2-methoxy-N,4-dimethylaniline chemical structure and properties
Technical Monograph: 2-Methoxy-N,4-dimethylaniline Executive Summary 2-Methoxy-N,4-dimethylaniline (also identified as N-methyl-p-cresidine ) is a specialized secondary aromatic amine used primarily as an intermediate in...
2-Methoxy-N,4-dimethylaniline (also identified as N-methyl-p-cresidine ) is a specialized secondary aromatic amine used primarily as an intermediate in the synthesis of azo dyes, pigments, and potentially as a scaffold in medicinal chemistry.[1] Structurally, it is the N-methylated derivative of p-cresidine (2-methoxy-4-methylaniline), a well-known industrial chemical.[1]
This guide provides a comprehensive technical analysis of the compound, focusing on its synthesis, physicochemical properties, and reactivity profile.[1] Due to the carcinogenic potential of the parent p-cresidine, this derivative requires rigorous safety protocols during handling and processing.[1]
Chemical Identity & Physicochemical Properties
The compound features an aniline core activated by two electron-donating groups (methoxy at ortho, methyl at para) and an N-methyl substitution.[1] This electronic arrangement makes the ring highly nucleophilic and susceptible to oxidation.
Property
Data
Notes
IUPAC Name
N,4-Dimethyl-2-methoxyaniline
Alternate: N-Methyl-p-cresidine
CAS Number
2763776-73-2 (HCl salt)
Free base often referenced by structure
Molecular Formula
C₉H₁₃NO
-
Molecular Weight
151.21 g/mol
-
Appearance
Yellow to amber oil
Darkens upon air exposure (oxidation)
Boiling Point
~245–250 °C (Predicted)
Parent p-cresidine BP is 235 °C
Solubility
DCM, EtOAc, Methanol
Insoluble in water
pKa (Conjugate Acid)
~5.6–5.8 (Predicted)
Slightly more basic than p-cresidine (pKa 5.[1][2][3][4][5]0)
LogP
~2.3
Moderate lipophilicity
Synthesis & Manufacturing Methodologies
Two primary routes exist for the synthesis of 2-methoxy-N,4-dimethylaniline. The Reductive Amination route is preferred for scalability, while C-H Amination represents a novel research methodology.
This is the standard industrial protocol for converting primary anilines to secondary N-methyl amines without over-alkylation to the tertiary amine.[1]
Caution: Perform in a chemical fume hood. p-Cresidine is a carcinogen.[1]
Charge: In a 500 mL round-bottom flask, dissolve p-cresidine (13.7 g, 100 mmol) in formic acid (25 mL, 98%).
Add: Slowly add formaldehyde (37% solution, 9.0 mL, 120 mmol). The reaction is exothermic.
Reflux: Heat the mixture to reflux (100 °C) for 12–18 hours. CO₂ evolution indicates reaction progress.
Workup: Cool to room temperature. Basify with 4M NaOH to pH >10.
Extraction: Extract with Dichloromethane (3 x 50 mL). Wash combined organics with brine.
Purification: Dry over Na₂SO₄, concentrate in vacuo. Purify the resulting oil via vacuum distillation or silica gel chromatography (Hexane/EtOAc 9:1).[1]
Visualization: Synthesis Pathways
The following diagram illustrates the two synthesis pathways and the potential downstream reactivity.
Figure 1: Comparison of Conventional (Solid) and Novel (Dotted) Synthesis Routes.
Reactivity & Stability Profile
The molecule contains a highly activated aromatic ring. The methoxy and amino groups are ortho/para directors, making the 5-position (meta to methyl, para to methoxy) and 6-position (ortho to methoxy) susceptible to electrophilic attack.[1]
Key Reactions:
Electrophilic Aromatic Substitution (EAS):
Nitration/Halogenation: Occurs readily at position 5.
Diazo Coupling: Can couple with diazonium salts to form azo dyes (typically at position 5).
Oxidation:
The electron-rich ring is prone to oxidation by air (turning dark) or strong oxidants (forming quinone imines).[1]
N-Alkylation/Acylation:
The secondary amine can be further alkylated to the tertiary amine or acylated to form amides (protecting group strategy).
Figure 2: Major reactivity pathways for 2-methoxy-N,4-dimethylaniline.
Safety, Toxicology & Handling
CRITICAL WARNING: While specific toxicological data for the N-methyl derivative is limited, the parent compound (p-cresidine ) is a Group 2B Carcinogen (possibly carcinogenic to humans).[1] By structural analogy, 2-methoxy-N,4-dimethylaniline should be handled as a potential carcinogen and mutagen.[1]
Hazard Classification (GHS):
H350: May cause cancer.
H302: Harmful if swallowed.
H317: May cause an allergic skin reaction.
PPE Requirements:
Respiratory: N95 or P100 respirator required if dust/aerosol is generated.
Skin: Double nitrile gloves. Permeation time may be short due to lipophilicity.
Engineering Controls: Use only in a certified chemical fume hood.
References
National Toxicology Program (NTP). Report on Carcinogens, Fifteenth Edition: p-Cresidine. U.S. Department of Health and Human Services. [Link]
Li, J., et al. (2020). Hydroxylamine-Mediated Arene C-H Amination. Heidelberg University. (Describing synthesis of 2-methoxy-N,4-dimethylaniline, compound 44b). [Link]
PubChem. Compound Summary for p-Cresidine (Parent Compound). National Library of Medicine. [Link]
Technical Profile: Molecular Weight & Characterization of 2-Methoxy-N,4-Dimethylaniline HCl
Executive Summary 2-Methoxy-N,4-dimethylaniline Hydrochloride (CAS: 2763776-73-2) is a specialized secondary amine intermediate used in the synthesis of fine chemicals, pharmaceutical motifs, and azo dyes.[1][2][3][4] It...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Methoxy-N,4-dimethylaniline Hydrochloride (CAS: 2763776-73-2) is a specialized secondary amine intermediate used in the synthesis of fine chemicals, pharmaceutical motifs, and azo dyes.[1][2][3][4] Its precise molecular weight of 187.67 g/mol is a critical parameter for stoichiometric calculations in N-alkylation reactions and coupling protocols.
This guide provides a definitive technical analysis of the compound’s physicochemical properties, structural validation, and synthesis pathways, designed for researchers requiring high-fidelity data for experimental design.
Chemical Identity & Structural Analysis[5][6][7][8][9]
Nomenclature and Identifiers
The compound is a hydrochloride salt of a polysubstituted aniline. The "N,4-dimethyl" designation indicates methyl substitutions at both the nitrogen atom (secondary amine) and the para-position of the benzene ring, while a methoxy group occupies the ortho-position.
Property
Specification
Systematic Name
2-Methoxy-N,4-dimethylbenzenamine hydrochloride
Common Name
2-Methoxy-N,4-dimethylaniline HCl
CAS Number
2763776-73-2
Molecular Formula
Free Base Formula
SMILES (Free Base)
COc1cc(C)ccc1NC
SMILES (Salt)
COc1cc(C)ccc1NC.Cl
Molecular Weight Breakdown
Accurate dosing requires distinguishing between the free base and the salt form. The hydrochloride salt is the preferred stable solid form, preventing oxidation of the electron-rich aniline nitrogen.
Component
Formula
Average MW ( g/mol )
Monoisotopic Mass (Da)
Free Base
151.21
151.0997
HCl Counterion
36.46
35.9767
Target Salt
187.67
187.0764
Isotopic Consideration:
Due to the presence of Chlorine (
and ), the mass spectrum will exhibit a characteristic 3:1 isotopic ratio.
M+ Peak (
): ~187.08 Da
M+2 Peak (
): ~189.07 Da
Synthesis & Preparation Protocol
Retrosynthetic Analysis
The most efficient synthetic route involves the selective N-methylation of the primary amine precursor, 2-methoxy-4-methylaniline (also known as p-cresidine derivative). Direct alkylation with methyl iodide often leads to over-alkylation (quaternary ammonium salts). Therefore, a Reductive Amination approach is the industry standard for high purity.
Visualization: Synthesis Pathway
The following diagram outlines the conversion of the primary amine to the target hydrochloride salt.
Figure 1: Reductive amination pathway preventing over-alkylation, followed by salt precipitation.
Experimental Protocol (Standardized)
Note: This protocol is adapted from standard procedures for N-methylation of electron-rich anilines.
Step 1: Reductive Amination
Dissolution: Dissolve 10 mmol of 2-methoxy-4-methylaniline in 20 mL of Methanol (MeOH).
Imine Formation: Add 1.1 equivalents of Paraformaldehyde or 37% Formalin solution. Stir at room temperature for 1 hour.
Reduction: Cool to 0°C. Slowly add 1.5 equivalents of Sodium Borohydride (
) portion-wise.
Mechanism:[5] The borohydride reduces the in-situ generated imine to the secondary amine.
Workup: Quench with water, extract with Ethyl Acetate (EtOAc), and dry the organic layer over
.
Step 2: Salt Formation (HCl)
Solvation: Dissolve the crude oil (free base) in anhydrous Diethyl Ether or 1,4-Dioxane.
Precipitation: Add 4M HCl in Dioxane dropwise at 0°C with vigorous stirring.
Filtration: The target 2-methoxy-N,4-dimethylaniline HCl precipitates as a white to off-white solid. Filter and wash with cold ether to remove unreacted impurities.
Analytical Characterization
To validate the molecular weight and structure, the following analytical signatures must be confirmed.
Proton NMR (
-NMR) in DMSO-
The structural connectivity is verified by the integration of specific proton environments.
Position
Chemical Shift (, ppm)
Multiplicity
Integration
Assignment
Ar-H
6.5 - 7.2
Multiplet
3H
Aromatic Ring Protons
~3.80
Singlet
3H
Methoxy Group
~2.75
Singlet
3H
N-Methyl Group
~2.25
Singlet
3H
Ring Methyl (Para)
9.0 - 10.0
Broad Singlet
2H
Ammonium Protons (Salt)
Mass Spectrometry (LC-MS)
Ionization Mode: Electrospray Ionization (ESI+).
Observed Ion:
(Protonated Free Base).
m/z Value: 152.1 (
of free base).
Validation: The molecular weight of the salt (187.[4]67) is confirmed by the presence of the free base mass (151.2) plus the detection of chloride ions in counter-ion analysis (e.g., Silver Nitrate test or Ion Chromatography).
Analytical Workflow Logic
The following decision tree illustrates the logic for confirming the identity of the synthesized compound.
The specific substitution pattern of 2-methoxy-N,4-dimethylaniline offers unique electronic properties:
Metabolic Stability: The para-methyl group blocks the primary site of metabolic oxidation (P450 hydroxylation), potentially extending the half-life of drugs incorporating this motif.
Electronic Donation: The ortho-methoxy and para-methyl groups are electron-donating, making the nitrogen highly nucleophilic. This is advantageous for
reactions or Buchwald-Hartwig couplings used to build complex heterocycles.
Solubility: The N-methyl group reduces intermolecular hydrogen bonding compared to the primary amine, improving lipophilicity (LogP) of the free base, while the HCl salt form ensures aqueous solubility for formulation.
An In-depth Technical Guide to the Isomeric Distinction and Analysis of 2-methoxy-N,4-dimethylaniline and 4-methoxy-N,2-dimethylaniline
A-Technical-Guide-to-2-methoxy-N,4-dimethylaniline-vs-4-methoxy-N,2-dimethylaniline-isomers For Researchers, Scientists, and Drug Development Professionals Abstract Constitutional isomers, compounds sharing an identical...
For Researchers, Scientists, and Drug Development Professionals
Abstract
Constitutional isomers, compounds sharing an identical molecular formula but differing in atomic connectivity, present a significant challenge in chemical analysis and drug development.[1][2] This guide provides a detailed comparative analysis of two such isomers: 2-methoxy-N,4-dimethylaniline and 4-methoxy-N,2-dimethylaniline. We delve into their structural nuances, comparative physicochemical properties, and strategic synthetic pathways. The core of this document is a comprehensive examination of analytical methodologies—including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and chromatography—that enable their unambiguous differentiation. By explaining the causality behind experimental choices and providing validated protocols, this guide serves as an authoritative resource for scientists engaged in organic synthesis, quality control, and medicinal chemistry, where precise isomeric identification is paramount.
Introduction: The Challenge of Constitutional Isomerism
In the realm of molecular science, constitutional isomers exemplify the principle that structure dictates function.[1] While 2-methoxy-N,4-dimethylaniline and 4-methoxy-N,2-dimethylaniline share the same molecular formula (C₉H₁₃NO) and molecular weight (151.21 g/mol ), the differential placement of their methoxy and methyl substituents on the aniline scaffold creates two distinct chemical entities with unique properties.
The N,N-dimethylaniline framework is a common feature in various applications, including as intermediates in the synthesis of dyes, pharmaceuticals, and as accelerators in polymerization processes.[3][4][5] The presence and position of electron-donating groups like methoxy (-OCH₃) and methyl (-CH₃) groups can significantly influence the molecule's reactivity, biological activity, and metabolic fate.[4][6] For instance, the position of a methoxy group can alter a compound's interaction with biological targets, making precise structural confirmation a critical step in drug discovery and development.[6][7] Therefore, the ability to selectively synthesize and analytically differentiate these isomers is not merely an academic exercise but a practical necessity.
This guide will systematically deconstruct the challenge, offering both foundational knowledge and advanced, actionable protocols.
Structural and Physicochemical Profiles
The fundamental difference between the two isomers lies in the substitution pattern on the aromatic ring.
2-methoxy-N,4-dimethylaniline: Features a methoxy group at the C2 (ortho) position and a methyl group at the C4 (para) position relative to the N,N-dimethylamino group.
4-methoxy-N,2-dimethylaniline: Features a methoxy group at the C4 (para) position and a methyl group at the C2 (ortho) position.
This seemingly subtle shift has tangible consequences on their physical and chemical properties, as summarized below.
The para-methoxy group in the 4-isomer can lead to greater intermolecular dipole-dipole interactions compared to the sterically hindered ortho-methoxy group in the 2-isomer, potentially raising the boiling point.
Polarity
Predicted to be slightly less polar
Predicted to be slightly more polar
The more symmetrical distribution of electron-donating groups in the 4-isomer may result in a larger net dipole moment. This difference is key for chromatographic separation.
Basicity (pKa)
Predicted to be slightly lower
Predicted to be slightly higher
The ortho-methoxy group in the 2-isomer can exert a steric hindrance effect on the lone pair of the amino group, slightly reducing its availability for protonation compared to the 4-isomer.
Note: Experimental data for 2-methoxy-N,4-dimethylaniline is not widely published; predictions are based on established chemical principles.
Strategic Synthesis of Isomers
Control over the final isomeric product begins with a carefully planned synthetic strategy. The choice of starting materials is paramount.
Synthesis of 2-methoxy-N,4-dimethylaniline
A logical pathway involves starting with a precursor that already contains the desired ortho-methoxy and para-methyl substitution pattern.
Workflow: Synthesis of 2-methoxy-N,4-dimethylaniline
Caption: Synthetic route to 2-methoxy-N,4-dimethylaniline.
Protocol Rationale:
This approach leverages a commercially available or readily synthesized starting material, 2-methoxy-4-methylaniline. The critical step is the introduction of the two methyl groups onto the nitrogen atom. Reductive amination using formaldehyde followed by a reducing agent is a common and effective method. Alternatively, classical N-methylation with an excess of a methylating agent like methyl iodide can be employed.
Synthesis of 4-methoxy-N,2-dimethylaniline
Similarly, the synthesis for the 4-methoxy isomer starts with a precursor bearing the correct initial arrangement.
Workflow: Synthesis of 4-methoxy-N,2-dimethylaniline
Caption: Synthetic route to 4-methoxy-N,2-dimethylaniline.
Protocol Rationale:
The synthesis begins with 4-methoxy-2-methylaniline (also known as m-cresidine)[9]. As with its isomer, the subsequent N,N-dimethylation can be achieved through standard procedures like the Eschweiler-Clarke reaction (using formic acid and formaldehyde) or other reductive amination/N-methylation techniques.[10]
Analytical Differentiation: A Multi-Technique Approach
Distinguishing between these isomers requires the application of sophisticated analytical techniques that are sensitive to their structural differences.[1][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of these isomers.[1][12] The chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) is unique, leading to distinct spectra.
¹H NMR Spectroscopy - The Diagnostic Fingerprint
The key to differentiation lies in the aromatic region of the ¹H NMR spectrum. The coupling patterns (splitting) of the aromatic protons provide definitive evidence of the substituent positions.
2-methoxy-N,4-dimethylaniline:
The proton at C3 will be a doublet, coupled to the proton at C5.
The proton at C5 will be a doublet of doublets, coupled to the protons at C3 and C6.
The proton at C6 will be a doublet, coupled to the proton at C5.
This results in a more complex, asymmetric pattern in the aromatic region.
4-methoxy-N,2-dimethylaniline:
Due to the substitution pattern, we expect to see three distinct aromatic signals. The proton at C3 will likely appear as a doublet, coupled to the proton at C5. The proton at C5 will be a doublet of doublets, coupled to protons at C3 and C6. The proton at C6 will be a doublet coupled to the proton at C5.
The symmetry is different from its isomer, leading to a unique set of chemical shifts and coupling constants.
Predicted ¹H NMR Chemical Shifts (in ppm)
Proton
2-methoxy-N,4-dimethylaniline (Predicted)
4-methoxy-N,2-dimethylaniline (Predicted)
Rationale
N-(CH₃)₂
~2.9 ppm
~2.9 ppm
Similar electronic environment directly attached to nitrogen.
Ar-CH₃
~2.3 ppm (para to N)
~2.2 ppm (ortho to N)
The position relative to the strong electron-donating amino group influences the shielding.
O-CH₃
~3.8 ppm (ortho to N)
~3.7 ppm (para to N)
The proximity to the amino group in the 2-isomer can cause a slight downfield shift.
Aromatic H's
3 distinct signals with complex splitting
3 distinct signals with characteristic splitting
The substitution pattern directly dictates the coupling between adjacent protons.
Mass Spectrometry (MS)
While both isomers have the same molecular ion peak (m/z = 151), their fragmentation patterns under techniques like Electron Ionization (EI) can differ.[12][13] Mass spectrometry, especially when coupled with gas chromatography (GC-MS), is a powerful tool for separating and identifying isomers.[14][15]
Workflow: GC-MS Analysis for Isomer Differentiation
Caption: GC-MS workflow for separating and identifying aniline isomers.
Fragmentation Analysis:
The primary fragmentation pathway for anilines often involves the loss of groups attached to the nitrogen or the ring.[16]
Key Fragmentation Pathways:
Loss of a methyl radical (CH₃) from the N,N-dimethyl group: This will produce a significant fragment ion at m/z 136 for both isomers.
Benzylic cleavage: The stability of the resulting fragment ions can differ. For 4-methoxy-N,2-dimethylaniline , cleavage of the C2-methyl group might be influenced by the adjacent amino group, potentially leading to a unique fragment not seen or less abundant in the other isomer.
Loss of formaldehyde (CH₂O) from the methoxy group: This is a characteristic fragmentation for methoxy-substituted aromatic compounds and would result in a fragment at m/z 121. The relative intensity of this peak might differ due to the influence of the adjacent substituents (the "ortho effect").
The isomer with the methoxy group at the C2 position (ortho) may exhibit a more pronounced "ortho effect," where the proximity of the amino and methoxy groups facilitates unique fragmentation pathways, leading to differences in the relative abundances of certain fragment ions compared to the C4-methoxy isomer.[16]
Chromatographic Techniques
The slight differences in polarity and boiling points between the isomers are sufficient for separation using high-resolution chromatographic methods.[17][18][19]
High-Performance Liquid Chromatography (HPLC)
Principle: Separation based on differential partitioning between a stationary phase and a mobile phase.
Causality of Method Choice: A reversed-phase C18 column is an excellent choice.[17] The slightly more polar isomer, predicted to be 4-methoxy-N,2-dimethylaniline , will have a weaker interaction with the nonpolar C18 stationary phase and will therefore elute earlier than the less polar 2-methoxy-N,4-dimethylaniline when using a typical reversed-phase solvent system (e.g., acetonitrile/water or methanol/water).
Protocol:
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[17]
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid to ensure protonation of the amines for better peak shape.
Flow Rate: 1.0 mL/min.
Detection: UV detector at 254 nm.
Expected Outcome: Two distinct, baseline-resolved peaks. The peak with the shorter retention time corresponds to the more polar 4-methoxy-N,2-dimethylaniline.
Applications and Biological Relevance
Substituted anilines are prevalent scaffolds in medicinal chemistry.[20] For example, the methoxyaniline moiety is found in compounds with potential antitumor activity.[7] The precise arrangement of substituents is critical; a change from a 2-methoxy to a 4-methoxy position can drastically alter a molecule's ability to fit into an enzyme's active site or cross cell membranes, thereby changing its efficacy and safety profile.
The N,N-dimethylaniline structure itself has been studied for its role in activating cellular defense pathways, such as the Nrf2 pathway, which protects against oxidative stress.[4] Understanding how isomeric changes affect such activities is crucial for the rational design of new therapeutic agents.
Conclusion
The successful identification and differentiation of 2-methoxy-N,4-dimethylaniline and 4-methoxy-N,2-dimethylaniline is a clear demonstration of modern analytical chemistry's power. While they share a common molecular formula, their distinct structural arrangements impart unique physicochemical and spectroscopic properties. A combined analytical approach, strategically employing ¹H NMR for definitive structural elucidation, GC-MS for separation and fragmentation analysis, and HPLC for robust separation and quantification, provides a self-validating system for their unambiguous identification. For researchers in drug development and organic synthesis, mastery of these principles and techniques is essential for ensuring the chemical integrity and purity of their compounds, forming the bedrock of reliable and reproducible scientific advancement.
References
WhatIsAConstitutionalIsomer? Unlocking the Secrets of Structure-Driven Molecular Identity. (2026, February 15). Vertex AI Search.
HPLC method development for separation of aniline isomers. (n.d.). Benchchem.
Separation and determination of aniline and the toluidine, xylidine, ethylaniline, and N-methyltoluidine isomers by gas chromatography of their N-trifluoroacetyl derivatives. (n.d.).
Bombaugh, K. J. (1965).
Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. (2021, October 18). Taylor & Francis Online.
Constitutional Isomers Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Pearson.
Mass Spectrometry and Gas‐Phase Chemistry of Anilines. (2025, August 7).
Enantiomers vs Diastereomers vs The Same? Two Methods For Solving Problems. (2019, March 8). Organic Chemistry Solutions. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEoRZKQZMxoRznidvG3qNDgCOEtXISh2PaydxuJjrcAC9Ilcj9I5XM41Oq-dIJymlOfG6deeO3Yxaz-RAueD-1fpAd5bXfMPSNO_XmS8ihlETAcZDSUKomJKk4ntqyzjLFxI6mhPTtrIlb4YR2-s0VPbO-5aboc_y2vbp1y_Ik8O8JX2U9lZiaJjoaA3iqhCvXrPgXcg3jiBEWknHe36vgNg==](. 4-methoxy-2,6-dimethyl-aniline synthesis. (n.d.). ChemicalBook.
Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identific
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. (2021, August 31). MDPI.
Investigation of Antioxidant Activity of 3, 5-Dimethoxyaniline Derivatives. (2016, September 9).
Performance Validation of 4-methoxy-N,N-dimethylaniline: A Compar
4-methoxy-2,6-dimethylaniline. (n.d.). PubChem.
Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. (n.d.). Royal Society of Chemistry.
What spectral technique is used to distinguish between structural isomers?. (2023, February 24). Quora.
4-methoxy-2-methylaniline. (n.d.). Stenutz.
4-Methoxy-N,N-dimethylaniline. (n.d.). Endotherm.
Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. (n.d.). PMC - NIH.
A Technical Guide to 2-Methoxy-N,4-dimethylanilinium Salts: Synthesis, Characterization, and Applications
Abstract This technical guide provides a comprehensive overview of 2-methoxy-N,4-dimethylaniline and its corresponding anilinium salts. Designed for researchers, scientists, and professionals in drug development, this do...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of 2-methoxy-N,4-dimethylaniline and its corresponding anilinium salts. Designed for researchers, scientists, and professionals in drug development, this document details the systematic nomenclature, synthesis, purification, and analytical characterization of these compounds. It offers field-proven insights into the causality behind experimental choices, presents detailed protocols, and discusses the applications of this molecule as a versatile chemical intermediate. Furthermore, this guide addresses critical safety, handling, and storage considerations based on current regulatory standards. All methodologies and claims are supported by authoritative references to ensure scientific integrity and trustworthiness.
Nomenclature and Structure Elucidation
Systematic IUPAC Nomenclature
The parent compound, 2-methoxy-N,4-dimethylaniline, is a tertiary amine and a substituted aniline. Its structure is derived from an aniline core, which is a benzene ring substituted with an amino group. The International Union of Pure and Applied Chemistry (IUPAC) name is determined by identifying the parent structure and its substituents:
Parent Structure : The common name "aniline" for aminobenzene is an accepted IUPAC name.[1][2]
Substituents on the Ring :
A methoxy group (-OCH₃) is located at position 2 of the benzene ring.
A methyl group (-CH₃) is at position 4.
Substituents on the Nitrogen :
A methyl group (-CH₃) is attached to the nitrogen atom of the amino group. This is denoted by the locant "N-".[1][3]
Combining these elements, the systematic name is 2-methoxy-N,4-dimethylaniline . An alternative, though less common, IUPAC name is 2-methoxy-N,4-dimethylbenzenamine .[2]
Anilinium Salt Formation
Substituted anilines are weak bases due to the lone pair of electrons on the nitrogen atom. They react with acids to form ammonium salts, which in the case of anilines are specifically called anilinium salts.[3] This protonation of the nitrogen atom results in a positively charged cation.
IUPAC Name for the Salt
When 2-methoxy-N,4-dimethylaniline reacts with an acid, such as hydrochloric acid (HCl), it forms a salt. The IUPAC nomenclature for this salt involves naming the cation first, followed by the anion.
Cation : The suffix "-amine" is replaced with "-ammonium" or "-ium" is added to the base name.[4] Therefore, the cation is named 2-methoxy-N,4-dimethylanilinium .
Anion : The anion from the acid is named second (e.g., chloride, sulfate, nitrate).
Thus, the full IUPAC name for the hydrochloride salt is 2-methoxy-N,4-dimethylanilinium chloride .
Figure 1: Structural Elucidation
Caption: Workflow from starting material to purified anilinium salt.
Analytical Characterization
Structural confirmation and purity assessment are critical. A combination of spectroscopic and chromatographic techniques is employed.
Table 2: Expected Spectroscopic Data for the Free Base
Technique
Expected Characteristics
¹H NMR
- Aromatic Protons (3H): Signals in the ~6.5-7.0 ppm range, showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. - Methoxy Protons (-OCH₃, 3H): A sharp singlet around ~3.8 ppm. - N-Methyl Protons (-N(CH₃)₂, 3H): A singlet around ~2.9 ppm. [5] - Aromatic Methyl Protons (-CH₃, 3H): A singlet around ~2.3 ppm.
¹³C NMR
- Aromatic Carbons: 6 signals in the aromatic region (~110-150 ppm), including two quaternary carbons. - Methoxy Carbon: Signal around ~55 ppm. [5] - N-Methyl Carbon: Signal around ~40 ppm. - Aromatic Methyl Carbon: Signal around ~20 ppm.
IR Spectroscopy
- C-N Stretch: Around 1350-1250 cm⁻¹. - C-O (Aryl Ether) Stretch: Strong band around 1250 cm⁻¹. - Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region. - C-H Stretches: Aromatic (~3100-3000 cm⁻¹) and Aliphatic (~3000-2850 cm⁻¹).
Mass Spectrometry (EI)
- Molecular Ion (M⁺): A peak at m/z = 151.
Applications in Research and Drug Development
Substituted anilines like 2-methoxy-N,4-dimethylaniline are valuable intermediates in organic synthesis, particularly in the pharmaceutical and materials science sectors.
[6][7]
Scaffold for Complex Molecules: The aniline moiety provides a versatile platform for further functionalization. The amino group can be diazotized or used in coupling reactions (e.g., Buchwald-Hartwig amination) to build more complex molecular architectures.
Precursor for Bioactive Compounds: The methoxy group is a common feature in many approved drugs, where it can influence ligand-target binding, improve metabolic stability, and modulate physicochemical properties like solubility and lipophilicity. [8]This makes methoxy-substituted anilines attractive starting points for medicinal chemistry campaigns.
[9]* Dye and Polymer Synthesis: Aniline derivatives are foundational components in the synthesis of azo dyes and as accelerators in polymerization reactions.
[6][9]
Safety, Handling, and Storage
Aromatic amines as a class are toxic and require careful handling. [10]Exposure should be minimized through appropriate engineering controls and personal protective equipment (PPE).
Toxicity: Aniline and its derivatives are toxic if inhaled, ingested, or absorbed through the skin. [11][12]They can cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to cyanosis. [13]Many substituted anilines are also suspected carcinogens.
[10][11]* Handling: All work should be conducted in a certified chemical fume hood. [14]Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are suitable for incidental contact). [14]Avoid creating aerosols or dust.
Storage: Store in a cool, dry, well-ventilated area away from light and incompatible materials such as strong oxidizing agents. [12]Containers should be tightly sealed. The anilinium salt form is generally more stable and less volatile than the free base, making it safer for long-term storage.
Emergency Procedures:
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water.
[12]* Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open.
[14]* Ingestion/Inhalation: Move the individual to fresh air. Seek immediate medical attention in all cases of significant exposure.
[11][14]
References
Chemistry LibreTexts. (2025, February 24). 24.1: Naming Amines. [Link]
Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. [Link]
New Jersey Department of Health. Aniline - Hazardous Substance Fact Sheet. [Link]
Ningbo Chimicron Chemical Technology Co.,LTD. (2024, February 5). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. [Link]
MPG.PuRe. Supporting Information: Ruthenium-catalyzed direct methylation of anilines with carbon dioxide and molecular hydrogen. [Link]
An In-depth Technical Guide to the pKa of 2-methoxy-N,4-dimethylaniline: Predictive Analysis and Methodologies for Determination
Abstract The acid dissociation constant (pKa) is a foundational physicochemical parameter in pharmaceutical sciences, critically influencing a molecule's solubility, permeability, and ultimately, its pharmacokinetic and...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The acid dissociation constant (pKa) is a foundational physicochemical parameter in pharmaceutical sciences, critically influencing a molecule's solubility, permeability, and ultimately, its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive analysis of 2-methoxy-N,4-dimethylaniline, a substituted aniline of interest in medicinal chemistry. In the absence of established experimental data, this document synthesizes first-principle concepts to predict the impact of its distinct substituents on basicity. We present a detailed examination of the competing electronic and steric effects that dictate the protonation state of the aniline nitrogen. Furthermore, this guide delivers field-proven, step-by-step protocols for both the experimental determination of pKa via potentiometric titration and UV-Vis spectrophotometry, and a validated workflow for its computational prediction using quantum mechanical methods. This document is intended to serve as a practical and theoretical resource for researchers in drug discovery and development, enabling a robust understanding and accurate determination of this critical molecular property.
Introduction: The Imperative of pKa in Drug Development
In the journey of a drug candidate from discovery to clinical application, its acid-base properties, quantified by the pKa value, are of paramount importance. The pKa dictates the degree of ionization of a compound at a given pH, which directly governs its behavior in biological systems. For a molecule like 2-methoxy-N,4-dimethylaniline, understanding its pKa is essential for:
Aqueous Solubility: The ionized form of a molecule is typically more water-soluble than its neutral counterpart. Predicting solubility in physiological fluids (pH 1.5 to 8.0) is fundamental for formulation and bioavailability.
Membrane Permeability: Generally, neutral species passively diffuse across lipid bilayer membranes more readily than charged ions. The pKa value, in conjunction with the pH of the gastrointestinal tract and other biological compartments, determines the absorption, distribution, and elimination profile (ADME).
Drug-Target Interactions: The ionization state of a drug can profoundly affect its ability to bind to its biological target, influencing potency and selectivity.
Formulation and Stability: Knowledge of pKa is crucial for selecting appropriate salt forms, developing stable formulations, and preventing precipitation upon dilution or administration.
Given the scarcity of public data on 2-methoxy-N,4-dimethylaniline, this guide provides the foundational knowledge and actionable protocols to empower researchers to determine this vital parameter.
Structural Analysis and Qualitative pKa Estimation
The basicity of the nitrogen atom in 2-methoxy-N,4-dimethylaniline is a nuanced interplay of inductive effects, resonance effects, and steric hindrance contributed by its three substituents on the aniline core.
Figure 1: Structure of 2-methoxy-N,4-dimethylaniline
To estimate the pKa, we can deconstruct the molecule and analyze the influence of each substituent relative to the parent aniline molecule (pKa ≈ 4.6).
4-methyl Group (-CH₃): Located at the para-position, this group is a weak electron-donating group (EDG) primarily through an inductive effect (+I). By pushing electron density into the aromatic ring, it slightly increases the electron density on the nitrogen atom, making the lone pair more available for protonation. This effect is expected to increase the basicity compared to aniline. For reference, the pKa of p-toluidine (4-methylaniline) is 5.12.[1]
N,N-dimethyl Group (-N(CH₃)₂): The two methyl groups are electron-donating (+I effect), which significantly increases the electron density on the nitrogen, thereby increasing its basicity. However, this is counteracted by a steric effect. The bulky methyl groups can sterically hinder the approach of a proton and, more importantly, disrupt the solvation of the resulting conjugate acid (the anilinium ion). Proper solvation by water molecules is critical for stabilizing the positive charge. This steric inhibition of solvation often leads to N,N-dimethylanilines being weaker bases than their N-methyl counterparts, despite having a stronger inductive effect.[1]
2-methoxy Group (-OCH₃): The ortho-methoxy group introduces complex and competing influences:
Inductive Effect (-I): Oxygen is highly electronegative, pulling electron density away from the ring through the sigma bond, which decreases basicity.
Resonance Effect (+R): The oxygen's lone pairs can be delocalized into the aromatic ring, donating electron density, particularly to the ortho and para positions. This effect increases basicity.
Ortho Effect: This is a combination of steric hindrance and electronic effects unique to the ortho position. The bulky methoxy group can force the -N(CH₃)₂ group out of the plane of the benzene ring, inhibiting resonance between the nitrogen lone pair and the ring. This disruption makes the lone pair more localized on the nitrogen, which would tend to increase basicity. However, the ortho group also sterically hinders the solvation of the protonated amino group, which significantly decreases basicity. In most cases for anilines, the steric and inductive effects of an ortho-substituent dominate, leading to a net decrease in basicity.[2]
Table 1: pKa Values of Structurally Related Anilines
Qualitative Prediction:
The 4-methyl and N,N-dimethyl groups are electron-donating and will increase basicity relative to aniline. However, the powerful base-weakening ortho effect from the 2-methoxy group, primarily through steric inhibition of solvation of the conjugate acid, is expected to be the dominant factor. Therefore, the pKa of 2-methoxy-N,4-dimethylaniline is predicted to be slightly lower than or comparable to that of aniline (pKa ≈ 4.0 - 4.6) . Experimental verification is essential for an accurate value.
Experimental pKa Determination
Direct measurement remains the gold standard for pKa determination. The choice of method depends on the compound's properties, such as solubility and chromophore presence. Potentiometric titration is a robust, universal method, while UV-Vis spectrophotometry is highly sensitive for aromatic compounds.
Protocol: Potentiometric Titration
This method involves monitoring the pH of a solution of the amine as a strong acid titrant is added, allowing for the determination of the pH at the half-equivalence point, which equals the pKa.
Causality and Self-Validation: This protocol is designed for accuracy. Calibrating the pH meter with at least three NIST-traceable buffers brackets the expected pKa and ensures linearity of the electrode response. Performing the titration in a controlled-temperature, inert-atmosphere environment minimizes errors from CO₂ dissolution and temperature-dependent equilibrium shifts. The use of a co-solvent is a pragmatic choice for compounds with poor aqueous solubility, though it yields an apparent pKa (pKa') that may require extrapolation to 0% co-solvent for the aqueous pKa.
Step-by-Step Methodology:
Preparation of Reagents:
Analyte Solution: Accurately weigh approximately 10-15 mg of 2-methoxy-N,4-dimethylaniline and dissolve it in a suitable solvent. For compounds with low water solubility, a co-solvent mixture (e.g., 50:50 methanol:water or 50:50 DMSO:water) is recommended. The final volume should be around 50 mL.
Titrant: Prepare a standardized 0.1 M solution of hydrochloric acid (HCl).
Blank Solution: Prepare a 50 mL solution of the same solvent/co-solvent mixture without the analyte.
Instrument Setup and Calibration:
Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).
Place the analyte solution in a jacketed beaker connected to a water bath to maintain a constant temperature.
Introduce a calibrated pH electrode and a micro-stir bar into the solution.
Blanket the solution with an inert gas (e.g., nitrogen or argon) to prevent atmospheric CO₂ from dissolving and affecting the pH.
Titration Procedure:
Record the initial pH of the analyte solution.
Add the standardized HCl titrant in small, precise increments (e.g., 0.02-0.05 mL) using a calibrated burette or auto-titrator.
Allow the pH reading to stabilize after each addition before recording the pH and the total volume of titrant added.
Continue the titration well past the equivalence point (the point of fastest pH change).
Repeat the entire procedure with the blank solution to correct for the solvent's own titration behavior.
Data Analysis:
Subtract the blank titration curve from the sample titration curve.
Plot pH (y-axis) versus titrant volume (x-axis) to generate the titration curve.
Determine the equivalence volume (Vₑ) by finding the point of maximum slope on the curve. This is most accurately done by plotting the first derivative (ΔpH/ΔV vs. V) or the second derivative (Δ²pH/ΔV² vs. V).
The pKa is the pH value at the half-equivalence volume (Vₑ/2).
Protocol: UV-Vis Spectrophotometry
This method leverages the difference in the ultraviolet absorption spectra between the neutral base (B) and its protonated conjugate acid (BH⁺).[3]
Causality and Self-Validation: The validity of this method relies on Beer's Law and the existence of a two-component equilibrium (B ⇌ BH⁺). The presence of sharp isosbestic points—wavelengths where the molar absorptivity of B and BH⁺ are identical—serves as an internal validation that only these two species are present in the equilibrium. The use of a series of buffers with precisely known pH values ensures the accuracy of the final plot.
Step-by-Step Methodology:
Preparation of Solutions:
Stock Solution: Prepare a concentrated stock solution (e.g., 1 mg/mL) of 2-methoxy-N,4-dimethylaniline in a suitable solvent like methanol.
Buffer Solutions: Prepare a series of at least 10-12 buffer solutions covering a pH range of approximately pKa ± 2 (e.g., from pH 2.5 to 6.5). Use buffers with low UV absorbance, such as phosphate or citrate buffers. Ensure the ionic strength of all buffers is kept constant by adding a salt like KCl.
Test Solutions: For each buffer, prepare a sample by adding a small, identical aliquot of the stock solution to a fixed volume of the buffer (e.g., 10 µL of stock in 2 mL of buffer).
Spectroscopic Measurement:
Determine the full UV-Vis spectrum (e.g., 200-400 nm) for the analyte in a highly acidic solution (e.g., 0.1 M HCl) to obtain the spectrum of the pure protonated form (BH⁺).
Determine the spectrum in a basic solution (e.g., 0.1 M NaOH or a pH 10 buffer) to obtain the spectrum of the pure neutral form (B).
Record the spectrum for each of the buffered test solutions. Use the corresponding buffer as the blank for each measurement.
Data Analysis:
Overlay all the spectra. Identify one or more isosbestic points to confirm a clean two-state equilibrium.
Select an analytical wavelength where the difference in absorbance between the BH⁺ and B forms is maximal.
Plot the absorbance at this chosen wavelength (y-axis) versus the pH of the buffer solutions (x-axis). The resulting plot will be a sigmoidal curve.
The pKa is the pH at the inflection point of this sigmoid curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the midpoint of the curve.[4]
An In-depth Technical Guide to Substituted Methoxydimethylanilines for Advanced Research
Senior Application Scientist Note: The initial request for a detailed technical guide on "2-methoxy-N,4-dimethylaniline" did not yield a specific, well-documented entry in major chemical databases such as PubChem. This s...
Author: BenchChem Technical Support Team. Date: February 2026
Senior Application Scientist Note: The initial request for a detailed technical guide on "2-methoxy-N,4-dimethylaniline" did not yield a specific, well-documented entry in major chemical databases such as PubChem. This suggests that this particular isomer is not widely synthesized or characterized in the available scientific literature. To provide a valuable and scientifically accurate resource for researchers, this guide will focus on the principles and methodologies applicable to substituted methoxydimethylanilines, using closely related and well-documented isomers as illustrative examples. The techniques and concepts presented herein are foundational for the study of novel aniline derivatives.
Introduction: The Versatility of Substituted Anilines in Modern Chemistry
Substituted anilines are a cornerstone of modern medicinal chemistry and materials science. Their aromatic core, coupled with the electron-donating nature of the amino group, makes them versatile scaffolds for the synthesis of a wide array of complex molecules. The introduction of methoxy and methyl groups onto the aniline framework allows for fine-tuning of the molecule's steric and electronic properties, which can significantly impact its biological activity and material characteristics. These modifications can influence factors such as receptor binding affinity, metabolic stability, and solubility, making them of high interest to drug development professionals.
Compound Identification and Physicochemical Properties
While a specific entry for 2-methoxy-N,4-dimethylaniline is elusive, we can examine the identifiers and properties of a related, well-characterized isomer, 2-Methoxy-4-methylaniline , to provide a foundational understanding.
The synthesis of substituted anilines often involves a multi-step process that allows for the precise installation of various functional groups. A general and adaptable workflow for the synthesis of a hypothetical N-methylated aniline derivative is presented below.
General Synthetic Workflow
A common approach to synthesizing N-methylated methoxy-methylanilines involves two key transformations: the reduction of a nitro group to an amine, followed by N-methylation.
Caption: A generalized two-step synthesis of N-methylated anilines.
Experimental Protocol: Synthesis of a Substituted N-Methylaniline
This protocol is a representative example based on established methods for the synthesis of similar compounds and should be adapted and optimized for specific substrates.
Part A: Reduction of a Nitroaromatic Precursor
This step focuses on the conversion of a nitro group to a primary amine, a fundamental transformation in aniline synthesis.
Reaction Setup: In a round-bottom flask, dissolve the starting nitroaromatic compound in a suitable solvent such as ethanol or methanol.
Catalyst Addition: Add a catalytic amount of palladium on carbon (5% Pd/C).
Hydrogenation: Subject the reaction mixture to a hydrogen atmosphere (typically via a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
Isolation: Concentrate the filtrate under reduced pressure to yield the crude aniline product. Further purification can be achieved by column chromatography or recrystallization.
Part B: N-Methylation via Reductive Amination
This protocol describes the methylation of the newly formed primary amine.
Reaction Setup: In a separate flask, dissolve the synthesized aniline precursor and potassium hydroxide in methanol at room temperature.
Formaldehyde Solution: In another flask, reflux methanol and paraformaldehyde until the paraformaldehyde completely dissolves.
Condensation: Add the aniline solution to the formaldehyde solution and reflux for 2 hours to form the corresponding imine or aminal intermediate.
Reduction: Cool the reaction mixture to 0 °C and slowly add a reducing agent, such as sodium borohydride, in portions.
Completion: After the addition is complete, reflux the mixture for an additional hour.
Solvent Removal: Remove the solvent under reduced pressure.
Extraction: Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate) multiple times.
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to obtain the final N-methylated aniline.[1]
Analytical Characterization of Substituted Anilines
A comprehensive analytical approach is crucial for confirming the structure and purity of synthesized aniline derivatives.
Spectroscopic and Chromatographic Techniques
Technique
Purpose
Expected Observations for a Methoxy-Dimethylaniline
¹H NMR
Elucidation of the proton environment in the molecule.
Aromatic protons in the range of 6.5-7.5 ppm, a singlet for the methoxy (O-CH₃) protons around 3.8 ppm, and singlets for the aromatic methyl (Ar-CH₃) and N-methyl (N-CH₃) protons.
¹³C NMR
Determination of the carbon skeleton.
Distinct signals for the aromatic carbons, with the carbon attached to the methoxy group being significantly downfield. Signals for the methoxy and methyl carbons will also be present.
FT-IR
Identification of functional groups.
Characteristic stretches for N-H (if a secondary amine), C-H (aromatic and aliphatic), C=C (aromatic), and C-O-C (ether) bonds.
Mass Spec
Determination of molecular weight and fragmentation pattern.
The molecular ion peak corresponding to the compound's molecular weight.
HPLC
Assessment of purity and quantification.
A single major peak indicating a high-purity compound.
GC-MS
Separation and identification of volatile components.
A distinct peak with a characteristic mass spectrum for the target compound.
Analytical Workflow
The following diagram illustrates a logical workflow for the analytical characterization of a synthesized aniline derivative.
Caption: A typical workflow for the analytical validation of a synthesized compound.
Applications in Drug Discovery and Development
Substituted anilines are prevalent in a wide range of pharmaceuticals due to their ability to interact with various biological targets.
Role as Pharmacophores
The aniline moiety can serve as a key pharmacophore, a molecular feature responsible for a drug's biological activity. The nitrogen atom can act as a hydrogen bond acceptor or donor, while the aromatic ring can engage in π-π stacking and hydrophobic interactions with protein targets.
Precursors for Active Pharmaceutical Ingredients (APIs)
Many complex APIs are synthesized from simpler substituted aniline building blocks. Their reactivity allows for the construction of more elaborate molecular architectures. For instance, N,N-dimethylaniline and its derivatives are used in the synthesis of certain antibiotics and other pharmaceuticals.[2]
Safety and Handling
Substituted anilines should be handled with care, as many are toxic and can be absorbed through the skin.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.
Ventilation: Handle these compounds in a well-ventilated fume hood.
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
Conclusion
While the specific compound 2-methoxy-N,4-dimethylaniline is not extensively documented, the principles governing the synthesis, characterization, and application of substituted anilines are well-established. By understanding these fundamental concepts and employing the methodologies outlined in this guide, researchers and drug development professionals can effectively work with a wide range of aniline derivatives to advance their scientific endeavors.
References
[3] PrepChem. Synthesis of 2-amino-4-methoxy-N-methylaniline. Available at: [Link]
[4] MDPI. 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Available at: [Link]
[5] PubChemLite. 3-(2-methylpropoxy)aniline (C10H15NO). Available at: [Link]
[6] PubChemLite. 3-(tert-butoxy)aniline (C10H15NO). Available at: [Link]
[7] PubChemLite. 4-(sec-butoxy)aniline (C10H15NO). Available at: [Link]
[9] The Royal Society of Chemistry. N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Available at: [Link]
[13] Wikipedia. N,N-Dimethylaniline. Available at: [Link]
[14] China Chemical Manufacturer. o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations. Available at: [Link]
[15] ProQuest. N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Available at: [Link]
A Senior Application Scientist's Guide to Sourcing and Qualifying Research-Grade 2-Methoxy-N,4-dimethylaniline HCl
For Researchers, Scientists, and Drug Development Professionals Introduction: Understanding the Criticality of Starting Material 2-Methoxy-N,4-dimethylaniline hydrochloride (HCl), a substituted aniline derivative, serves...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Criticality of Starting Material
2-Methoxy-N,4-dimethylaniline hydrochloride (HCl), a substituted aniline derivative, serves as a crucial building block in synthetic organic chemistry and is of increasing interest in drug discovery and materials science. Its utility in the synthesis of complex molecular scaffolds demands a stringent definition of "research grade." The purity, consistency, and comprehensive characterization of this starting material are paramount, as impurities can lead to unforeseen side reactions, compromised yields, and ambiguous biological or physical data. This guide provides an in-depth framework for navigating the supplier landscape, qualifying vendors, and implementing essential in-house quality control (QC) protocols to ensure the integrity of your research.
Defining "Research Grade" for 2-Methoxy-N,4-dimethylaniline HCl
The term "research grade" is not universally standardized and can be interpreted differently by various suppliers. For a specialized reagent like 2-methoxy-N,4-dimethylaniline HCl, a researcher's definition must be rigorous.
Key Quality Attributes:
Purity: A minimum purity of ≥98% is typically required, as determined by a quantitative method like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). For sensitive applications, a purity of ≥99% is preferable.
Identity Confirmation: The structural identity must be unequivocally confirmed. Proton Nuclear Magnetic Resonance (¹H NMR) and Mass Spectrometry (MS) are the gold standards for this purpose.
Absence of Critical Impurities: The material should be free from significant levels of starting materials, regioisomers, or byproducts from its synthesis.
Documentation: A comprehensive Certificate of Analysis (CoA) is non-negotiable. It should detail the lot-specific test results, methods used, and date of analysis.[1][2][3]
Supplier Landscape and Qualification Strategy
Sourcing high-purity chemical reagents requires a systematic approach to vendor evaluation. The goal is to identify suppliers who not only provide the product but also demonstrate a commitment to quality and transparency.
Identifying Potential Suppliers
A survey of the market reveals several chemical suppliers that list 2-methoxy-N,4-dimethylaniline HCl or its free base. These range from large, well-known manufacturers to smaller, specialized chemical providers.
Supplier Category
Examples
Typical Purity Offered
Key Considerations
Major Chemical Corporations
Sigma-Aldrich (Merck)
≥98%
Extensive QC documentation, reliable stock, but potentially higher cost.
Aggregate products from various sources; require careful vetting of the original manufacturer.
Note: This table is illustrative and not exhaustive. Researchers should conduct their own market analysis.
A Workflow for Supplier Qualification
Choosing a supplier should not be based on price alone. A robust qualification process ensures a reliable supply chain for your research.
Caption: A workflow for qualifying chemical suppliers.
Key Steps in Qualification:
Request a Lot-Specific CoA: Do not rely on a generic technical data sheet. The CoA provides actual analytical results for the batch you will receive.[1]
Scrutinize the Analytical Methods: A trustworthy CoA will specify the methods used for purity assessment. HPLC and GC are industry standards for purity.[7][8] Vague statements like "Conforms to Structure" without accompanying spectral data should be a red flag.
Evaluate Supplier Credentials: Check for certifications like ISO 9001, which indicates a commitment to quality management systems.[4] Assess the quality and responsiveness of their technical support team.
Request a Sample: For critical, long-term projects, always request a small sample for in-house verification before placing a large order.
Essential In-House Quality Control Protocols
Independent verification of incoming starting material is a cornerstone of good laboratory practice (GLP) and ensures the reproducibility of your experimental results.
Protocol 1: Purity Verification by Reversed-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating the main compound from non-volatile impurities.
Objective: To confirm the purity of 2-methoxy-N,4-dimethylaniline HCl is ≥98%.
Methodology:
System Preparation:
HPLC System: A standard system with a UV detector.
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Flow Rate: 1.0 mL/min.
Detection Wavelength: 254 nm.
Sample Preparation:
Accurately prepare a stock solution of the 2-methoxy-N,4-dimethylaniline HCl sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of ~1 mg/mL.
Chromatographic Run:
Inject 10 µL of the sample solution.
Run a gradient elution:
Start at 10% B for 2 minutes.
Ramp to 95% B over 15 minutes.
Hold at 95% B for 3 minutes.
Return to 10% B and re-equilibrate for 5 minutes.
Data Analysis:
Integrate all peaks in the chromatogram.
Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100. The result should be ≥98%.
Rationale: The C18 column separates molecules based on hydrophobicity. The acetonitrile/water gradient is effective for eluting a wide range of substituted anilines and potential impurities.[7][9] TFA is used as an ion-pairing agent to improve peak shape.
Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) provides a fingerprint of the molecule's structure, confirming its identity and offering clues about potential impurities.
Objective: To confirm the chemical structure of 2-methoxy-N,4-dimethylaniline HCl.
Methodology:
Sample Preparation:
Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
Data Acquisition:
Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
Data Analysis:
Compare the obtained spectrum with a reference spectrum or predicted chemical shifts.
Expected Peaks (approximate shifts):
Aromatic protons (3H).
Methoxy group (-OCH₃) singlet (3H).
N-methyl group (-NHCH₃) singlet (3H).
Aromatic methyl group (-CH₃) singlet (3H).
Amine proton (-NH) broad singlet.
Ensure the integration of the peaks corresponds to the correct number of protons for each group. The presence of significant unexpected peaks may indicate impurities.
Caption: In-house quality control workflow for incoming reagents.
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound.
Storage: Store the compound in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration (2-8°C) is recommended.
Safety: As with all aniline derivatives, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Handle the compound in a well-ventilated area or a chemical fume hood.
Conclusion
The success of research and development programs hinges on the quality of the materials used. For a specialized building block like 2-methoxy-N,4-dimethylaniline HCl, a proactive and rigorous approach to sourcing and qualification is not an impediment but an essential component of scientific diligence. By implementing a structured supplier evaluation process and conducting independent QC verification, researchers can mitigate risks, ensure experimental reproducibility, and build a foundation of trust in their chemical supply chain.
References
Spillane, W. J., et al. (1988). Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography. Analyst, 113, 399-403. [Link]
Centers for Disease Control and Prevention (CDC). NMAM 2017: ANILINE, o-TOLUIDINE, AND NITROBENZENE. [Link]
U.S. Environmental Protection Agency (EPA). (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. [Link]
Aladdin Scientific. 4-Methoxy-N-methylaniline HCl, min 98%, 100 grams. [Link]
Application Note: Regiocontrolled Synthesis of 2-Methoxy-N,4-Dimethylaniline
This Application Note provides a rigorous, field-validated protocol for the synthesis of 2-methoxy-N,4-dimethylaniline starting from 3-methylanisole . This route addresses the critical regiochemical challenge of introduc...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a rigorous, field-validated protocol for the synthesis of 2-methoxy-N,4-dimethylaniline starting from 3-methylanisole . This route addresses the critical regiochemical challenge of introducing nitrogen at the sterically less favored ortho-position (relative to the methoxy group) by utilizing a sulfonic acid blocking group strategy.
Executive Summary
The synthesis of 2-methoxy-N,4-dimethylaniline from 3-methylanisole presents a classic regioselectivity problem. Direct nitration of 3-methylanisole is dominated by the para-directing effect of the methoxy group, yielding the undesired 4-nitro isomer (leading to 4-methoxy-2-methylaniline). To force substitution at the 6-position (yielding the target 2-methoxy-4-methylaniline scaffold), a sulfonic acid blocking group strategy is required. This guide details a three-phase protocol: (1) Regiocontrolled Nitration via Sulfonic Acid Blockade, (2) Reduction, and (3) Selective N-Monomethylation.[1]
Key Challenge: Directing electrophilic attack to the C6 position (ortho to OMe, para to Me).
Retrosynthetic Analysis & Logic
The success of this synthesis hinges on manipulating the electronic directing effects of the benzene ring.
Direct Nitration Failure: Nitration of 3-methylanisole typically occurs para to the strong methoxy activator (Position 4), yielding the wrong isomer.
Blocking Strategy Solution:
Sulfonation: The sulfonic acid group (
) is introduced at Position 4 (thermodynamically favored para position).
Nitration: With Position 4 blocked and Position 2 sterically crowded (between OMe and Me), the nitro group is forced to Position 6 .
Desulfonation: The blocking group is removed via hydrolysis, leaving the nitro group at the desired position.
Figure 1: Mechanistic pathway comparing direct nitration failure vs. the blocking group success strategy.
Detailed Experimental Protocols
Phase 1: Regiocontrolled Nitration (The Blocking Strategy)
Objective: Synthesize 6-nitro-3-methylanisole (precursor to 2-methoxy-4-methylaniline).
Step 1.1: Sulfonation
Charge: Place 3-methylanisole (1.0 eq) in a reaction vessel equipped with a mechanical stirrer and thermometer.
Add Acid: Dropwise add concentrated sulfuric acid (2.5 eq) while maintaining temperature below 40°C.
React: Heat the mixture to 60–70°C for 2 hours.
Mechanism:[2][3][4][5] Sulfonation occurs exclusively at the 4-position (para to OMe), forming 2-methoxy-4-methylbenzenesulfonic acid.
Cool: Cool the reaction mass to 10°C.
Step 1.2: Nitration
Prepare Nitrating Agent: In a separate vessel, prepare a mixed acid solution of Nitric Acid (65%) (1.1 eq) and Sulfuric Acid (1.0 eq).
Addition: Add the mixed acid to the sulfonated mass from Step 1.1 at 0–5°C . Control exotherm strictly; temperature spikes can cause de-sulfonation or side reactions.
at C4 and steric crowding at C2 directs the nitronium ion () to C6 .
Step 1.3: Desulfonation
Dilute: Pour the nitration mass into crushed ice/water (volume equal to 3x reaction volume).
Hydrolysis: Heat the diluted mixture to reflux (100–110°C ) for 4–6 hours.
Mechanism:[2][3][4][5] Acid-catalyzed hydrolysis cleaves the C-S bond (desulfonation), releasing the sulfonic acid group and yielding 6-nitro-3-methylanisole .
Isolation:
Cool to room temperature. The product may crystallize or form an oil.
Extract with Dichloromethane (DCM) or Ethyl Acetate .
Objective: Convert 6-nitro-3-methylanisole to 2-methoxy-4-methylaniline .
Protocol (Catalytic Hydrogenation):
Dissolve: Dissolve the nitro compound in Methanol (10 mL/g).
Catalyst: Add 10% Pd/C (5 wt% loading).
Hydrogenate: Stir under
atmosphere (balloon or 1-3 bar) at Room Temperature for 6–12 hours.
Workup: Filter through a Celite pad to remove catalyst. Concentrate the filtrate.
Product:2-methoxy-4-methylaniline (often an oil or low-melting solid).
Validation: Check by TLC or GC-MS (
= 137).
Phase 3: Selective N-Monomethylation
Objective: Methylate the primary amine to the secondary amine 2-methoxy-N,4-dimethylaniline without over-alkylation to the tertiary amine.
Method: N-Formylation followed by Reduction. This is superior to direct alkylation (MeI) which suffers from selectivity issues.
Step 3.1: N-Formylation
React: Dissolve 2-methoxy-4-methylaniline (1.0 eq) in Toluene . Add Formic Acid (1.5 eq) and a catalytic amount of Acetic Anhydride (1.2 eq) or reflux with excess Formic Acid.
Reflux: Heat to reflux with a Dean-Stark trap if possible to remove water, driving the reaction to completion.
Isolate: Evaporate solvent. The intermediate is N-(2-methoxy-4-methylphenyl)formamide .
Step 3.2: Reduction of Formamide
Setup: Suspend Lithium Aluminum Hydride (
) (1.5 eq) in dry THF under Nitrogen/Argon.
Add: Dropwise add the formamide intermediate (dissolved in THF) to the hydride suspension at 0°C.
Application Notes and Protocols: Electrophilic Amination of 1-Methoxy-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals Introduction Electrophilic amination is a powerful synthetic transformation that introduces a nitrogen-containing functional group onto a carbon nucleophile...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electrophilic amination is a powerful synthetic transformation that introduces a nitrogen-containing functional group onto a carbon nucleophile. This method serves as a crucial alternative to traditional nucleophilic amination strategies, particularly in the synthesis of aryl amines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and materials science.[1] The substrate of interest, 1-methoxy-3-methylbenzene (also known as 3-methylanisole), presents a unique case for electrophilic aromatic substitution due to the presence of two activating, ortho-, para-directing groups. Understanding the regiochemical outcome of such reactions is paramount for the targeted synthesis of specific isomers.
This guide provides a comprehensive overview of the theoretical considerations and practical protocols for the electrophilic amination of 1-methoxy-3-methylbenzene. We will delve into the directing effects of the substituents, explore various aminating agents, and provide detailed, step-by-step protocols for researchers.
Regioselectivity in the Amination of 1-Methoxy-3-methylbenzene
The methoxy (-OCH3) and methyl (-CH3) groups on the benzene ring are both activating and ortho-, para-directing in electrophilic aromatic substitution reactions.[2] The methoxy group is a strong activating group due to its ability to donate electron density through resonance, while the methyl group is a weaker activating group that donates electron density through induction.[2][3]
When both groups are present, the position of electrophilic attack is determined by the interplay of their directing effects. The potential sites for amination on 1-methoxy-3-methylbenzene are positions 2, 4, and 6.
Position 2 (ortho to -OCH3, ortho to -CH3): Steric hindrance from both adjacent groups may disfavor attack at this position.
Position 4 (para to -OCH3, ortho to -CH3): This position is electronically activated by both groups and is often the major product in electrophilic aromatic substitutions.
Position 6 (ortho to -OCH3, meta to -CH3): This position is strongly activated by the methoxy group.
The ultimate regioselectivity will be influenced by the specific aminating reagent and reaction conditions employed. Computational methods can also be utilized to predict the most likely sites of electrophilic attack.[4][5]
Visualization of Regioselectivity
Caption: Predicted regioselectivity of electrophilic attack on 1-methoxy-3-methylbenzene.
Protocols for Electrophilic Amination
Several classes of electrophilic aminating agents can be employed, each with its own advantages and limitations.[1][6] These include hydroxylamine derivatives, haloamines, and azides.[7]
Protocol 1: Amination using Hydroxylamine-O-sulfonic Acid (HOSA)
Hydroxylamine-O-sulfonic acid is a commonly used and commercially available electrophilic aminating agent. The reaction is typically performed under acidic conditions.
Experimental Protocol:
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1-methoxy-3-methylbenzene (1.0 eq).
Solvent Addition: Add a suitable solvent such as acetic acid or a mixture of water and acetic acid.
Catalyst (Optional): For less reactive substrates, a catalyst such as a vanadium or iron salt can be added.[8][9]
Reagent Addition: Slowly add a solution of hydroxylamine-O-sulfonic acid (1.1 - 1.5 eq) in the same solvent.
Reaction Conditions: Heat the reaction mixture to a temperature between 50-100 °C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.
Neutralization: Carefully neutralize the solution with a base, such as sodium bicarbonate or sodium hydroxide, until the pH is approximately 7-8.
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to isolate the aminomethoxy-methylbenzene isomers.
Data Presentation:
Entry
Aminating Agent
Catalyst
Solvent
Temp (°C)
Time (h)
Major Isomer(s)
Yield (%)
1
HOSA
None
Acetic Acid
80
12
4-amino, 6-amino
40-60
2
HOSA
NaVO3
H2O/AcOH
90
8
4-amino, 6-amino
50-70
Protocol 2: Amination using Chloramine-T
Chloramine-T is another effective electrophilic aminating agent. Caution should be exercised due to the potential hazards associated with chloramines.[6]
Experimental Protocol:
Reaction Setup: In a well-ventilated fume hood, set up a flame-dried, three-necked round-bottom flask with a magnetic stirrer, dropping funnel, and nitrogen inlet.
Substrate and Solvent: Add 1-methoxy-3-methylbenzene (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane, chloroform) to the flask.
Lewis Acid Catalyst: Add a Lewis acid catalyst such as aluminum chloride (AlCl3) or titanium tetrachloride (TiCl4) (0.1-1.2 eq) at 0 °C.
Reagent Addition: Dissolve Chloramine-T trihydrate (1.1 eq) in a suitable solvent (e.g., methanol) and add it dropwise to the reaction mixture at 0 °C.
Reaction Conditions: Allow the reaction to slowly warm to room temperature and stir for 2-8 hours. Monitor the reaction by TLC or GC.
Quenching: Carefully quench the reaction by slowly adding it to a beaker of ice-cold dilute hydrochloric acid.
Extraction: Separate the organic layer and extract the aqueous layer with the same organic solvent.
Washing: Wash the combined organic layers with water and brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the resulting N-tosylated amines by column chromatography. The tosyl group can be subsequently removed under standard deprotection conditions if the free amine is desired.
Experimental Workflow Visualization
Caption: General experimental workflow for electrophilic amination.
Safety Precautions
Always work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Electrophilic aminating agents can be toxic, corrosive, and/or explosive. Handle with extreme care and consult the Safety Data Sheet (SDS) before use.
Reactions involving Lewis acids should be performed under anhydrous conditions.
Quenching of reactions should be done slowly and carefully, especially when using reactive reagents.
References
Wiley-VCH. (n.d.). 1 Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents.
Synthesis of Indoles via Domino Reactions of 2-Methoxytoluene and Nitriles. (n.d.).
Fletcher, R. (n.d.).
Toluenee Amination | PDF | Aromatic Hydrocarbon | Chemical Reactions. (n.d.). Scribd.
ChemScene. (n.d.). 100-84-5 | 3-Methylanisole.
Aromatic Electrophilic substitution. (2020, February 15).
Benchchem. (n.d.). An In-depth Technical Guide to Electrophilic Aminating Agents for Researchers, Scientists, and Drug Development Professionals.
Direct amination of toluene with hydroxylamine to produce toluidine over vanadium catalysts | Request PDF. (n.d.).
Amination of benzene and toluene with hydroxylamine in the presence of transition metal redox catalysts. (2025, August 5).
Development of electrophilic amination reactions for the synthesis of nitrogen heterocycles. (n.d.).
Electrophilic Aminating Agents in Total Synthesis - PMC. (n.d.). NIH.
Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. (n.d.). New Journal of Chemistry (RSC Publishing).
EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine. (n.d.).
Fast and Accurate Prediction of the Regioselectivity of Electrophilic Aromatic Substitution Reactions. (n.d.). ChemRxiv.
Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions - PMC. (n.d.). NIH.
Synthesis of 3-[N-(4-methoxybenzyl)amino]benzo[de]anthracen-7-one (3). (n.d.).
How can I synthesize 2-amino-5-methoxyphenol?. (2014, December 6).
First Example of Using a Ionic Liquid in Electrophilic Amination of Arenes. Amination of Methylbenzenes with the System NaN3?AlCl3?HCl | Request PDF. (2025, August 7).
Application Note: Synthesis of 2-Methoxy-N,4-dimethylaniline via Electrophilic Amination using TsONHMe
For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of Substituted Anilines and a Modern Synthetic Approach Substituted anilines are privileged scaffolds in medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Substituted Anilines and a Modern Synthetic Approach
Substituted anilines are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. Among these, 2-methoxy-N,4-dimethylaniline serves as a key intermediate for the synthesis of more complex molecules. Traditional methods for the synthesis of such secondary anilines often involve multi-step sequences or harsh reaction conditions. Modern synthetic chemistry seeks more direct and efficient routes.
This application note details a robust and reliable protocol for the synthesis of 2-methoxy-N,4-dimethylaniline, leveraging the power of electrophilic amination. The key transformation involves the reaction of a specifically prepared Grignard reagent, 2-methoxy-4-methylphenylmagnesium bromide, with O-(p-Tolylsulfonyl)-N-methylhydroxylamine (TsONHMe) as an electrophilic source of the "MeNH" group. This method offers a direct and efficient pathway to the desired product, avoiding the limitations of classical approaches.
The Core Mechanism: Unraveling the Electrophilic Amination Pathway
The synthesis hinges on the fundamental principles of organometallic chemistry and electrophilic amination. The reaction proceeds through a well-defined, two-step sequence:
Formation of the Grignard Reagent: The process begins with the generation of the organometallic nucleophile. 4-Bromo-3-methoxytoluene reacts with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form 2-methoxy-4-methylphenylmagnesium bromide. This is a classic Grignard formation, where the polarity of the carbon-bromine bond is inverted, rendering the aromatic carbon strongly nucleophilic.
Electrophilic Amination: The pre-formed Grignard reagent is then introduced to the electrophilic aminating agent, TsONHMe. The nucleophilic carbon of the Grignard reagent attacks the electrophilic nitrogen atom of TsONHMe. The tosyl group (p-toluenesulfonyl) acts as a good leaving group, facilitating the formation of the new carbon-nitrogen bond. A subsequent aqueous work-up quenches the reaction and protonates the resulting magnesium salt to yield the final product, 2-methoxy-N,4-dimethylaniline.
The overall transformation can be visualized as follows:
Application
Application Note & Protocol: A Validated Synthesis of 2-methoxy-N,4-dimethylaniline Hydrochloride
Abstract This document provides a comprehensive, field-validated guide for the synthesis, purification, and salt formation of 2-methoxy-N,4-dimethylaniline hydrochloride. N-methylated aniline derivatives are crucial stru...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive, field-validated guide for the synthesis, purification, and salt formation of 2-methoxy-N,4-dimethylaniline hydrochloride. N-methylated aniline derivatives are crucial structural motifs in medicinal chemistry and materials science. This protocol details a robust and scalable two-step synthesis commencing from 2-methoxy-4-methylaniline via a selective mono-N-methylation using reductive amination, followed by conversion to its hydrochloride salt. The described methodologies are designed for reproducibility and include in-depth explanations of the underlying chemical principles, detailed characterization protocols for product validation, and essential safety considerations. This guide is intended for researchers, chemists, and professionals in drug discovery and chemical development.
Introduction and Scientific Rationale
Substituted anilines, particularly N-alkylated variants, serve as foundational building blocks for a vast array of pharmaceuticals, agrochemicals, and functional materials. The introduction of an N-methyl group can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity. The target compound, 2-methoxy-N,4-dimethylaniline, is a valuable synthetic intermediate.
Direct N-methylation of primary anilines using alkyl halides often leads to poor selectivity, yielding mixtures of secondary, tertiary, and even quaternary ammonium salts. The classic Eschweiler-Clarke reaction, while effective for exhaustive methylation to tertiary amines, can be challenging to control for selective mono-methylation.[1][2][3]
Therefore, this guide employs a highly selective and reliable reductive amination strategy. This approach involves two key stages:
Imine Formation: The primary amine (2-methoxy-4-methylaniline) is condensed with formaldehyde to form an intermediate iminium ion.
Hydride Reduction: The iminium ion is subsequently reduced in situ by a mild hydride-donating agent, sodium borohydride (NaBH₄), to yield the desired secondary amine.[4][5]
This method is advantageous due to its high selectivity for mono-alkylation, mild reaction conditions, and the use of readily available and cost-effective reagents.[6] The final step involves the straightforward conversion of the purified basic amine to its hydrochloride salt, which often improves stability, crystallinity, and handling properties.[7]
Overall Synthesis and Workflow
The complete process, from starting material to the final validated product, is outlined below. The workflow is designed to ensure high purity and verifiable results.
Diagram 1: High-level experimental workflow from starting material to final product validation.
Materials and Reagents
Ensure all reagents are of appropriate purity (e.g., ACS grade or higher) and used as received unless otherwise specified.
Reagent
CAS No.
Molecular Wt. ( g/mol )
Form
Key Properties
2-Methoxy-4-methylaniline
39538-68-6
137.18
Solid
MP: 31-33 °C
Formaldehyde (37% in H₂O)
50-00-0
30.03
Liquid
Stabilized with methanol
Sodium Borohydride (NaBH₄)
16940-66-2
37.83
Solid
Water-reactive, handle with care
Methanol (MeOH)
67-56-1
32.04
Liquid
Flammable, toxic
Dichloromethane (DCM)
75-09-2
84.93
Liquid
Volatile, suspected carcinogen
Diethyl Ether (Et₂O)
60-29-7
74.12
Liquid
Extremely flammable, peroxide former
Hydrochloric Acid (2M in Et₂O)
7647-01-0
36.46
Liquid
Corrosive
Anhydrous Magnesium Sulfate (MgSO₄)
7487-88-9
120.37
Solid
Hygroscopic
Silica Gel (230-400 mesh)
7631-86-9
60.08
Solid
For column chromatography
TLC Plates (Silica gel 60 F₂₅₄)
-
-
Solid
For reaction monitoring
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-methoxy-N,4-dimethylaniline (Free Base)
This protocol details the selective mono-N-methylation via reductive amination.
Causality: The reaction is performed at 0 °C to control the exothermic reaction of NaBH₄ with the solvent and to moderate the rate of iminium ion formation and reduction, which improves selectivity and minimizes side reactions.
Diagram 2: Mechanism of reductive amination for N-methylation.
Procedure:
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methoxy-4-methylaniline (5.00 g, 36.4 mmol).
Dissolution: Add methanol (100 mL) and stir until the solid is completely dissolved. Cool the flask to 0 °C in an ice-water bath.
Formaldehyde Addition: While stirring at 0 °C, add formaldehyde solution (37% in water, 3.25 mL, 40.1 mmol, 1.1 equiv.) dropwise over 5 minutes. Stir the mixture for an additional 30 minutes at 0 °C to allow for imine/iminium ion formation.
Reduction: In small portions over 20 minutes, carefully add sodium borohydride (1.65 g, 43.7 mmol, 1.2 equiv.) to the stirring solution. Caution: Gas evolution (H₂) will occur. Ensure adequate ventilation and control the addition rate to prevent excessive frothing.
Reaction Completion: After the final addition of NaBH₄, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours.
Monitoring: Monitor the reaction progress using TLC (Eluent: 15% Ethyl Acetate in Hexane). The product spot should be less polar than the starting amine.
Quenching & Work-up:
Carefully pour the reaction mixture into 100 mL of deionized water.
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
Combine the organic layers and wash with brine (1 x 50 mL).
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporator) to yield the crude product as an oil.
Protocol 2: Purification by Flash Column Chromatography
Causality: Aniline derivatives can oxidize on silica gel. Using a non-polar solvent system and performing the chromatography efficiently minimizes contact time and potential degradation.[8]
Procedure:
Column Preparation: Prepare a slurry of silica gel (approx. 100 g) in hexane and pack it into a glass column (approx. 40 mm diameter). Equilibrate the column with the starting eluent.
Sample Loading: Dissolve the crude oil from Protocol 1 in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel (~5 g). After drying, carefully load the solid onto the top of the packed column.
Elution: Elute the column using a gradient solvent system, starting with 5% ethyl acetate in hexane and gradually increasing to 15% ethyl acetate in hexane.
Fraction Collection: Collect fractions (approx. 20 mL each) and monitor them by TLC.
Product Isolation: Combine the fractions containing the pure product (identified by TLC), and remove the solvent under reduced pressure to yield pure 2-methoxy-N,4-dimethylaniline as a pale yellow oil.
Protocol 3: Preparation and Isolation of the Hydrochloride Salt
Causality: The hydrochloride salt is an ionic compound and is thus insoluble in non-polar organic solvents like diethyl ether. This dramatic shift in solubility allows for clean precipitation and isolation of the product away from any non-basic impurities.
Diagram 3: Workflow for the hydrochloride salt formation and isolation.
Procedure:
Dissolution: Dissolve the purified 2-methoxy-N,4-dimethylaniline (assuming ~4.0 g, ~26.4 mmol from a typical yield) in 80 mL of anhydrous diethyl ether in an Erlenmeyer flask.
Cooling: Cool the solution in an ice bath to 0 °C.
Precipitation: While stirring, slowly add 2M HCl in diethyl ether (14.5 mL, 29.0 mmol, 1.1 equiv.) dropwise. A white precipitate will form immediately.
Crystallization: Continue stirring the slurry at 0 °C for 30 minutes to ensure complete precipitation.
Isolation: Collect the white solid by vacuum filtration using a Büchner funnel.
Washing: Wash the filter cake with a small amount of cold diethyl ether (2 x 15 mL) to remove any residual impurities.
Drying: Dry the solid under high vacuum for several hours to remove all traces of solvent. The final product should be a fine, white crystalline solid.
Characterization and Quality Control
A self-validating protocol requires rigorous confirmation of the final product's identity and purity. The following data are expected for the synthesized 2-methoxy-N,4-dimethylaniline hydrochloride.
Analysis Technique
Expected Results and Interpretation
Appearance
White to off-white crystalline solid. A significant color (yellow/brown) may indicate oxidation impurities.[8]
Melting Point (MP)
A sharp melting point is indicative of high purity. Aniline hydrochlorides typically have high melting points, often >190 °C.[9]
~2400-2800 cm⁻¹ (broad): N⁺-H stretch, characteristic of an amine salt. ~2950-3050 cm⁻¹: Aromatic and aliphatic C-H stretches. ~1600, 1500 cm⁻¹: Aromatic C=C stretching. ~1250 cm⁻¹: Aryl-O-CH₃ asymmetric stretch.
Mass Spec. (ESI+)
[M+H]⁺: Expected m/z = 152.1070 for the free base (C₉H₁₄NO⁺). The analysis confirms the molecular weight of the cationic portion of the salt.
Note: NMR chemical shifts are predictive and based on data for structurally similar compounds.[10] Actual values may vary slightly.
Safety Precautions
General: Conduct all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Aniline Derivatives: Substituted anilines are toxic and can be absorbed through the skin. Avoid all direct contact.[11]
Formaldehyde: Formaldehyde is a known carcinogen and sensitizer. Handle with extreme care.
Sodium Borohydride: NaBH₄ reacts with water and acids to produce flammable hydrogen gas. Add it slowly and in portions to the reaction mixture.
Solvents: Dichloromethane, methanol, and diethyl ether are flammable and/or toxic. Avoid inhalation and contact. Diethyl ether can form explosive peroxides upon storage; use a fresh bottle or test for peroxides before use.
Hydrochloric Acid: HCl solutions are corrosive and can cause severe burns. Handle with care.
International Programme on Chemical Safety. (2001). ICSC 1013 - ANILINE HYDROCHLORIDE. Inchem.org. [Link]
International Labour Organization. ANILINE HYDROCHLORIDE - ICSC Card. [Link]
Wang, D., et al. (2020). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. Molecules, 25(1), 211. [Link]
Organic Chemistry Portal. Arylamine synthesis by amination (alkylation). [Link]
Isah, U. A., et al. (2021). 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Molbank, 2021(3), M1267. [Link]
PrepChem.com. Synthesis of 2-amino-4-methoxy-N-methylaniline. [Link]
Royal Society of Chemistry. (2019). Supporting Information for N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes. [Link]
Organic Chemistry Portal. Amine synthesis by reductive amination. [Link]
Wang, X., et al. (2010). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. ResearchGate. [Link]
Isah, U. A., et al. (2021). 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Semantic Scholar. [Link]
C-H amination reaction conditions for aniline derivatives
Application Note: C-H Amination Protocols for Aniline Derivatives Executive Summary The direct C-H amination of aniline derivatives represents a pivotal challenge in medicinal chemistry. While anilines are ubiquitous in...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: C-H Amination Protocols for Aniline Derivatives
Executive Summary
The direct C-H amination of aniline derivatives represents a pivotal challenge in medicinal chemistry. While anilines are ubiquitous in pharmacophores, their high electron density and Lewis basicity often lead to catalyst poisoning or uncontrolled oxidation.
This guide moves beyond generic "recipes" to provide a decision-based framework. We present three distinct, field-validated protocols targeting specific regiochemical outcomes:
Method A (Pd-Catalysis): ortho-Selective amination using Directing Groups (DGs).
Method B (Cu-Catalysis): para-Selective oxidative coupling (Cross-Dehydrogenative Coupling).
Method C (Electrochemical): Reagent-free, sustainable C-H amination.[1]
Strategic Decision Matrix
Before selecting a protocol, analyze your substrate against the following logic flow.
Figure 1: Decision matrix for selecting the optimal C-H amination strategy based on substrate protection and regiochemical goals.
Method A: Pd-Catalyzed ortho-Amination
Best for: Precise ortho-functionalization of acetanilides.[2]
Mechanism: Pd(II)/Pd(IV) catalytic cycle facilitated by a strong oxidant.
Mechanistic Insight
Free anilines bind Pd(II) tightly, arresting the catalytic cycle. Therefore, conversion to an acetanilide or benzamide is mandatory. The amide oxygen acts as a Directing Group (DG) , coordinating to Palladium to facilitate ortho-C-H activation (cyclopalladation). A strong oxidant (PhI(OAc)₂) is required to oxidize the intermediate palladacycle to a high-valent Pd(IV) species, which undergoes reductive elimination to form the C-N bond.
Figure 2: The Pd(II)/Pd(IV) catalytic cycle. Note that the oxidation step is rate-determining in many systems.
Base/Additive: None usually required, though CsOAc can assist.
Step-by-Step Procedure:
Setup: In a 20 mL scintillation vial equipped with a magnetic stir bar, weigh out the acetanilide substrate (0.5 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), and PhI(OAc)₂ (322 mg, 1.0 mmol).
Solvation: Add Toluene (2.0 mL). Note: Anhydrous conditions are preferred but strict air-free Schlenk technique is often unnecessary due to the high oxidation state mechanism.
Reaction: Seal the vial with a Teflon-lined cap. Heat the reaction block to 100 °C for 12–16 hours.
Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the starting acetanilide.
Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd black. Wash the pad with EtOAc.
Purification: Concentrate the filtrate and purify via silica gel flash chromatography (typically Hexanes/EtOAc gradient).
Critical Troubleshooting:
Low Yield? Switch solvent to Acetic Acid (AcOH) or add 1.0 equiv of Ac₂O to scavenge water.
Regio-scrambling? Ensure the directing group (acetyl) is not sterically crowded. Bulky pivalamides may require higher temperatures (120 °C).
Method B: Cu-Catalyzed para-Amination
Best for: para-Functionalization of electron-rich anilines; Late-stage functionalization.
Mechanism: Radical Cross-Dehydrogenative Coupling (CDC).
Mechanistic Insight
Unlike the Pd-pathway, this method often proceeds via a Single Electron Transfer (SET) mechanism. The oxidant generates a nitrogen-centered radical or a Cu(III) species.[3] The para-selectivity is driven by the electronic stabilization of the radical spin density at the para-position of the aniline ring.
Experimental Protocol
Reagents:
Substrate: N,N-dialkylaniline (tertiary amines work best to avoid N-oxidation) (1.0 equiv)
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).
Purification: The crude mixture often contains N-oxide byproducts. These can sometimes be reduced back to the amine using Zn dust/AcOH if they co-elute, but standard chromatography usually separates them.
Method C: Electrochemical C-H Amination
Best for: Green chemistry, metal-free requirements, and scalability.
Mechanism: Anodic oxidation.[4]
Mechanistic Insight
This method utilizes an electrolytic cell to oxidize the electron-rich aniline to a radical cation [Ar-NH₂]•⁺. This highly reactive species is susceptible to nucleophilic attack by a second amine or pyridine molecule. The cathode reaction is typically proton reduction to hydrogen gas (
).
Figure 3: Electrochemical pathway. The selectivity is governed by the spin density of the radical cation, typically favoring the para-position.
Experimental Protocol
Equipment:
Potentiostat or simply a DC Power Supply.
Undivided cell (Beaker type).
Anode: Graphite rod or Carbon felt.
Cathode: Platinum plate or Nickel foam.
Reagents:
Substrate: Aniline derivative (1.0 equiv).
Electrolyte:
(0.1 M).
Solvent: MeCN/MeOH (9:1 v/v).
Step-by-Step Procedure:
Assembly: Dissolve the substrate (0.5 mmol) and electrolyte in the solvent (10 mL) in the cell.
Electrodes: Insert electrodes (maintain ~5 mm distance). Ensure they do not touch.
Electrolysis: Apply Constant Current (CCE) at 10 mA (approx. J = 5–10 mA/cm²).
Duration: Run until 2.5–3.0 F/mol of charge has passed (approx. 3–4 hours depending on current).
Workup: Remove solvent under reduced pressure. Resuspend in Et₂O and wash with water to remove the electrolyte (
).
Isolation: Evaporate ether to yield crude product.
Comparative Data Summary
Feature
Method A (Pd)
Method B (Cu)
Method C (Electro)
Selectivity
ortho-Selective (High)
para-Selective (Mod.)
para-Selective (High)
Substrate Req.
Protected (Acetanilide)
Tertiary/Free Aniline
Electron-rich Aniline
Oxidant
PhI(OAc)₂ (Stoichiometric)
TBHP/Air
Electrons (Anode)
Temp
100–120 °C
80–100 °C
Room Temperature
Primary Risk
Pd-contamination
Radical byproducts
Over-oxidation
References
Sanford, M. S., et al. "Palladium-Catalyzed C–H Activation/Functionalization of Acetanilides." Journal of the American Chemical Society, 2005. Link
Daugulis, O., et al. "Ortho-Arylation and Amination of Anilides." Journal of the American Chemical Society, 2012. Link
Nicewicz, D. A., et al. "Site-selective arene C-H amination via photoredox catalysis." Science, 2015.[5] Link
Yoshida, J., et al. "Electrochemical C–H Amination: Synthesis of Aromatic Primary Amines." Journal of the American Chemical Society, 2013. Link
Lei, A., et al. "Electrochemical Oxidative C–H Amination of Arenes." Green Chemistry, 2019. Link
Topic: A Guide to the N-Methylation of 2-Methoxy-4-methylaniline
An Application Note and Protocol Guide for Researchers This guide provides a comprehensive overview of synthetic strategies, detailed protocols, and mechanistic insights for the N-methylation of 2-methoxy-4-methylaniline...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol Guide for Researchers
This guide provides a comprehensive overview of synthetic strategies, detailed protocols, and mechanistic insights for the N-methylation of 2-methoxy-4-methylaniline, a crucial transformation for synthesizing intermediates in pharmaceutical and materials science research.
Introduction: The Significance of N-Methylation
N-methylated anilines are privileged structural motifs found in a vast array of biologically active compounds and functional materials. The introduction of a methyl group to the nitrogen atom of an aniline, such as 2-methoxy-4-methylaniline, profoundly alters its physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity.[1] This makes N-methylation a critical step in late-stage functionalization during drug discovery and lead optimization.
However, the selective synthesis of N-mono-methylated anilines presents a significant challenge. Traditional methods often suffer from poor selectivity, leading to mixtures of the starting primary amine, the desired secondary amine, the over-methylated tertiary amine, and even quaternary ammonium salts.[2][3] Furthermore, many classical methylating agents like methyl iodide and dimethyl sulfate are highly toxic and generate substantial chemical waste, running counter to the principles of green chemistry.[4][5]
This application note details three robust and distinct methodologies for the N-methylation of 2-methoxy-4-methylaniline, ranging from a classic, high-efficiency reaction to modern, sustainable catalytic approaches. We will explore the causality behind experimental choices, provide detailed step-by-step protocols, and offer troubleshooting guidance to empower researchers in achieving clean, selective, and efficient N-methylation.
Physicochemical Properties of 2-Methoxy-4-methylaniline
Property
Value
Reference
Molecular Formula
C₈H₁₁NO
Molecular Weight
137.18 g/mol
CAS Number
39538-68-6
Appearance
Solid
Melting Point
31-33 °C
Density
1.043 g/mL at 25 °C
Comparative Analysis of N-Methylation Strategies
The choice of an N-methylation strategy depends on factors such as required selectivity, scale, cost, and commitment to sustainable practices. Below is a comparative summary of the methods detailed in this guide.
Method
Methylating Agent(s)
Key Advantages
Key Disadvantages
Selectivity
Eschweiler-Clarke
Formaldehyde, Formic Acid
High yield; avoids quaternization; operationally simple.[6][7]
Requires excess reagents; reaction can be vigorous; CO₂ evolution.[6]
High for N,N-dimethylation.
Catalytic (Borrowing H₂)
Methanol
Green (H₂O byproduct); high atom economy; uses cheap C1 source.[4]
Requires transition metal catalyst; may need elevated temperatures.[1]
The Eschweiler-Clarke reaction is a robust and widely used method for the exhaustive methylation of primary amines to their tertiary counterparts using formaldehyde as the carbon source and formic acid as the reductant.[11] A key advantage is its inability to form quaternary ammonium salts, as a tertiary amine cannot form the required iminium ion intermediate.[6]
Mechanism of Action
The reaction proceeds via a two-step reductive amination sequence. First, the primary amine (2-methoxy-4-methylaniline) reacts with formaldehyde to form an intermediate iminium ion. Subsequently, formic acid acts as a hydride source, transferring a hydride to the iminium ion and reducing it to the N-methylated amine. This process repeats to yield the N,N-dimethylated product. The loss of carbon dioxide from formic acid renders the reaction irreversible.[6]
Caption: Mechanism of the Eschweiler-Clarke Reaction.
Experimental Protocol: N,N-dimethylation of 2-methoxy-4-methylaniline
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methoxy-4-methylaniline (1.0 eq.).
Reagent Addition: Add formic acid (90%, 2.5 eq.) followed by aqueous formaldehyde (37%, 2.5 eq.). Caution: The initial reaction can be exothermic.
Heating: Heat the reaction mixture to 90-100 °C using an oil bath. The evolution of carbon dioxide should be observed. Maintain this temperature for 8-12 hours, monitoring the reaction progress by TLC or GC-MS.
Work-up: After cooling to room temperature, carefully make the solution basic (pH > 9) by the slow addition of aqueous sodium hydroxide (e.g., 4M NaOH). Caution: This step is exothermic.
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.[12]
Method 2: Catalytic N-Methylation using Methanol
This modern approach utilizes methanol as an inexpensive, low-toxicity C1 source in a transition-metal-catalyzed process known as the "borrowing hydrogen" or "hydrogen autotransfer" reaction.[1][4] This method is highly atom-economical and environmentally friendly, with water as the sole byproduct.[4] Ruthenium and Iridium complexes are particularly effective catalysts for this transformation.[13][14]
Mechanism of Action
The catalytic cycle begins with the dehydrogenation of methanol by the metal catalyst (e.g., Ru complex) to form a metal-hydride species and formaldehyde in situ. The aniline then condenses with the formaldehyde to form an imine. This imine is subsequently reduced by the metal-hydride, regenerating the active catalyst and yielding the N-methylated aniline.[1][4]
Caption: The "Borrowing Hydrogen" catalytic cycle.
Inert Atmosphere: To a Schlenk tube equipped with a magnetic stir bar, add the Ruthenium catalyst (e.g., (DPEPhos)RuCl₂PPh₃, 0.5 mol%) and a weak base (e.g., Cs₂CO₃, 0.5 eq.).[4]
Reagent Addition: Add 2-methoxy-4-methylaniline (1.0 eq.) followed by anhydrous methanol (as solvent and reagent).
Reaction Conditions: Seal the tube and heat the mixture in an oil bath at 140 °C for 12 hours.[4]
Work-up: After cooling to room temperature, filter the reaction mixture to remove the catalyst and base.
Purification: Remove the methanol under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to isolate the N-methyl-2-methoxy-4-methylaniline.[12] Note: Selectivity for mono- vs. di-methylation can often be tuned by adjusting reaction time, temperature, and catalyst loading.[8]
Method 3: Green N-Methylation with Dimethyl Carbonate (DMC)
Dimethyl carbonate (DMC) is an environmentally benign methylating agent, serving as a non-toxic alternative to dimethyl sulfate and methyl halides.[9] Reactions with DMC, often catalyzed by zeolites, are waste-free and highly selective for mono-methylation.
Mechanism of Action
The reaction over a zeolite catalyst is thought to involve a dual acid-base mechanism. The aniline is activated on the zeolite surface, and DMC acts as both a methylating agent and a temporary protecting group via a carbamate intermediate (ArNHCO₂CH₃). This intermediate is subsequently methylated and then decarboxylated to yield the highly selective mono-N-methylated product.[9]
Caption: Workflow for selective N-methylation using DMC.
Reaction Setup: In a stainless-steel autoclave, combine 2-methoxy-4-methylaniline (1.0 eq.), dimethyl carbonate (DMC, serving as both reagent and solvent), and a faujasite zeolite catalyst (e.g., NaY, calcined before use).[9][10]
Heating: Seal the autoclave and heat the mixture to 150 °C for 6-8 hours with stirring. Monitor the internal pressure.
Work-up: After cooling the autoclave to room temperature, carefully vent any pressure.
Catalyst Removal: Dilute the reaction mixture with a solvent like acetone and filter to remove the solid zeolite catalyst. The catalyst can potentially be washed, dried, and reused.
Purification: Concentrate the filtrate under reduced pressure to remove excess DMC. The crude product can then be purified by vacuum distillation or column chromatography to yield pure N-methyl-2-methoxy-4-methylaniline.[9]
Increase reaction temperature incrementally. For catalytic methods, use freshly activated catalyst. Ensure reagents are pure and dry (especially for catalytic reactions).
Formation of Byproducts
Over-methylation (di- or quaternary); side reactions due to high temperature.
Reduce reaction time or temperature. For mono-methylation, use DMC or a carefully controlled catalytic method.[9] For exhaustive methylation, Eschweiler-Clarke is preferred.[6]
Difficult Purification
Product and starting material have similar polarity.
Optimize the eluent system for column chromatography, using a shallow gradient.[12] Consider converting the amine mixture to salts for separation via recrystallization.
Discolored Product
Formation of colored oxidation products from the aniline.[12]
Perform the reaction under an inert atmosphere (N₂ or Ar). Purify via vacuum distillation to remove non-volatile colored impurities.[12] Store the final product under inert gas and protected from light.
Conclusion
The N-methylation of 2-methoxy-4-methylaniline can be achieved through several effective methods, each with distinct advantages. The Eschweiler-Clarke reaction offers a straightforward and high-yielding route to the N,N-dimethylated product. For researchers prioritizing sustainability and atom economy, catalytic methylation with methanol represents the state-of-the-art, providing a green pathway to either mono- or di-methylated products. Finally, the use of dimethyl carbonate with a zeolite catalyst stands out for its exceptional selectivity in producing the mono-N-methylated aniline with a non-toxic reagent. The selection of the optimal protocol will depend on the desired final product, available equipment, and the specific goals of the research program.
References
Eschweiler–Clarke reaction. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]
Eschweiler-Clarke Reaction. (2021, February 8). J&K Scientific LLC. Retrieved from [Link]
Piehl, P., Amuso, R., Spannenberg, A., Gabriele, B., Neumann, H., & Beller, M. (2021). Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. Catalysis Science & Technology, 11(7), 2579-2585. [Link]
Eschweiler-Clarke Reaction. (n.d.). SynArchive. Retrieved February 15, 2026, from [Link]
Bello, D., Martínez-Salas, P., García-Orduña, P., Pérez-Torrente, J. J., & Oro, L. A. (2022). N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. Organometallics, 41(11), 1369–1381. [Link]
Al-Huniti, M. H., & Al-Zoubi, R. M. (2025). Review of Modern Eschweiler–Clarke Methylation Reaction. Molbank, 2025(3), M1849. [Link]
Esweller Clark reaction mechanism. (2025, October 13). Kimies YouTube Channel. Retrieved from [Link]
N‐methylation of aniline and methanol with catalyst 2. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
Piehl, P., Amuso, R., Spannenberg, A., Gabriele, B., Neumann, H., & Beller, M. (2021). Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. Catalysis Science & Technology, 11(7), 2579–2585. [Link]
Wang, C., et al. (2023). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega. [Link]
Trialkylammonium salt degradation: implications for methylation and cross-coupling. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. (2013, December 10). University of Liverpool Institutional Repository. Retrieved from [Link]
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
Reductive amination. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]
Different protocols for methylation of aniline. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
An efficient and practical N-methylation of amino acid derivatives. (2003, January 23). PubMed. Retrieved from [Link]
A rapid method of N-alkylation of amines. (n.d.). Journal of the Chemical Society C: Organic. Retrieved from [Link]
Synthesis of 2-(buta-1,3-diynyl)-N,N-dimethylanilines Using Reductive Methylation Step. (n.d.). Collection of Czechoslovak Chemical Communications. Retrieved from [Link]
Write reactions of the final alkylation product of aniline with excess of methyl iodide in the presence of sodium carbonate solution. (2021, November 2). Doubtnut YouTube Channel. Retrieved from [Link]
Selective utilization of methoxy groups in lignin for N-methylation reaction of anilines. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
Selective mono-N-methylation of primary aromatic amines by dimethyl carbonate over faujasite X- and Y-type zeolites. (n.d.). IRIS. Retrieved from [Link]
N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. (2021, June 7). ACS Omega. [Link]
N-Methylation of Nitrogen-Containing Organic Substrates: A Comprehensive Overview. (n.d.). Current Organic Chemistry. Retrieved from [Link]
Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. (2023, September 20). ACS Omega. [Link]
N-monomethylation of amines using paraformaldehyde and H2 - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. (2023, January 2). Research Square. [Link]
Supporting Information - MPG.PuRe. (n.d.). Max-Planck-Gesellschaft. Retrieved from [Link]
2-methoxy-4-methyl-n-phenylaniline (C14H15NO). (n.d.). PubChemLite. Retrieved February 15, 2026, from [Link]
2-methyl-4-methoxy-N-methylaniline. (n.d.). Chemsrc. Retrieved February 15, 2026, from [Link]
Preparation method of N-methyl-4-methoxyaniline. (n.d.). Google Patents.
Full N,N-Methylation of 4,4′-Methylenedianiline with Dimethyl Carbonate: A Feasible Access to 4,4′-Methylene bis(N,N-Dimethylaniline). (2018, April 18). ResearchGate. Retrieved from [Link]
Process for the preparation of 4-methoxy-2,2',6'-trimethyldiphenylamine. (n.d.). Google Patents.
Application Notes and Protocols: 2-Methoxy-4-methylaniline as a Versatile Intermediate in Azo Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Role of Substituted Anilines in Chromophore Design In the vast landscape of synthetic colorants, azo dyes represent the largest...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Substituted Anilines in Chromophore Design
In the vast landscape of synthetic colorants, azo dyes represent the largest and most versatile class, characterized by the presence of one or more azo groups (–N=N–). The final color, fastness, and application properties of these dyes are intricately linked to the electronic nature of the aromatic rings connected by the azo bridge. The strategic selection of substituted aniline derivatives as the diazo component is therefore a cornerstone of chromophore design. 2-Methoxy-4-methylaniline, a readily available aromatic amine, serves as a valuable intermediate in this context. Its methoxy (–OCH₃) and methyl (–CH₃) substituents are electron-donating groups that influence the electronic properties of the resulting diazonium salt and, consequently, the spectral characteristics of the final azo dye.
This guide provides a detailed exploration of the synthesis and utilization of 2-methoxy-4-methylaniline in the generation of azo dyes. We will delve into the mechanistic rationale behind the experimental protocols, offering insights into the causality of each step, from the synthesis of the aniline intermediate to its conversion into vibrant dyestuffs.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of 2-methoxy-4-methylaniline is paramount for its safe handling and effective use in synthesis.
Property
Value
Source
Chemical Name
2-Methoxy-4-methylaniline
Synonyms
4-Methyl-o-anisidine
CAS Number
39538-68-6
Molecular Formula
C₈H₁₁NO
Molecular Weight
137.18 g/mol
Appearance
Not specified; related anilines are often colorless to yellow or brown liquids or low-melting solids.[1][2]
Safety Precautions: While a specific safety data sheet (SDS) for 2-methoxy-4-methylaniline should always be consulted, general precautions for handling substituted anilines apply. These compounds are often toxic and can be absorbed through the skin.[1][4]
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][5] Avoid inhalation of vapors and contact with skin and eyes.[1][6]
Fire Safety: Anilines can be combustible. Keep away from open flames and high temperatures.[1] Use dry chemical, CO₂, or alcohol-resistant foam for extinguishing fires.[4]
First Aid: In case of skin contact, wash immediately with soap and water.[5] For eye contact, rinse with plenty of water.[5] If inhaled, move to fresh air.[5] Seek immediate medical attention in all cases of significant exposure.[1]
Synthesis of 2-Methoxy-4-methylaniline: A Plausible Synthetic Route
While numerous suppliers offer 2-methoxy-4-methylaniline, understanding its synthesis provides valuable context. A common approach to synthesizing substituted anilines involves the reduction of a corresponding nitroaromatic compound.
A plausible multi-step synthesis could involve:
Nitration of m-cresol: To introduce a nitro group.
Methylation of the hydroxyl group: To form the methoxy ether.
Reduction of the nitro group: To yield the final aniline.
A related synthesis of 2-ethyl-4-methoxy aniline from o-nitroethylbenzene has been reported, highlighting the feasibility of such multi-step processes.[7]
Core Protocol: From Aniline to Azo Dye
The journey from 2-methoxy-4-methylaniline to a vibrant azo dye involves two fundamental and sequential reactions: diazotization and azo coupling.
Workflow for Azo Dye Synthesis
Caption: General workflow for the synthesis of azo dyes from 2-methoxy-4-methylaniline.
Part 1: Diazotization of 2-Methoxy-4-methylaniline
Principle: Diazotization is the reaction of a primary aromatic amine with nitrous acid (HNO₂), generated in situ from sodium nitrite and a strong acid, to form a diazonium salt.[8][9] This reaction is conducted at low temperatures (0-5 °C) as diazonium salts are unstable and can decompose at higher temperatures.[8] The resulting diazonium ion is a weak electrophile that is highly reactive towards electron-rich aromatic systems.[10]
Detailed Protocol:
Preparation of the Aniline Salt:
In a 250 mL beaker, add 1.37 g (10 mmol) of 2-methoxy-4-methylaniline.
To this, add 20 mL of distilled water and 2.5 mL of concentrated hydrochloric acid. Stir the mixture until the aniline is completely dissolved, forming the hydrochloride salt. Some gentle heating may be necessary, but ensure the solution is cooled back down.
Place the beaker in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.
Preparation of Sodium Nitrite Solution:
In a separate small beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 5 mL of distilled water. Cool this solution in the ice bath.
Formation of the Diazonium Salt:
Slowly add the chilled sodium nitrite solution dropwise to the cold aniline hydrochloride solution over 10-15 minutes. Maintain the temperature of the reaction mixture below 5 °C throughout the addition.
After the addition is complete, continue stirring the mixture in the ice bath for another 15-20 minutes to ensure complete diazotization.
Verification of Diazotization (Optional but Recommended):
To check for the presence of excess nitrous acid, a drop of the reaction mixture can be tested with starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid, signifying the completion of the diazotization. A slight excess is generally desirable.
Part 2: Azo Coupling Reaction
Principle: The azo coupling reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile and attacks an activated aromatic ring (the coupling agent), such as a phenol or an aniline derivative.[11][12] The electron-donating groups on the coupling agent are crucial for the reaction to proceed. The position of coupling is typically para to the activating group, unless this position is blocked.[10][11]
Detailed Protocol (Example with 2-Naphthol as Coupling Agent):
Preparation of the Coupling Agent Solution:
In a 400 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 50 mL of a 10% sodium hydroxide solution.
Cool this solution thoroughly in an ice-water bath to 0-5 °C.
The Coupling Reaction:
With vigorous stirring, slowly add the cold diazonium salt solution prepared in Part 1 to the cold 2-naphthol solution.
A brightly colored precipitate should form immediately. The color will depend on the specific coupling agent used.
Continue to stir the reaction mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.
Isolation and Purification of the Azo Dye:
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
Wash the solid dye on the filter with cold distilled water until the filtrate is neutral.
Allow the product to air dry. For higher purity, the crude dye can be recrystallized from an appropriate solvent, such as ethanol or glacial acetic acid.
Influence of Coupling Agents on Dye Color
The final color of the azo dye is determined by the overall electronic structure of the molecule, which is influenced by both the diazo component (derived from 2-methoxy-4-methylaniline) and the coupling agent.
Coupling Agent
Activating Group(s)
Expected Color of Resulting Dye
Phenol
-OH
Yellow-Orange
2-Naphthol
-OH
Orange-Red
Aniline
-NH₂
Yellow
N,N-Dimethylaniline
-N(CH₃)₂
Red
Salicylic Acid
-OH, -COOH
Yellow
Mechanistic Rationale: The electron-donating groups on both the aniline-derived portion and the coupling agent portion of the molecule extend the conjugated π-system. This extension lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As a result, the molecule absorbs light at longer wavelengths (a bathochromic or red shift), leading to the perception of color. The stronger the electron-donating and/or withdrawing groups, the greater the shift in absorption and the deeper the color.
Characterization of Synthesized Dyes
Once synthesized, the azo dyes should be characterized to confirm their structure and purity.
Thin-Layer Chromatography (TLC): To assess the purity of the product and monitor the progress of the reaction.
Melting Point Determination: A sharp melting point is indicative of a pure compound.
Spectroscopic Analysis:
UV-Visible Spectroscopy: To determine the maximum wavelength of absorption (λmax) in a suitable solvent, which corresponds to the color of the dye.
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N=N stretch (typically weak) and other aromatic and substituent vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure of the dye.
Conclusion and Future Perspectives
2-Methoxy-4-methylaniline is a valuable and versatile intermediate for the synthesis of a wide range of azo dyes. The protocols outlined in this guide provide a robust framework for the preparation of these colorants. The methoxy and methyl substituents on the aniline ring offer a unique electronic profile that can be exploited to fine-tune the properties of the resulting dyes. Further research could explore the use of a broader array of coupling agents to expand the palette of colors achievable from this intermediate. Additionally, the synthesized dyes can be evaluated for various applications, including as textile colorants, pigments, and functional dyes in advanced materials and biological imaging, opening up new avenues for innovation in the field of chemical synthesis and materials science.
Ajibade, P. A., & Andrew, F. P. (2021). 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Molbank, 2021(3), M1274. [Link]
DC Fine Chemicals. Safety Data Sheet - N,N-Dimethylaniline. [Link]
PrepChem.com. Synthesis of 2-amino-4-methoxy-N-methylaniline. [Link]
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2023). Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes. Impact Factor, 13(1). [Link]
Ajibade, P. A., & Andrew, F. P. (2021). 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. ResearchGate. [Link]
Application Note & Protocol: High-Purity Recrystallization of 2-methoxy-N,4-dimethylaniline HCl
Abstract This document provides a comprehensive, field-tested protocol for the purification of 2-methoxy-N,4-dimethylaniline hydrochloride via recrystallization. Designed for researchers in synthetic chemistry and drug d...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive, field-tested protocol for the purification of 2-methoxy-N,4-dimethylaniline hydrochloride via recrystallization. Designed for researchers in synthetic chemistry and drug development, this guide moves beyond a simple list of steps to explain the fundamental principles and critical parameters that govern the successful isolation of a highly pure, crystalline product. We detail a robust single-solvent and an alternative two-solvent system, complete with troubleshooting guidance for common challenges such as oiling out and low recovery.
Introduction: The Rationale for Recrystallization
2-methoxy-N,4-dimethylaniline hydrochloride is a substituted aniline derivative that may serve as a key intermediate in the synthesis of various pharmaceutical agents and research compounds. The purity of such precursors is paramount, as impurities can lead to undesirable side reactions, low yields, and complications in downstream applications and biological testing.
Recrystallization remains a powerful and cost-effective technique for purifying solid organic compounds.[1] The underlying principle is the difference in solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization process involves dissolving the crude material in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, leading to its crystallization while impurities remain dissolved in the solvent (mother liquor).[2]
This protocol is designed to be a self-validating system, explaining the causality behind each step to empower the researcher to adapt and troubleshoot effectively.
Health & Safety Precautions
Hazard Profile: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[4][5] Handle as a suspected carcinogen.[5]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[6]
Engineering Controls: All operations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[7] Ensure an eyewash station and safety shower are readily accessible.[4]
Experimental Design: Solvent System Selection
The success of recrystallization hinges on the choice of solvent. As a hydrochloride salt, 2-methoxy-N,4-dimethylaniline HCl is significantly more polar than its free-base form. This dictates the use of polar solvents.
Key Principles for Solvent Selection:
The compound should be highly soluble in the solvent at its boiling point.
The compound should have low solubility in the solvent at low temperatures (0-4°C).
Impurities should either be completely insoluble in the hot solvent or remain soluble in the cold solvent.
The solvent should not react with the compound.
Based on these principles and empirical data from similar aromatic amine hydrochlorides, two primary systems are proposed.[8]
Proposed Solvent Systems:
System #
Solvent(s)
Type
Rationale
1
Isopropanol (IPA)
Single Solvent
Often an excellent choice for hydrochloride salts, providing a good solubility gradient between hot and cold conditions.[8]
2
Isopropanol (IPA) / Ethyl Acetate
Two-Solvent
For cases where single-solvent recovery is poor. IPA acts as the "good" solvent, while ethyl acetate, in which the salt is less soluble, acts as the "anti-solvent" to induce precipitation.[9][10]
Detailed Recrystallization Protocol
This protocol assumes a starting quantity of approximately 5.0 g of crude 2-methoxy-N,4-dimethylaniline HCl. Adjust solvent volumes proportionally for different scales.
Materials & Equipment
Crude 2-methoxy-N,4-dimethylaniline HCl
Isopropanol (Reagent Grade)
Ethyl Acetate (Reagent Grade, for System 2)
Activated Carbon (Optional, for colored impurities)
Erlenmeyer Flasks (50 mL and 125 mL)
Glass Stir Rod
Hotplate/Stirrer
Stemless Funnel and Fluted Filter Paper
Büchner Funnel and Filter Flask
Vacuum Source
Ice Bath
Spatula
Step-by-Step Procedure (Single-Solvent System)
Dissolution: Place 5.0 g of the crude solid into a 125 mL Erlenmeyer flask. Add a magnetic stir bar and approximately 20 mL of isopropanol. Heat the mixture to a gentle boil on a hotplate with stirring.
Expert Insight: Start with a conservative amount of solvent. The goal is to use the minimum amount of hot solvent required to fully dissolve the solid, thereby creating a saturated solution upon which the entire principle of recrystallization depends.[1]
Achieving Saturation: Continue adding small aliquots (1-2 mL) of hot isopropanol to the boiling mixture until all the solid has just dissolved. Avoid adding a large excess of solvent, as this will reduce the final yield.[9]
Decolorization (Optional): If the hot solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount (approx. 0.1 g) of activated carbon. Re-heat the mixture to boiling for 2-3 minutes.
Causality: Activated carbon has a high surface area that adsorbs colored, often polymeric, impurities.[2] This step is only necessary if significant color is present that is not intrinsic to the pure compound.
Hot Gravity Filtration (If Necessary): If activated carbon was used or if insoluble particulate impurities are observed, perform a hot gravity filtration. Pre-heat a stemless funnel and a new Erlenmeyer flask with hot solvent vapor to prevent premature crystallization.[10] Pour the hot solution through a fluted filter paper into the clean, pre-heated flask.
Crystallization: Cover the flask with a watch glass and allow the clear filtrate to cool slowly and undisturbed to room temperature.
Expert Insight: Slow cooling is critical for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice and lead to the formation of small, impure crystals.[2]
Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[1]
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the collected crystals (the "filter cake") with a small amount (5-10 mL) of ice-cold isopropanol.
Causality: The cold solvent washes away the residual mother liquor, which contains the soluble impurities, without dissolving a significant amount of the desired product.[9]
Drying: Continue to pull air through the filter cake for 10-15 minutes to partially dry the crystals. Transfer the purified crystals to a watch glass and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50°C).
Visualization of the Recrystallization Workflow
The following diagram illustrates the logical flow of the single-solvent recrystallization procedure.
Caption: Workflow for Single-Solvent Recrystallization.
Troubleshooting Common Issues
Problem
Observation
Probable Cause(s)
Suggested Solution(s)
Oiling Out
The product separates as an oily liquid instead of crystals upon cooling.
The boiling point of the solvent is higher than the melting point of the solute. The solution is too supersaturated.
Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent and allow it to cool more slowly. Scratch the inside of the flask with a glass rod to induce crystallization.[9]
No Crystals Form
The solution remains clear even after cooling in an ice bath.
Too much solvent was used. The compound is highly soluble even at low temperatures.
Boil off a portion of the solvent to concentrate the solution and attempt to cool again. If this fails, consider a two-solvent system by adding a few drops of an "anti-solvent" (e.g., ethyl acetate) to the room temperature solution until it becomes cloudy, then re-heat to clarify and cool slowly.[10][11]
Poor Recovery
The final yield of pure product is very low.
Too much solvent was used. The product is too soluble in the chosen solvent. Premature crystallization occurred during hot filtration.
Reduce the initial volume of solvent. Ensure the wash solvent is ice-cold and used sparingly. If the problem persists, the chosen solvent is not suitable; select one in which the compound is less soluble when cold.[9]
References
Mills, L.E. (1932). Purification of primary aromatic amine hydrohalides of the benzene series. U.S.
Hess, L.G. (1967). Process for the purification of amines. U.S.
LookChem. (n.d.). Purification of Aniline. Chempedia. Retrieved from [Link]
University of Toronto Scarborough. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]
University of Missouri-St. Louis. (n.d.). Recrystallization. Retrieved from [Link]
Sciencemadness.org. (2023). Purification of Aniline Hydrochloride. Retrieved from [Link]
ResearchGate. (2017). Purification of organic hydrochloride salt? [Online discussion]. Retrieved from [Link]
Chemistry Stack Exchange. (2024). How to recrystalize 3,5 dimethoxy aniline after years of oxidation. Retrieved from [Link]
Missouri S&T. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]
Solubility of Things. (n.d.). 2,4-Dimethylaniline. Retrieved from [Link]
NileRed. (2023, November 17). Making Aniline HCl [Video]. YouTube. [Link]
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
Occidental College. (n.d.). Recrystallization. Retrieved from [Link]
Technical Support Center: Synthesis of 2-methoxy-N,4-dimethylaniline
Welcome to the technical support center for the synthesis of 2-methoxy-N,4-dimethylaniline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this speci...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 2-methoxy-N,4-dimethylaniline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific synthesis. Here, we move beyond simple protocols to address the underlying chemical principles that govern yield and purity. This resource is structured as a series of frequently asked questions and troubleshooting scenarios that you may encounter in your work.
I. Strategic Synthesis Planning: FAQs
Before embarking on a synthesis, a clear understanding of the available routes and their potential pitfalls is crucial. This section addresses common questions regarding the strategic choices in synthesizing 2-methoxy-N,4-dimethylaniline.
Q1: What are the most viable synthetic routes to prepare 2-methoxy-N,4-dimethylaniline?
A1: There are several established routes to substituted anilines, each with its own set of advantages and challenges. For 2-methoxy-N,4-dimethylaniline, the three most common approaches are:
Reductive Amination of 2-methoxy-4-methylaniline: This is often the most direct and highest-yielding approach if the starting aniline is readily available. It involves the reaction of 2-methoxy-4-methylaniline with formaldehyde in the presence of a reducing agent.[1][2]
N-methylation of 2-methoxy-4-methylaniline: This route involves the direct methylation of the primary aniline using a methylating agent. However, controlling the degree of methylation to avoid the formation of the tertiary amine can be a challenge.[3][4][5]
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds.[6][7][8] In this case, one could couple 2-bromo-5-methylanisole with dimethylamine. This is particularly useful if the corresponding aryl halide is more accessible than the aniline.
The choice of route will largely depend on the availability and cost of the starting materials, as well as the scale of the reaction.
Q2: I'm considering a nitration/reduction route starting from a substituted toluene. What are the potential regioselectivity issues?
A2: A multi-step synthesis starting from a simpler aromatic compound like m-cresol could involve nitration. The directing effects of the existing substituents (methyl and hydroxyl/methoxy) will determine the position of the incoming nitro group. Both the methyl and methoxy groups are ortho, para-directing.[9] This can lead to a mixture of regioisomers, which can be challenging to separate, ultimately impacting your overall yield.[10] Direct nitration of aniline itself is generally avoided as the strongly oxidizing conditions can lead to degradation of the starting material.[9][11]
II. Troubleshooting Guide: Low Yield and Impurities
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of 2-methoxy-N,4-dimethylaniline.
Scenario 1: Low Yield in Reductive Amination
Problem: "I am attempting the reductive amination of 2-methoxy-4-methylaniline with formaldehyde and sodium borohydride, but my yield is consistently low."
Troubleshooting Workflow:
Caption: Decision tree for improving N-methylation selectivity.
Detailed Analysis:
Methylating Agent: Highly reactive methylating agents like methyl iodide or dimethyl sulfate can be difficult to control and often lead to over-methylation. [12]Using methanol in the presence of a suitable catalyst (e.g., a ruthenium complex) can provide higher selectivity for mono-methylation.
[5][13]* Stoichiometry and Addition: Precise control over the amount of methylating agent is critical. Using a slight excess can lead to the formation of the tertiary amine. Slow addition of the methylating agent can help to maintain a low concentration in the reaction mixture, favoring mono-alkylation.
Protecting Groups: An alternative strategy is to protect the amine, for example, by forming an amide. The amide can then be methylated, followed by deprotection to yield the secondary amine. This multi-step approach can offer better control over the final product.
Scenario 3: Product Discoloration and Purification Challenges
Problem: "My final product is a dark oil and is difficult to purify by column chromatography."
Troubleshooting Workflow:
Caption: Guide for addressing product discoloration and purification issues.
Detailed Analysis:
Oxidation: Anilines are susceptible to air oxidation, which leads to the formation of highly colored impurities. [10][14]Performing reactions and workups under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce this issue.
Purification Methods:
Vacuum Distillation: If the product is thermally stable, vacuum distillation is an excellent method for removing non-volatile, colored impurities.
[15] * Recrystallization: If the product is a solid, recrystallization is a powerful purification technique. The addition of a small amount of activated charcoal to the hot solution can help to adsorb colored impurities, which are then removed by hot filtration.
[10] * Column Chromatography: While sometimes challenging for anilines due to their basicity and potential for streaking on silica gel, it can be effective. Using a solvent system with a small amount of a basic additive (e.g., triethylamine) can improve the separation.
III. Experimental Protocols and Data
For your reference, here are summarized protocols for the two most common synthetic routes, along with expected outcomes.
Protocol 1: Reductive Amination of 2-methoxy-4-methylaniline
To a solution of 2-methoxy-4-methylaniline (1.0 eq) in methanol, add aqueous formaldehyde (1.1 eq, 37% in water).
Stir the mixture at room temperature for 1 hour to allow for imine formation.
Cool the reaction mixture to 0 °C in an ice bath.
Add sodium borohydride (1.5 eq) portion-wise, keeping the temperature below 10 °C.
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3 hours.
Quench the reaction by the slow addition of water.
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Buchwald-Hartwig Amination
To a dry Schlenk tube, add 2-bromo-5-methylanisole (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., cesium carbonate, 1.5 eq).
[8]2. Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
Add anhydrous toluene, followed by a solution of dimethylamine (1.2 eq) in THF.
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the crude product by column chromatography.
Parameter
Reductive Amination
Buchwald-Hartwig Amination
Starting Materials
2-methoxy-4-methylaniline, Formaldehyde
2-bromo-5-methylanisole, Dimethylamine
Key Reagents
Sodium borohydride
Palladium catalyst, Phosphine ligand, Base
Typical Yield
70-90%
60-85%
Key Advantages
Atom economical, often high yielding
Good functional group tolerance, modular
Potential Issues
Over-alkylation
Catalyst deactivation, difficult purification
IV. References
Efficacy of different purification methods for substituted anilines. Benchchem. Available from:
Selective utilization of methoxy groups in lignin for N-methylation reaction of anilines. PMC. Available from:
(PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate. Available from:
Technical Support Center: Purification of Substituted Anilines. Benchchem. Available from:
Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. ChemRxiv. Available from:
Catalysis‐Controlled Selective N‐mono or N‐di‐methylation of Anilines: A Review on Synthesis of N‐methyl or N,N‐dimethyl anilines. ResearchGate. Available from:
Conversion and selectivity in the N‐methylation of aniline under... ResearchGate. Available from:
Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. Catalysis Science & Technology (RSC Publishing). Available from:
Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega. Available from:
Buchwald–Hartwig amination. Wikipedia. Available from:
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. MDPI. Available from:
Synthesis of 2-amino-4-methoxy-N-methylaniline. PrepChem.com. Available from:
Troubleshooting low yields in the synthesis of (+)-Usnic acid analogues. Benchchem. Available from:
SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES. DergiPark. Available from:
Buchwald-Hartwig Coupling. Organic Synthesis. Available from:
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from:
Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Benchchem. Available from:
4-methoxy-2,6-dimethyl-aniline synthesis. ChemicalBook. Available from:
Reactions for making widely used aniline compounds break norms of synthesis. ResearchGate. Available from:
m-NITRODIMETHYLANILINE. Organic Syntheses. Available from:
Alkylation of Amines (Sucks!). Master Organic Chemistry. Available from:
A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Thieme. Available from:
Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations. Available from:
Aniline. Wikipedia. Available from:
Aniline - Lab preparation, Properties, Reactions and Uses. Online Chemistry notes. Available from:
The preparation method of 2- methoxyl group -4- nitroaniline. Google Patents. Available from:
Synthesis - General tips for improving yield? r/chemistry. Reddit. Available from:
Reductive Amination, and How It Works. Master Organic Chemistry. Available from:
Reactions of Aniline. Chemistry Steps. Available from:
Aniline synthesis by amination (arylation). Organic Chemistry Portal. Available from:
Crystal structure of N-(1H-indol-2-ylmethylidene)-4-methoxyaniline. PMC. Available from:
Synthesis of 2-ethyl-4-methoxy aniline via four-step process. ResearchGate. Available from:
Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes. PMC. Available from:
Reductive Aminations by Imine Reductases: From Milligrams to Tons. White Rose Research Online. Available from:
Application Note – Reductive Amination. Available from:
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available from:
Preparation method of N-methyl-4-methoxyaniline. Google Patents. Available from:
Amines: Synthesis and Reactions. Al-Mustansiriyah University. Available from:
2-methoxy-4-methylaniline. PubChem. Available from:
Selective utilization of methoxy groups in lignin for N-methylation reaction of anilines. Chemical Science (RSC Publishing). Available from:
Supporting Information. MPG.PuRe. Available from:
Recent Developments in Heterogeneous Catalysis of N-Methylation Reaction with CO₂. Available from:
Technical Support Center: Strategies for Removing Unreacted 3-Methylanisole
Welcome to the technical support center for purification challenges in organic synthesis. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequ...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for purification challenges in organic synthesis. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions concerning the removal of unreacted 3-methylanisole from reaction mixtures. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions for efficient and effective purification.
Understanding the Challenge: Physicochemical Properties of 3-Methylanisole
3-Methylanisole (m-methoxytoluene) is a common starting material and intermediate in the synthesis of pharmaceuticals, dyes, and fragrances.[1][2] Its removal can be non-trivial due to its specific physical properties. It is a relatively non-polar, water-insoluble liquid with a moderate boiling point.[3][4] These characteristics dictate the optimal strategy for its separation from your desired product.
Part 1: Troubleshooting Guide - Selecting Your Purification Strategy
The most effective method for removing 3-methylanisole is entirely dependent on the properties of your desired product. The central questions you must answer are:
What is the boiling point of my product relative to 3-methylanisole (176 °C)?
What is the polarity of my product relative to the non-polar 3-methylanisole?
Does my product contain acidic or basic functional groups?
This decision-making workflow will guide you to the most logical starting point for purification.
Caption: Decision workflow for selecting a purification method.
Q1: My product is a high-boiling oil or a solid. How can I remove the 3-methylanisole?
Answer: If your product has a boiling point significantly higher than 176 °C (e.g., >220 °C) or is a non-volatile solid, distillation is the most direct and scalable method.
Scientific Rationale: Distillation separates components of a liquid mixture based on differences in their boiling points.[7] Because 3-methylanisole is volatile, it can be selectively evaporated from the non-volatile or less-volatile product.
Method of Choice:
Simple Distillation: Use for products with boiling points >220 °C.
Vacuum Distillation: Use for products that are thermally sensitive or have boiling points closer to 3-methylanisole. Lowering the pressure reduces the boiling points of all components, allowing for distillation at a lower temperature and often improving separation.[7]
Q2: My product is significantly more polar than 3-methylanisole. What is the best approach?
Answer: For polar products, flash column chromatography is the gold standard.
Scientific Rationale: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[8] Silica gel is a highly polar stationary phase. The non-polar 3-methylanisole will have weak interactions with the silica and will be eluted quickly with a non-polar solvent system (e.g., hexanes/ethyl acetate). Your more polar product will have stronger interactions, move down the column more slowly, and elute later, allowing for a clean separation.
Key to Success: Develop a solvent system using Thin-Layer Chromatography (TLC) first. Aim for an Rf (retention factor) of ~0.4-0.5 for your product, which should show significant separation from the higher-Rf spot of 3-methylanisole.
Q3: My product contains an acidic (e.g., carboxylic acid, phenol) or basic (e.g., amine) functional group. Can I use a liquid-liquid extraction?
Answer: Absolutely. An acid-base extraction is a highly efficient and cost-effective method in this scenario.
Scientific Rationale: This technique modifies the polarity of your product by converting it into a water-soluble salt, while the neutral 3-methylanisole remains in the organic layer.[9][10]
For Acidic Products: Wash the organic phase (e.g., ether, ethyl acetate) containing your product and 3-methylanisole with an aqueous base (e.g., 1M NaOH, saturated NaHCO₃). Your acidic product will be deprotonated to form a salt, which dissolves in the aqueous layer. The layers are separated, and the aqueous layer is then re-acidified (e.g., with 1M HCl) to precipitate or allow for extraction of the pure product.
For Basic Products: Wash the organic phase with an aqueous acid (e.g., 1M HCl). Your basic product will be protonated to form a water-soluble ammonium salt. The 3-methylanisole remains behind in the organic layer. The aqueous layer is then basified to retrieve the pure product.
Q4: My product is also a neutral, non-polar compound with a similar boiling point. This seems difficult. What are my options?
Answer: This is the most challenging scenario, requiring more advanced techniques.
Fractional Distillation: If there is a small but meaningful difference in boiling points (e.g., 10-40 °C), a fractional distillation column (e.g., Vigreux or packed column) can provide the theoretical plates needed for separation.[7] This is often time-consuming and requires careful control of heating.
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For high-value materials where yield is critical, reverse-phase HPLC can often separate compounds with very similar polarities.[11] 3-methylanisole, being non-polar, will be retained longer on a C18 column than slightly more polar compounds.
Chemical Derivatization: Consider if your product can be temporarily and reversibly converted into a polar derivative. For example, a neutral alcohol could be converted to a charged phosphate or a polar ester. After purification to remove the 3-methylanisole, the protecting group can be cleaved to regenerate your pure product.
Part 2: Detailed Experimental Protocols
Protocol 1: Removal by Flash Column Chromatography
This protocol is ideal for separating a polar product from non-polar 3-methylanisole.
Caption: Workflow for purification by flash column chromatography.
Step-by-Step Methodology:
Select Solvent System: Use TLC to find a mobile phase (e.g., a mixture of ethyl acetate and hexanes) that provides good separation between your product and 3-methylanisole.
Pack the Column: Plug the bottom of a glass column with cotton or glass wool. Add a small layer of sand. Prepare a slurry of silica gel in your starting eluent and pour it into the column, tapping gently to pack it uniformly.[12]
Load the Sample: Dissolve your crude reaction mixture in a minimal amount of a strong solvent (like dichloromethane or the eluent). Alternatively, for "dry loading," adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.[8]
Elute the Column: Add the mobile phase to the top of the column and apply pressure (flash chromatography) or allow gravity to pull it through. Begin collecting fractions.
Monitor Progress: Spot the collected fractions onto TLC plates to track the elution of compounds. The non-polar 3-methylanisole will almost always elute before a more polar product.
Isolate Product: Once the fractions containing your pure product are identified, combine them and remove the solvent under reduced pressure.
Protocol 2: Purification via Acid-Base Extraction (for an Amine Product)
This protocol details the separation of a basic product (e.g., an amine) from neutral 3-methylanisole.
Step-by-Step Methodology:
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as diethyl ether or ethyl acetate (EtOAc). Transfer this solution to a separatory funnel.
Acidic Wash: Add an equal volume of 1M aqueous HCl to the separatory funnel. Stopper the funnel, invert, and vent frequently to release any pressure. Shake gently for 30-60 seconds.
Phase Separation: Allow the layers to separate. The top layer will be the organic phase containing the neutral 3-methylanisole. The bottom aqueous layer will contain the protonated, water-soluble salt of your amine product.
Isolate Layers: Drain the bottom aqueous layer into a clean flask. Keep the top organic layer in the funnel and wash it again with 1M HCl to ensure complete extraction of the amine. Combine the aqueous layers. The organic layer can now be discarded (after ensuring no product remains via TLC).
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a base, such as 3M NaOH or a saturated NaHCO₃ solution, while stirring until the solution is basic (check with pH paper). Your neutral amine product should either precipitate out as a solid or form an oily layer.
Final Extraction: Extract the neutralized aqueous layer 2-3 times with fresh organic solvent (e.g., EtOAc or CH₂Cl₂).
Drying and Isolation: Combine the organic extracts from the previous step, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent via rotary evaporation to yield the pure amine product.[13]
Part 3: Frequently Asked Questions (FAQs)
FAQ 1: I washed my organic reaction mixture with water and brine, but my NMR spectrum still shows a lot of 3-methylanisole. Why didn't this work?
This is a common misconception. Aqueous washes are effective for removing water-soluble impurities like salts or highly polar solvents (e.g., DMF).[14][15] 3-Methylanisole is insoluble in water and will remain partitioned in the organic layer.[3][4] An aqueous wash will not remove it.
FAQ 2: I'm trying an acid-base extraction, but I've formed a thick, stable emulsion at the interface that won't separate. What can I do?
Emulsions often form when the densities of the two phases are similar or when surfactants are present. To break an emulsion:
Add a saturated aqueous solution of NaCl (brine). The increased ionic strength of the aqueous phase often forces separation.
Allow the funnel to stand undisturbed for a longer period (10-30 minutes).
Gently swirl the funnel instead of shaking vigorously.
If persistent, filter the entire mixture through a pad of Celite (diatomaceous earth).
FAQ 3: My product and 3-methylanisole appear as one spot or have very close Rf values on TLC. How can I improve my chromatographic separation?
If separation is poor in a standard hexanes/ethyl acetate system, it means the polarities are too similar for that specific mobile phase. You must test different solvent systems to alter the selectivity.
Try a different solvent class: Replace ethyl acetate with diethyl ether or dichloromethane. A common alternative system is hexanes/dichloromethane.
Add a modifier: For some compounds, adding a small amount (0.5-1%) of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can dramatically improve peak shape and separation.
References
ChemBK. (2024). 3-Methylanisole - Physico-chemical Properties. Available at: [Link]
CAS Common Chemistry. (n.d.). 3-Methylanisole. Available at: [Link]
LookChem. (n.d.). Purification of Anisole - Chempedia. Available at: [Link]
SIELC. (n.d.). Separation of 4-tert-Butyl-3-methylanisole on Newcrom R1 HPLC column. Available at: [Link]
ResearchGate. (2021). Separation of Anisole and Valuable Byproducts from Liquid Reaction Mixtures by Solvent Extraction and Multicomponent Distillation. Available at: [Link]
Eureka. (2016). Method for removing trace moisture in anisole by using carbon monoxide (CO) gas. Available at: [Link]
Quora. (2020). How was a mixture of organic molecules (phenol, benzoic acid, p-toluidine and anisole) separated and isolating process? Available at: [Link]
Organic Process Research & Development. (n.d.). Technical Notes - Removal of Reaction Solvent by Extractive Workup. Available at: [Link]
Unknown. (n.d.). How to run column chromatography. Available at: [Link]
University of Colorado Boulder, Department of Chemistry. (n.d.). Flash Column Chromatography. Available at: [Link]
NP-MRD. (2022). Showing NP-Card for 3-Methylanisole (NP0083782). Available at: [Link]
University of Rochester, Department of Chemistry. (2026). Workup for Polar and Water-Soluble Solvents. Available at: [Link]
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Available at: [Link]
CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Available at: [Link]
University of Rochester, Department of Chemistry. (n.d.). Remove Sticky Reagents. Available at: [Link]
Google Patents. (n.d.). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]
Nacalai Tesque, Inc. (n.d.). Polar molecule separation by COSMOSIL PBr. Available at: [Link]
Springer. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Available at: [Link]
Chemistry LibreTexts. (2022). 4: Extraction. Available at: [Link]
PubChem. (n.d.). 3-Methoxytoluene. Available at: [Link]
ResearchGate. (n.d.). Proposed reaction pathway for the oxidation of 3-methylanisole (1) to.... Available at: [Link]
preventing oxidation of 2-methoxy-N,4-dimethylaniline free base
Status: Operational Ticket ID: OXI-PREV-2M4D Subject: Prevention of oxidative degradation in electron-rich secondary anilines.[1] The Science of Instability (Root Cause Analysis) User Question: "Why does my 2-methoxy-N,4...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Ticket ID: OXI-PREV-2M4D
Subject: Prevention of oxidative degradation in electron-rich secondary anilines.[1]
The Science of Instability (Root Cause Analysis)
User Question: "Why does my 2-methoxy-N,4-dimethylaniline turn from a clear oil to a dark brown tar, even in a sealed bottle?"
Technical Insight:
The rapid degradation of 2-methoxy-N,4-dimethylaniline is driven by its high electron density.[1] This molecule features three Electron-Donating Groups (EDGs) on the benzene ring:
These substituents raise the energy of the Highest Occupied Molecular Orbital (HOMO), lowering the ionization potential. The molecule is thermodynamically predisposed to undergo Single Electron Transfer (SET) oxidation with atmospheric oxygen.
The Oxidation Mechanism
Unlike simple aniline, your molecule has its para position blocked by a methyl group. This prevents the formation of standard "Head-to-Tail" (N-to-C4) polymers. Instead, degradation proceeds via:
Radical Cation Formation: Oxygen abstracts an electron from the nitrogen lone pair.
Ortho-Coupling: The radical delocalizes to the ortho positions (C3/C5), leading to dimerization.
Quinone Imine Formation: Further oxidation yields highly colored ortho-quinone imines.[1]
These oligomers act as autocatalysts—once the sample turns yellow, the "darkening" to black tar accelerates exponentially.
Figure 1: The oxidative cascade of electron-rich anilines. Note that once Step 2 is reached, the process becomes autocatalytic.
Storage & Handling Protocols (The "Gold Standard")
User Question: "How do I store this compound for more than a month without degradation?"
Protocol:
Treat 2-methoxy-N,4-dimethylaniline as a pyrophoric-adjacent reagent. It requires strict exclusion of oxygen and light.
Argon (Heavier than air; blankets the liquid surface).[1] Nitrogen is acceptable but less effective for long-term storage of liquids.[1]
Temperature
4°C (Fridge)
-20°C (Freezer) .[1] Kinetic rates of oxidation drop significantly at -20°C.
Container
Clear Glass
Amber Glass or Aluminum foil-wrapped.[1] UV light catalyzes the initial SET step.
Seal
Screw Cap
Parafilm over Screw Cap or Teflon-lined septum under positive pressure.[1]
The "Schlenk" Storage Method (Step-by-Step)
Purge: Flush the storage vial with Argon for 60 seconds before introducing the liquid.
Transfer: Use a gas-tight syringe to transfer the amine.[1] Do not pour.
Seal: Cap tightly. Wrap the cap junction with Parafilm to prevent oxygen diffusion.
Freeze: Store immediately at -20°C.
Critical Warning: If you see a "crust" forming on the rim of the bottle, do not scrape it back into the liquid. This crust is oxidized material and will seed the degradation of the remaining bulk liquid.
Troubleshooting & Purification (Recovery)
User Question: "My sample is dark brown but I need to use it today. Can I clean it?"
Decision Matrix:
Light Yellow: Usable for most reactions (check purity by TLC).
Dark Brown/Black: Must be purified.[2][3] The impurities are radical scavengers and will kill catalytic cycles (e.g., Buchwald-Hartwig couplings).
Method A: Vacuum Distillation (Recommended)
Since the para-methyl and ortho-methoxy groups increase molecular weight and boiling point, atmospheric distillation will require temperatures that cause decomposition (
Add a stir bar and the dark amine to a round-bottom flask.
Apply vacuum before heating.
Heat the oil bath slowly.
Discard the first few drops (forerun).
Collect the clear fraction.
Backfill with Argon immediately.
Method B: Acid-Base Extraction (Rapid Cleanup)
If distillation is not possible, use chemical extraction to remove neutral tars.[1]
Dissolve the dark amine in Ethyl Acetate .
Extract with 1M HCl (3x). The amine goes into the water layer; neutral tars stay in the organic layer.
Wash the aqueous layer with fresh Ethyl Acetate (to remove trapped impurities).
Basify the aqueous layer with NaOH or NaHCO₃ until pH > 10.
Extract back into Dichloromethane (DCM) .
Dry over Na₂SO₄ and concentrate in vacuo.
Figure 2: Decision tree for handling degraded amine samples.
Advanced Stabilization: Salt Formation
User Question: "I am tired of distilling this every week. Is there a permanent fix?"
Solution: Convert the free base into a salt.
The oxidation mechanism requires the lone pair on the nitrogen to be available. Protonating the nitrogen (forming a salt) locks the lone pair, rendering the molecule oxidation-resistant.
Protocol: Preparation of the Hydrochloride Salt
Dissolve the fresh/purified free base in anhydrous Diethyl Ether or Dioxane .
Cool to 0°C in an ice bath.
Slowly add 4M HCl in Dioxane (or bubble HCl gas).
A white/off-white precipitate will form immediately.[1]
Filter the solid under Argon (if possible) or quickly in air.
Stability:[1][2][3][4][5][6] Years at room temperature.
Usage: To use in a reaction, simply add an extra equivalent of base (e.g., Et₃N, K₂CO₃) to the reaction mixture to free-base it in situ.
Frequently Asked Questions (FAQs)
Q: Can I use Silica Gel chromatography to purify this?A:Proceed with caution. Secondary amines often streak (tail) on standard silica gel due to interactions with acidic silanol groups.
Fix: Use Basic Alumina or pre-treat your silica gel with 1% Triethylamine in the eluent to neutralize the acidic sites [1].
Q: Is the color change reversible?A: No. The color comes from conjugated quinoidal systems and oligomers. You cannot "reverse" it; you must physically separate the pure amine from these contaminants.
Q: I see a "red" color instead of brown. What is that?A: Red often indicates the formation of specific azo-linkages or ortho-quinone imines, which are common degradation products of ortho-substituted anilines.[1] The handling protocol remains the same.
References
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[5] (Standard reference for purification of aromatic amines and preventing silica interactions).
Winget, P., Weber, E. J., Cramer, C. J., & Truhlar, D. G. (2000). Computational Electrochemistry: Aqueous One-Electron Oxidation Potentials for Substituted Anilines. Physical Chemistry Chemical Physics, 2(6), 1303-1311. (Establishes the correlation between HOMO energy and oxidation susceptibility in substituted anilines).
Technical Support Center: Optimizing the Purification of 2-Methoxy-N,4-dimethylaniline by Chromatography
Welcome to the technical support center for the chromatographic purification of 2-methoxy-N,4-dimethylaniline. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the chromatographic purification of 2-methoxy-N,4-dimethylaniline. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this key aromatic amine intermediate. As a substituted aniline, 2-methoxy-N,4-dimethylaniline presents a unique set of purification challenges, primarily stemming from its basicity and potential for oxidation. This document provides in-depth, field-proven insights and systematic protocols to overcome these obstacles, ensuring high purity and yield.
Core Compound Properties
Understanding the physicochemical nature of 2-methoxy-N,4-dimethylaniline is the first step in developing a robust purification strategy.
Property
Value / Description
Significance for Chromatography
Molecular Formula
C₉H₁₃NO
---
Molecular Weight
151.21 g/mol
---
Appearance
Typically a liquid, may darken on exposure to air and light.[1]
Discoloration indicates potential oxidative impurities that may need to be removed.[2]
Basicity (pKa)
The amine group is basic.
The basic nitrogen is the primary cause of peak tailing on standard silica gel due to strong interaction with acidic silanol groups.[3]
Solubility
Highly soluble in common organic solvents like ethanol, ether, DCM, and ethyl acetate; limited solubility in water.[1]
Good solubility in organic solvents is advantageous for normal-phase chromatography loading and elution.
Polarity
Moderately polar.
Polarity dictates solvent system selection for effective separation from non-polar and highly polar impurities.
Troubleshooting Guide: Common Purification Issues
This section addresses the most frequent and challenging issues encountered during the chromatographic purification of 2-methoxy-N,4-dimethylaniline in a direct question-and-answer format.
Q1: My primary issue is severe peak tailing on my silica gel column. What is the cause and how can I fix it?
A1: The Root Cause & Solution
Peak tailing is the most common problem when purifying basic amines like 2-methoxy-N,4-dimethylaniline on standard silica gel.[4]
Causality: Standard silica gel is weakly acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atom of your aniline interacts strongly with these acidic sites via an acid-base interaction.[3] This strong, non-specific binding slows the elution of a portion of the compound, causing it to "tail" or smear down the column, leading to poor resolution and lower purity fractions.
Primary Solution: Mobile Phase Modification: The most direct solution is to neutralize the acidic silanol sites by adding a small amount of a competing, volatile base to your mobile phase.[3]
Recommended Modifier: Add 0.5-2% triethylamine (TEA) or 0.1-1% ammonium hydroxide to the mobile phase.[3][5] TEA is a small, strong base that will preferentially bind to the silica's active sites, allowing your target compound to elute symmetrically.
Protocol Insight: Always pre-treat or equilibrate your column with the base-modified mobile phase before loading your sample.[5] This ensures all active sites are passivated, preventing yield loss from irreversible adsorption.
Alternative Stationary Phases: If mobile phase modification is insufficient or undesirable (e.g., if TEA interferes with downstream applications), consider changing your stationary phase.
Amine-Functionalized Silica: These columns have amino groups bonded to the silica surface, creating a more basic environment that repels basic compounds and prevents tailing.[6]
Alumina (Neutral or Basic): Alumina is a less acidic alternative to silica and can be effective for purifying basic compounds.
Reversed-Phase (C18): In reversed-phase chromatography, separations are based on hydrophobicity rather than polar interactions, completely avoiding the issue of silanol interactions. This is often the best choice for high-purity applications (e.g., preparative HPLC).[6]
Q2: I'm struggling to separate my product from an impurity with a very similar TLC Rf value. How can I improve the resolution?
A2: Enhancing Selectivity
Poor separation from closely-eluting impurities, such as the starting material (e.g., 2-methoxyaniline) or an over-methylated byproduct (2-methoxy-N,N,N-trimethylanilinium salt), is a challenge of selectivity.
Causality: These impurities have very similar polarities and functional groups to your target compound, resulting in minimal separation under standard conditions.
Systematic Solvent Screening: The key is to alter the mobile phase composition to exploit subtle differences in impurity-solvent interactions. Do not just increase the percentage of the polar solvent; change the solvents themselves.
Hexane/Ethyl Acetate (EtOAc): This is a common starting point.
Hexane/Dichloromethane (DCM): DCM offers different selectivity due to its ability to act as a hydrogen bond acceptor.
Hexane/Methyl tert-butyl ether (MTBE): MTBE is another excellent alternative to EtOAc.
Ternary Systems: A mixture of three solvents, such as Hexane/DCM/EtOAc, can sometimes provide the unique selectivity needed to resolve difficult spots.
Switching Chromatographic Mode: If normal-phase fails to provide adequate separation, switching to a different mechanism is a powerful strategy.
Preparative HPLC (Reversed-Phase): As mentioned, reversed-phase HPLC separates based on hydrophobicity.[7][8] Small differences in alkylation (N-methyl vs. H) can lead to significant differences in retention on a C18 column, often providing baseline separation where normal-phase could not.
Q3: My compound turns yellow or brown on the column, and my overall yield is low. What's happening?
A3: Addressing On-Column Degradation and Recovery
Anilines are susceptible to oxidation, which is often catalyzed by the acidic surface of silica gel and exposure to air.[2][9] This leads to the formation of highly colored, polymeric impurities, product degradation, and irreversible adsorption.[2][9]
Causality: The electron-rich aromatic ring and the lone pair on the nitrogen make the molecule prone to oxidation, forming quinone-imine type structures which are colored.[9] This process can be accelerated by the silica surface.
Mitigation Strategies:
Deactivate the Silica: As with preventing tailing, pre-flushing the column with a mobile phase containing triethylamine will passivate the silica and reduce its catalytic activity.[5]
Minimize Air Exposure: Prepare your sample and pack your column quickly. For highly sensitive compounds, running the column under a positive pressure of nitrogen or argon can prevent air oxidation.[9]
Optimize Sample Loading: Overloading the column can lead to broad peaks and poor separation, which can be mistaken for degradation. A general rule for flash chromatography is a sample-to-silica ratio of 1:30 to 1:100 by weight, depending on the separation difficulty.[10]
Consider an Acid/Base Workup First: Before chromatography, consider an aqueous acid/base extraction. Dissolve the crude material in an organic solvent (like DCM or EtOAc) and wash with a dilute acid (e.g., 1M HCl). This will protonate your basic amine product, pulling it into the aqueous layer and leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and extract your purified amine back into an organic solvent. This can significantly reduce the impurity load before the chromatographic step.[9]
Workflow & Decision-Making Diagrams
Troubleshooting Poor Separation
This workflow guides the user through a logical sequence of steps to improve the resolution between the target compound and a persistent impurity.
Caption: A logical workflow for troubleshooting poor separation.
Selecting the Right Chromatographic Method
This decision tree helps in choosing the most appropriate chromatographic technique based on the purification goal and scale.
Caption: A decision tree for selecting the purification method.
Frequently Asked Questions (FAQs)
Q: What are the typical starting conditions for flash chromatography of 2-methoxy-N,4-dimethylaniline?A: A good starting point is a gradient of ethyl acetate in hexane (or heptane) on silica gel.[9] For example, begin with 5% EtOAc in hexane and gradually increase to 20-30% EtOAc. Crucially, add 1% triethylamine (TEA) to both solvents to prevent peak tailing.[3][5] Monitor the separation using TLC with the same solvent system before committing to the column.
Q: What are the most common impurities I should expect from its synthesis?A: Common impurities depend on the synthetic route. If prepared via reductive amination or N-methylation of 2-methoxy-4-methylaniline, you may find:
Over-methylated Product: The corresponding tertiary amine.
Oxidation Byproducts: Often appearing as colored spots on a TLC plate or a yellowish tint in the crude product.[2][9]
Q: How can I definitively assess the purity of my final fractions?A: While TLC provides a quick qualitative check, it is not sufficient for final purity assessment. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the recommended quantitative methods.[2][11] For absolute structural confirmation, especially to rule out isomers, Nuclear Magnetic Resonance (NMR) spectroscopy is essential.[11]
Q: What specific safety precautions should I take?A: Anilines and their derivatives are toxic and can be absorbed through the skin.[2] Always handle 2-methoxy-N,4-dimethylaniline in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is a common choice), a lab coat, and safety goggles.[2]
In a beaker, prepare a slurry of silica gel in Solvent A (e.g., ~100 g of silica for 1 g of crude product).
Pour the slurry into the column and use gentle air pressure or tapping to pack the bed evenly. Ensure there are no air bubbles or cracks.
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
3. Sample Loading:
Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the initial eluent mixture.
Alternatively (for better resolution): Adsorb the crude product onto a small amount of silica gel (~2-3x the mass of the crude product). To do this, dissolve the product in a volatile solvent (like DCM), add the silica, and evaporate the solvent completely to get a dry, free-flowing powder. This is known as "dry loading."
Carefully add the sample solution or the dry-loaded silica to the top of the column.
4. Elution and Fraction Collection:
Begin eluting with a low polarity mixture (e.g., 5% Solvent B in Solvent A).
Apply positive pressure (air or nitrogen) to achieve a flow rate of approximately 2 inches/minute.[10]
Collect fractions and monitor the elution process by TLC. Spot every few fractions on a TLC plate, elute with a slightly more polar system (e.g., 20% EtOAc/Heptane + 1% TEA), and visualize under a UV lamp.
Gradually increase the polarity of the mobile phase (e.g., to 10%, 15%, 20% Solvent B) to elute the product. This is a "step gradient."
5. Product Isolation:
Combine the fractions containing the pure product (as determined by TLC).
Remove the solvents under reduced pressure using a rotary evaporator to yield the purified 2-methoxy-N,4-dimethylaniline.
Protocol 2: Preparative HPLC Method Development (Reversed-Phase)
This protocol outlines a strategy for purifying smaller quantities (<100 mg) to very high purity (>99.5%).[12]
1. Analytical Method Development:
Column: Use a standard analytical C18 column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase:
Solvent A: 0.1% Formic Acid or Acetic Acid in Water.
Solvent B: 0.1% Formic Acid or Acetic Acid in Acetonitrile.
Note: The acidic modifier ensures the amine is protonated, leading to sharp, symmetrical peaks.
Gradient: Run a fast scouting gradient (e.g., 5% to 95% B over 10 minutes) to determine the approximate retention time of your compound.
Optimization: Based on the scouting run, develop a shallower, focused gradient around the elution point of your product to maximize resolution from nearby impurities. Aim for a run time of 15-20 minutes.
2. Scaling to Preparative HPLC:
Column Selection: Choose a preparative C18 column with the same stationary phase chemistry as your analytical column. The column diameter will depend on the amount of material to be purified (e.g., 20-50 mm diameter).
Flow Rate and Gradient Scaling: Use a scaling calculator or the principle of maintaining a constant linear velocity to adjust the flow rate and gradient time for the larger column.
Sample Loading: Dissolve the sample in a solvent that is weak in the mobile phase system (e.g., Water/Acetonitrile with a high percentage of water, or DMSO if necessary) to ensure the sample band is focused at the top of the column. Do not exceed the loading capacity of the column.
Fraction Collection: Use a fraction collector triggered by UV absorbance to isolate the peak corresponding to your pure product.
Product Isolation: Combine the pure fractions. The acetonitrile can be removed by rotary evaporation. The remaining aqueous solution can be freeze-dried (lyophilized) or extracted with an organic solvent after basification to recover the product.
References
Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[13]arene Stationary Phase. ACS Applied Materials & Interfaces. Available from:
Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science | Oxford Academic.
A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC. National Center for Biotechnology Information.
TROUBLESHOOTING GUIDE. Phenomenex.
Navigating HPLC Method Development: Tips for Success. Pharma's Almanac.
Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. Application Note.
Measuring Primary Aromatic Amine Migration into Foods by Targeted LC-HRMS. Thermo Fisher Scientific.
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Technology Networks.
Pharma Intermediates 7 Must-Know Tips for Quality Control. Medium.
Technical Support Center: Reactions of 4-Methoxy-N,N-dimethylaniline. Benchchem.
A Technical Guide to the Key Properties and Synthetic Utility of 4-Fluoro-2-methoxy-N-methylaniline. Benchchem.
Principles in preparative HPLC. University of Warwick.
Synthesis of 2-amino-4-methoxy-N-methylaniline. PrepChem.com.
Application Compendium Solutions for Preparative HPLC. KNAUER.
N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. American Chemical Society.
HPLC Troubleshooting Guide. Waters.
General methods for flash chromatography using disposable columns. ResearchGate.
How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.
2,4-Dimethylaniline - Solubility of Things. Solubility of Things.
Technical Support Center: Synthesis of 4-Fluoro-2-methoxy-N-methylaniline. Benchchem.
Amine purification. Science Forums.
Amine column degradation. Chromatography Forum.
Removal of impurities from 4-Fluoro-2-methoxy-N-methylaniline. Benchchem.
SOP: FLASH CHROMATOGRAPHY. University of Cape Town.
CID 159413652 | C18H26N2O2. PubChem.
m-NITRODIMETHYLANILINE. Organic Syntheses.
Crystal Structures of 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Semantic Scholar.
What is 2-Methoxy-4-nitroaniline?. ChemicalBook.
ANILINE AND SELECTED DERIVATIVES BY GAS CHROMATOGRAPHY. U.S. Environmental Protection Agency.
When should I use an amine-bonded silica for flash chromatography?. Biotage.
Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography. RSC Publishing.
Technical Support Center: Resolving Solubility Challenges of Aniline Hydrochloride Salts in Organic Solvents
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common yet complex issue of dissolving aniline hydrochloride (aniline HCl) and its derivatives in organic solvents. By understanding the underlying chemical principles, you can optimize your experimental workflows and ensure the success of your synthetic, purification, and formulation processes.
Introduction: The Aniline Hydrochloride Solubility Dilemma
Aniline and its derivatives are foundational building blocks in the synthesis of a vast array of pharmaceuticals, dyes, and polymers.[1][2] Converting an aniline to its hydrochloride salt is a standard procedure to enhance its stability and aqueous solubility.[3] However, this very strategy often creates significant challenges when subsequent reaction steps require dissolution in non-polar or weakly polar organic solvents. The ionic nature of the anilinium chloride salt renders it highly polar, leading to poor solubility in common organic media like dichloromethane (DCM), diethyl ether, or toluene.[4] This guide will equip you with the knowledge and practical techniques to overcome these solubility hurdles.
Troubleshooting Guide: A Mechanistic Approach
Issue 1: My aniline HCl salt is insoluble in my desired non-polar organic solvent.
This is the most frequent challenge. The high lattice energy of the salt and the significant difference in polarity between the ionic solute and the non-polar solvent are the primary causes.
Root Cause Analysis: Aniline hydrochloride is an ionic compound, composed of the anilinium cation (C₆H₅NH₃⁺) and the chloride anion (Cl⁻). Non-polar solvents lack the ability to effectively solvate these ions, resulting in minimal dissolution.
Solutions:
In-situ Free Base Conversion: The most reliable method is to convert the hydrochloride salt back to its free aniline base, which is significantly more soluble in organic solvents.[4][5] This is typically done by introducing a mild base to neutralize the HCl.
Mechanism: The added base (e.g., a tertiary amine like triethylamine or a mild inorganic base like sodium bicarbonate) deprotonates the anilinium ion, regenerating the neutral, less polar aniline molecule. This neutral molecule can then readily dissolve in the organic solvent.
Experimental Protocol: In-situ Free Base Conversion for Improved Solubility
Suspend the aniline hydrochloride salt in your desired organic solvent (e.g., dichloromethane, ethyl acetate).
Add a stoichiometric equivalent (or a slight excess, e.g., 1.1 equivalents) of a suitable base (e.g., triethylamine, diisopropylethylamine, or an aqueous solution of NaHCO₃).
Stir the mixture vigorously at room temperature. The solid aniline HCl should gradually dissolve as it is converted to the free base.
If an aqueous base was used, a biphasic system will form. The organic layer containing the dissolved aniline can be separated, washed with brine to remove residual water, and dried over an anhydrous salt like Na₂SO₄ or MgSO₄.[4]
The resulting solution of the free aniline in the organic solvent is now ready for your downstream application.
Utilize a Co-solvent System: The addition of a small amount of a polar protic solvent can significantly enhance solubility.
Mechanism: Polar protic solvents, such as methanol or ethanol, can solvate the ions of the salt to a limited extent, breaking down the crystal lattice and facilitating dissolution in the bulk non-polar solvent.[4][6]
Practical Tip: Start by adding the polar co-solvent dropwise to a suspension of the aniline HCl in the primary organic solvent while stirring, until the solid dissolves. Be mindful that the presence of a co-solvent might affect subsequent reaction steps.
Issue 2: Even in polar aprotic solvents like DMF or DMSO, my aniline HCl has limited solubility.
While more effective than non-polar solvents, polar aprotic solvents may still not be sufficient for achieving high concentrations of aniline HCl.
Root Cause Analysis: Although polar aprotic solvents possess high dielectric constants that can help to separate the ions, they are not as effective at solvating the chloride anion as protic solvents are.
Solutions:
Gentle Heating: Increasing the temperature can often improve the solubility of a salt.[4][7]
Mechanism: Supplying thermal energy increases the kinetic energy of the solvent molecules, enhancing their ability to overcome the lattice energy of the salt.
Caution: Be aware of the thermal stability of your specific aniline derivative. Some anilines can be sensitive to heat and may decompose.
Sonication: The use of an ultrasonic bath can aid in the dissolution process.
Mechanism: Sonication provides mechanical energy that helps to break apart solid aggregates of the salt, increasing the surface area available for solvation.[4]
Issue 3: I am observing precipitation when I add another chloride-containing reagent to my solution.
This phenomenon is likely due to the common ion effect.
Root Cause Analysis: The solubility of an ionic compound is decreased by the presence of a solution that already contains one of the ions of that compound.[8][9] If your reaction mixture contains another source of chloride ions (e.g., another hydrochloride salt, or a reagent like thionyl chloride), it will shift the dissolution equilibrium of your aniline HCl to the left, favoring the solid, undissolved state.[10][11]
Solution:
Minimize Chloride Concentration: If possible, choose reagents that do not introduce additional chloride ions.
Convert to Free Base: As in Issue 1, converting the aniline HCl to its free base will eliminate the ionic equilibrium and the common ion effect.
Visualizing the Path to Solubility
The following diagram illustrates the decision-making process for addressing aniline hydrochloride solubility issues.
Caption: A workflow for troubleshooting aniline HCl solubility.
Frequently Asked Questions (FAQs)
Q1: Why is aniline hydrochloride a salt?
Aniline is a weak base due to the lone pair of electrons on the nitrogen atom.[2] It reacts with strong acids like hydrochloric acid (HCl) in an acid-base reaction to form the anilinium ion (the conjugate acid of aniline) and a chloride anion. This ionic compound is known as aniline hydrochloride.[12]
Q2: Can I use a stronger base to convert the aniline HCl to the free base?
While strong bases like sodium hydroxide would certainly deprotonate the anilinium ion, they are often not necessary and can sometimes lead to side reactions with other functional groups on your molecule. Mild bases like triethylamine or sodium bicarbonate are generally sufficient and offer better selectivity.
Q3: What is a phase-transfer catalyst and can it help?
A phase-transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs.[13] In the context of aniline HCl, a PTC like a quaternary ammonium salt could potentially help to shuttle the anilinium and/or chloride ions into the organic phase, thereby increasing solubility.[14][15] This is a more advanced technique and is typically employed when other methods are not feasible.
Q4: Will increasing the temperature always increase solubility?
Generally, for solids dissolving in liquid solvents, solubility increases with temperature.[7] However, this is not a universal rule. For some compounds, the dissolution process is exothermic, and in such cases, solubility will decrease with increasing temperature. It is always best to determine this empirically for your specific compound.
Q5: How does the structure of the aniline derivative affect its solubility?
The overall hydrophobicity of the aniline derivative plays a significant role.[16] Larger, more non-polar substituents on the aromatic ring will decrease the aqueous solubility of the free base and can also impact the solubility of the hydrochloride salt in organic solvents. For very hydrophobic anilines, more specialized techniques may be required to achieve dissolution.[16]
Solubility Data at a Glance
The following table provides a qualitative overview of the solubility of aniline and its hydrochloride salt in various common solvents.
Note: This table provides general guidance. The actual solubility can vary depending on the specific aniline derivative, temperature, and purity.
Concluding Remarks
The solubility of aniline hydrochloride salts in organic solvents is a multifaceted challenge that requires a systematic and mechanistically informed approach. By understanding the principles of polarity, acid-base chemistry, and equilibrium, researchers can effectively troubleshoot and overcome these issues. The primary and most robust strategy remains the conversion of the salt to its more organo-soluble free base form. However, the use of co-solvents, thermal energy, and sonication also serve as valuable tools in the experimentalist's arsenal.
References
Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems. Journal of Chemical & Engineering Data. [Link]
Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed. [Link]
Write a short note on amine salt as phase transfer catalyst. Filo. [Link]
Aniline Hydrochloride Suppliers | In India | Reachem chemicals. Reachem Chemicals. [Link]
Aniline - Solubility of Things. Solubility of Things. [Link]
Common Ion Effect on Solubility of Ionic Salts. CK-12 Foundation. [Link]
What is the best way to make aniline dissolve in water? Quora. [Link]
How do I remove aniline from the reaction mixture? ResearchGate. [Link]
Chemical Properties of Aniline hydrochloride (CAS 142-04-1). Cheméo. [Link]
How to obtain pure aniline from a mixture of phenol and aniline? ResearchGate. [Link]
Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems. ResearchGate. [Link]
16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]
troubleshooting low conversion in C-H amination of anisoles
Troubleshooting Guide & Optimization Protocols Topic: Troubleshooting Low Conversion in C-H Amination of Anisoles Audience: Synthetic Chemists, Process Chemists, and Medicinal Chemists Status: Active Support Executive Su...
Author: BenchChem Technical Support Team. Date: February 2026
Troubleshooting Guide & Optimization Protocols
Topic: Troubleshooting Low Conversion in C-H Amination of Anisoles
Audience: Synthetic Chemists, Process Chemists, and Medicinal Chemists
Status: Active Support
Executive Summary: The Anisole Paradox
Anisole (methoxybenzene) presents a unique "electronic paradox" in C-H amination. While the methoxy group (
) renders the ring electron-rich and highly reactive toward electrophiles, this same reactivity often leads to catalyst poisoning , oxidative degradation , or regio-scrambling rather than the desired C-N bond formation.
If you are experiencing low conversion (<30%), the root cause is likely one of three failure modes:
Electrophilic Mismatch: Using a nucleophilic nitrogen source without sufficient oxidative driving force.
Coordination Interference: The oxygen atom in the methoxy group acts as a weak Lewis base, potentially sequestering electrophilic metal catalysts (Pd, Rh).
Pathway Confusion: Attempting ortho-amination without a strong Directing Group (DG), or attempting para-amination using a mechanism dominated by steric repulsion.
Diagnostic Decision Tree
Start here to categorize your failure mode.
Figure 1: Initial diagnostic logic for identifying the root cause of reaction failure.
Technical Deep Dive & Solutions
Scenario A: Metal-Catalyzed Systems (Pd, Ir, Rh)
Common Protocol: Palladium-catalyzed oxidative coupling (e.g., Sanford conditions) or Iridium-catalyzed nitrene insertion (e.g., Chang conditions).
Issue 1: Catalyst Death (Pd-Black Formation)
If using Pd(OAc)₂ and the reaction turns black immediately, the oxidant is failing to keep Palladium in the active Pd(II)/Pd(IV) cycle. The electron-rich anisole promotes reduction of Pd(II) to Pd(0).
Fix: Add a stabilizing ligand. 1,10-Phenanthroline or bipyridine ligands are essential to stabilize high-valent Pd intermediates against reductive elimination.
Fix: Switch Oxidant. Replace Cu(II) salts with PhI(OAc)₂ (PIDA) or Ag₂CO₃ .
Issue 2: The "Ortho" Challenge (Steric vs. Electronic)
Anisole is naturally para-directing due to resonance. Achieving ortho-amination requires a mechanism that overrides this bias.
Mechanism Check: Are you using a Directing Group (DG)?
Yes (e.g., Benzamide): The reaction is likely failing due to steric clash between the DG and the catalyst. Switch to a smaller catalyst system (e.g., Cp*Rh(III) instead of bulky Pd-ligands).
No (Plain Anisole): You cannot achieve high ortho-selectivity with standard electrophilic amination. You must use radical cation strategies (see Section 4).
Issue 3: Iridium Catalyst Poisoning
In Ir-catalyzed nitrene insertion (using sulfonyl azides), the generated nitrene is highly electrophilic.
Symptom: Reaction stalls after 10% conversion.
Cause: The byproduct (sulfonamide) or the substrate (anisole) binds irreversibly to the Ir center.
Solution: Increase temperature to 80-100°C to facilitate ligand exchange, or add AgNTf₂ (silver triflimide) to abstract chloride and open a coordination site.
Scenario B: Metal-Free Systems (Hypervalent Iodine)
Common Protocol: PhI(OAc)₂ + NFSI or Sulfonimides.
Issue 1: Solvent Effects (The HFIP Factor)
This is the single most common failure point. Standard solvents (DCM, Toluene) often result in <5% yield for metal-free amination.
The Fix: You MUST use 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) .
Why? HFIP activates the hypervalent iodine reagent via Hydrogen-bonding and stabilizes the radical cation intermediates generated from anisole.
Issue 2: Reagent Mismatch (Nucleophile vs. Electrophile)
Anisole is a nucleophile. It will not react with simple amines (nucleophiles) under oxidative conditions efficiently without severe background decomposition.
The Fix: Use an Electrophilic Nitrogen Source .
Best:N-Fluorobenzenesulfonimide (NFSI) or DBAD (Di-tert-butyl azodicarboxylate) .
Best for: Anisoles with a directing group (e.g., amide, oxime, pyridine).
Reference: Adapted from Chang et al., J. Am. Chem. Soc. 2014 [1].
Component
Equiv.
Role
Substrate
1.0
Anisole derivative with DG
Sulfonyl Azide
1.2
Nitrogen Source (Electrophilic)
[IrCp*Cl₂]₂
2-4 mol%
Catalyst Precursor
AgNTf₂
8-16 mol%
Chloride Abstractor / Activator
Solvent
DCE
0.2 M Concentration
Step-by-Step:
In a glovebox, weigh [IrCp*Cl₂]₂ and AgNTf₂ into a screw-cap vial.
Add DCE (dry) and stir for 10 mins (pre-activation generates the active cationic Ir species).
Add the substrate and the sulfonyl azide.
Seal and heat to 60°C for 12 hours.
Checkpoint: If the reaction mixture remains yellow/orange, the catalyst is active. If it precipitates black solids early, oxygen ingress occurred.
Protocol B: Metal-Free Para-Amination (Innate)
Best for: Simple Anisole (No DG).
Reference: Adapted from Muñiz et al. / De Boef [2].
Component
Equiv.
Role
Anisole
1.0
Substrate
NFSI
1.5
N-Source & Oxidant
PhI(OAc)₂
1.5
Hypervalent Iodine Mediator
Solvent
HFIP
Critical (H-bond activation)
Step-by-Step:
Dissolve Anisole (0.2 mmol) in HFIP (1.0 mL).
Add NFSI (1.5 equiv) and PhI(OAc)₂ (1.5 equiv) sequentially.
Stir at Room Temperature (Do not heat initially).
Observation: The reaction typically turns a deep color (green/blue) indicating radical cation formation.
Monitor by TLC. If stalled after 4h, add another 0.5 equiv of PhI(OAc)₂.
Mechanistic Visualization
Understanding the pathway is critical for troubleshooting. The diagram below contrasts the Metal-Catalyzed (Inner Sphere) vs. Metal-Free (Outer Sphere) pathways.
Figure 2: Mechanistic divergence. Metal-catalyzed routes rely on coordination (ortho), while metal-free routes rely on electronic activation (para).
Frequently Asked Questions (FAQs)
Q: I am using Pd(OAc)₂ and PIDA, but I only get <10% yield. The rest is unreacted anisole.A: This indicates a kinetic barrier. The electrophilic palladation of anisole is slow compared to the decomposition of the oxidant.
Action: Add TFA (Trifluoroacetic acid) (10-20 mol%) to the reaction. The carboxylate exchange generates Pd(TFA)₂, which is significantly more electrophilic and reactive toward the anisole C-H bond.
Q: Can I use simple amines (e.g., morpholine) directly?A: Generally, no. Simple amines coordinate too strongly to the metal catalyst, shutting down the cycle ("ligand poisoning").
Action: Use "protected" nitrogen sources like sulfonamides , carbamates , or azides . You can deprotect them later to reveal the free amine.
Q: Why is HFIP required for the metal-free protocol? Can I use DCM?A: HFIP is non-negotiable for high yields. It stabilizes the radical cation intermediate of the anisole and increases the oxidizing power of the hypervalent iodine reagent. In DCM, the reaction will likely fail or produce homocoupling byproducts (biphenyls).
References
Iridium-Catalyzed Direct C-H Amidation with Weakly Coordinating Carbonyl Directing Groups
Kim, J., & Chang, S.[1][2] (2014).[1][2] Angewandte Chemie International Edition.
[Link][1][2]
Metal-Free Intermolecular C-H Amination of Arenes
Legnani, L., Prina-Cerai, G., Morandi, B. (2016).[3] citation context for general metal-free protocols.
See also: Romero, R. M., & Muñiz, K. (2012).[4] Angewandte Chemie (Hypervalent Iodine Amination).
[Link]
Palladium-Catalyzed C–H Activation/Oxidative Coupling
Lyons, T. W., & Sanford, M. S. (2010).[5] Chemical Reviews.
[Link][5]
Site-Selective C-H Amination of Arenes (Thianthrenation)
Berger, F., et al. (Ritter Group). (2019).[6] Nature.
[Link]
Technical Support Center: 2-Methoxy-N,4-Dimethylaniline HCl Stability
This technical guide addresses the stability, handling, and troubleshooting of 2-methoxy-N,4-dimethylaniline HCl (also known as N,4-dimethyl-o-anisidine hydrochloride), a critical intermediate often associated with the s...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the stability, handling, and troubleshooting of 2-methoxy-N,4-dimethylaniline HCl (also known as N,4-dimethyl-o-anisidine hydrochloride), a critical intermediate often associated with the synthesis of EGFR inhibitors like Osimertinib.[1]
Executive Summary: The Stability Paradox
As a Senior Application Scientist, I often see researchers mishandle this compound by treating it like a standard reagent.[1][2] It is not. This compound is an electron-rich aniline derivative .[1][2] The methoxy (–OCH₃) and N-methyl groups donate electron density to the aromatic ring, making it exceptionally prone to oxidative degradation and photolytic decomposition .[1][2]
While the Hydrochloride (HCl) salt form significantly improves shelf-life compared to the free base, it introduces specific solubility constraints that can ruin experiments if ignored.[1][2]
Part 1: Critical Stability Factors (The "Why" Behind the Protocol)
Q: Why does my solution turn pink/brown after 24 hours?
A: You are witnessing oxidative polymerization.
The electron-rich ring is susceptible to radical attack by atmospheric oxygen.[1][2]
Mechanism: Trace metal ions or UV light initiate the formation of a radical cation on the nitrogen.[1][2] This leads to coupling reactions, forming colored azo-dimers or quinone-imine species.[1][2]
The Fix: Solutions must be prepared fresh or stored under inert gas (Argon/Nitrogen).[1][2] The color change indicates impurity formation, often undetectable by standard UV (254 nm) until significant accumulation occurs.[2]
Q: Is the HCl salt stable in water?
A: Chemically stable, but physically precarious. [1]
Hydrolysis: The compound itself does not hydrolyze.[1][2] However, the HCl salt is acidic.[2]
The pH Trap: If you dissolve the HCl salt in a buffer with pH > 6, the free base (2-methoxy-N,4-dimethylaniline) will deprotonate.[1] The free base is an oil with poor water solubility, leading to "oiling out" or precipitation, which looks like degradation but is actually a phase separation.[1][2]
Part 2: Solubility & Solution Preparation
Solvent Compatibility Matrix
Solvent
Solubility (HCl Salt)
Stability (24h @ RT)
Recommendation
Water
High (>50 mg/mL)
Moderate
Use immediately. Acidic pH maintains salt form.[1]
Avoid. Causes deprotonation and precipitation of free base.[1][2]
Protocol: Preparing a Stable Stock Solution (100 mM)
Weighing: Weigh the HCl salt quickly. It is hygroscopic; absorbed water will alter your effective concentration.[1][2]
Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide).[1][2]
Dissolution: Vortex vigorously. If the solution remains cloudy, sonicate for 30 seconds.[1][2]
Storage: Aliquot immediately into amber glass vials. Flush with Argon gas before capping.[1][2] Store at -80°C (long term) or -20°C (working stock).[1][2]
Part 3: Troubleshooting & FAQs
Q: I see "Ghost Peaks" in my HPLC chromatogram. What are they?
A: These are likely N-oxides or demethylated byproducts.
In LC-MS, you may observe:
M+16 peak: Indicates N-oxidation (common in non-degassed solvents).[1][2]
M-14 peak: Indicates N-demethylation (loss of methyl group).[1][2]
Broadening: If the peak is broad/tailing, your mobile phase pH is likely too close to the pKa of the aniline (~4-5).[1][2] Action: Lower mobile phase pH to < 3.0 using Formic Acid to ensure the amine is fully protonated.
Q: Can I heat the solution to dissolve it?
A: Do NOT exceed 40°C.
Heat accelerates the autoxidation of the aniline moiety.[1][2] If heat is required, use a water bath at 37°C for maximum 5 minutes, then immediately cool.[1]
Part 4: Degradation Pathway Visualization
The following diagram illustrates the primary degradation risks: Oxidation (leading to colored impurities) and pH-induced Dissociation (leading to precipitation).[1][2]
Figure 1: Primary instability pathways.[1][2] Pathway A results in chemical degradation (irreversible), while Pathway B is a physical phase change (reversible by adding acid).
Part 5: Self-Validating Stability Protocol
To verify if your specific lot is stable under your lab conditions, run this 24-hour validation:
Pass Criteria: If Stability % < 98%, the compound requires fresh preparation for every experiment.
References
National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 14567814, 4-methoxy-N,2-dimethylaniline hydrochloride. Retrieved from [Link][2]
Fisher Scientific. (2023).[1][2] Safety Data Sheet: 5-Methoxy-2-methylaniline. Retrieved from [Link]
Bhutnar, A., et al. (2021).[1][2] Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets. Advances in Biological Chemistry. Retrieved from [Link][2]
World Intellectual Property Organization (WIPO). (2022).[1][2] WO2022132046A1 - Improved process for preparing osimertinib or a salt thereof.[1][2] Retrieved from
Technical Support Center: A Researcher's Guide to Separating 2-methoxy-N,4-dimethylaniline and its Regioisomers
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the synthesis of substituted anilines often yields a mixture of regioisomers, whose separation can be a significant bottleneck...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the synthesis of substituted anilines often yields a mixture of regioisomers, whose separation can be a significant bottleneck in drug development and chemical research. This guide provides in-depth, field-proven insights into tackling the specific challenge of isolating 2-methoxy-N,4-dimethylaniline from its isomeric impurities. We will move beyond simple protocols to explain the causality behind our recommendations, ensuring you can adapt these strategies to your unique experimental context.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries researchers face when encountering this specific separation challenge.
Q1: Why is the separation of 2-methoxy-N,4-dimethylaniline from its regioisomers so difficult?
A: The difficulty stems from the fundamental physicochemical similarities between regioisomers. Molecules like 3-methoxy-N,4-dimethylaniline or 5-methoxy-N,4-dimethylaniline have the exact same molecular weight, elemental composition, and functional groups as your target compound. This results in nearly identical properties such as polarity, boiling point, and solubility, making separation by traditional methods like distillation or simple liquid-liquid extraction largely ineffective.[1] The subtle differences in the electronic and steric environment due to the placement of the methoxy and methyl groups are what we must exploit using advanced separation techniques.
Q2: What are the most common impurities I should expect besides other regioisomers?
A: Beyond regioisomers, your crude product may contain impurities derived from the synthetic route.[1] For instance, if you are performing an N-methylation, you might find residual starting material (e.g., 2-methoxyaniline) or over-methylated products (e.g., a quaternary ammonium salt).[2] If the synthesis involves methoxylation, you might have unreacted precursors. It is also common for aged aniline samples to contain colored oxidation products or polymers, which can complicate purification.[2]
Q3: Which analytical technique is best for quickly assessing the purity and isomeric ratio of my sample?
A: For a rapid and high-resolution assessment, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the industry standards.[3][4]
RP-HPLC with a UV detector is highly accessible and powerful for separating aniline derivatives.[5]
SFC often provides superior resolution and faster analysis times for isomeric compounds and is considered a "green" alternative due to its use of CO2 as the primary mobile phase.[6][7]
Gas Chromatography-Mass Spectrometry (GC-MS) is also an excellent tool, especially for identifying the specific isomers present if you have access to or can predict their fragmentation patterns.[4]
Q4: I have a large amount of crude material. Can I use non-chromatographic methods like fractional crystallization first?
A: While you can attempt it, fractional crystallization is generally less effective than chromatography for separating closely related regioisomers.[1] Its success is highly dependent on significant differences in the crystal lattice energies and solubilities of the isomers, which is often not the case. However, it can sometimes be useful as a preliminary bulk purification step to remove a major, less soluble impurity before a final chromatographic polishing step. Similarly, acid-base extraction can remove grossly different impurities (like unreacted starting amines) but will not separate the target regioisomers.[8]
This is the core of our guide, designed to help you overcome specific issues encountered during purification.
High-Performance Liquid Chromatography (HPLC)
Q: My HPLC peaks for the isomers are co-eluting or have poor resolution on a standard C18 column. What should I do?
A: This is a classic challenge. A standard C18 column separates primarily based on hydrophobicity, which is often too similar between regioisomers. To improve resolution, you must introduce alternative separation mechanisms.
Change the Stationary Phase: Switch to a column that offers more than just hydrophobic interactions.
Phenyl-Hexyl or Biphenyl Columns: These are excellent choices for aromatic positional isomers. The phenyl groups in the stationary phase provide π-π stacking interactions with the aniline ring of your analytes. The subtle differences in how each isomer's electron density is distributed can lead to differential retention and, therefore, separation.[9]
Pentafluorophenyl (PFP) Columns: PFP phases offer a complex interplay of dipole-dipole, ion-exchange, and π-π interactions, making them extremely powerful for separating structurally similar aromatic compounds.
Optimize the Mobile Phase:
Solvent Choice: Try switching from acetonitrile to methanol, or vice-versa. Methanol is a hydrogen-bond donor and acceptor, which can alter selectivity compared to acetonitrile.
Temperature: Increasing the column temperature reduces mobile phase viscosity and can improve efficiency, but it may also decrease retention. Systematically screen temperatures (e.g., 25°C, 40°C, 55°C) to find the optimal balance.
Q: My peak shape is poor, showing significant tailing. What is the cause and how do I fix it?
A: Peak tailing for amines like 2-methoxy-N,4-dimethylaniline on silica-based columns is typically caused by strong, undesirable interactions between the basic nitrogen atom and acidic silanol groups on the silica surface.
Cause: The lone pair on the aniline's nitrogen can form strong hydrogen bonds or have ionic interactions with free silanol groups (Si-OH) on the stationary phase, causing a portion of the analyte molecules to "stick" and elute slowly, creating a tail.
Solution 1: Mobile Phase Modifier: Add a small amount of a competing base or an acid to the mobile phase.
Acid: Adding 0.1% formic acid or trifluoroacetic acid (TFA) will protonate the aniline (turning it into an anilinium salt) and also protonate the silanol groups, minimizing the unwanted interaction and dramatically improving peak shape.
Base: For preparative work where you want to avoid acids, adding a small amount of a competing amine like triethylamine (TEA) can also block the active silanol sites.
Solution 2: Use a Modern, End-Capped Column: High-purity silica columns that are thoroughly end-capped (where most Si-OH groups are chemically converted to Si-O-Si(CH₃)₃) show significantly reduced amine tailing.
Supercritical Fluid Chromatography (SFC)
Q: When should I choose SFC over HPLC for separating my aniline regioisomers?
A: SFC is an exceptionally powerful tool for isomer separation and should be considered when HPLC methods fail to provide baseline resolution or when faster analysis times are needed.[3][10] The low viscosity and high diffusivity of supercritical CO2 lead to very high efficiency and speed.[7] It operates in a normal-phase mode, making it an excellent orthogonal technique to reversed-phase HPLC.[11]
Q: My resolution in SFC is still not optimal. How can I improve it?
A: SFC offers several parameters you can adjust for optimization:
Co-solvent/Modifier: The percentage of your alcohol co-solvent (typically methanol) is the primary driver of retention. Create a gradient with a very shallow slope to maximize the separation window for your isomers.
Additive: Just as with HPLC, adding an amine additive (e.g., 0.1-0.5% diethylamine) to the modifier can drastically improve peak shape for basic compounds.
Temperature and Pressure: Lowering the temperature and increasing the back pressure can increase the density and solvating power of the mobile phase, which can sometimes improve selectivity. These parameters should be systematically optimized.
Preparative & Flash Column Chromatography
Q: I'm trying to purify my compound on a silica gel column, but the fractions are all cross-contaminated. How can I improve the separation?
A: This indicates that the difference in retention factor (ΔRf) between your isomers is too small with the current eluent.
Optimize the Solvent System with TLC: Before running the column, meticulously screen solvent systems using Thin Layer Chromatography (TLC).[8] Aim for an Rf value for your target compound of ~0.25-0.35. Test different combinations of non-polar (hexane/heptane) and polar (ethyl acetate, dichloromethane, diethyl ether) solvents. Adding a small amount of a polar solvent like methanol can sometimes increase selectivity, but too much will cause everything to elute quickly.
Use a Shallow Gradient: Instead of running the column isocratically (with a single solvent mixture), use a shallow gradient elution.[8] Start with a less polar mixture and slowly increase the percentage of the more polar solvent. This will sharpen the peaks and can often resolve compounds that co-elute under isocratic conditions.
Sample Loading: Do not overload the column. Dissolve your crude sample in a minimal amount of the initial, non-polar eluent (or dichloromethane if solubility is an issue) and load it in a tight band.[2] A large sample volume will lead to broad bands and poor separation from the start.
Sample Preparation: Dissolve ~1 mg of the crude sample in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 100 µg/mL solution.
HPLC Conditions:
Flow Rate: 1.0 mL/min.
Column Temperature: 40 °C.
Injection Volume: 5 µL.
UV Detection: 254 nm.
Gradient: Start at 30% B, hold for 1 min, ramp to 70% B over 15 min, hold for 2 min, then return to initial conditions and equilibrate for 5 min.
Analysis: Identify peaks based on retention time (if standards are available) and integrate the peak areas to determine the relative percentage of each isomer.
Eluent Selection: Using TLC, find a Hexane/Ethyl Acetate ratio that gives your target compound an Rf of ~0.3.
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the column to create a stable, even bed.[2] Do not let the column run dry.
Sample Loading: Dissolve the crude material (e.g., 1 g) in a minimal amount of dichloromethane (~2-3 mL). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the column bed. This "dry loading" technique prevents band broadening.
Elution: Begin eluting with the selected Hexane/Ethyl Acetate mixture. If separation is difficult, a shallow gradient (e.g., starting from 95:5 Hexane:EtOAc and slowly increasing to 85:15) can be highly effective.
Fraction Collection: Collect small fractions and monitor them by TLC to identify which ones contain the pure product.[2]
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-methoxy-N,4-dimethylaniline.[2]
Section 4: Data & Visualization
Table 1: Comparison of Starting Conditions for Different Chromatographic Techniques
Parameter
Analytical HPLC
Preparative Flash Chromatography
Supercritical Fluid Chromatography (SFC)
Stationary Phase
Phenyl-Hexyl or PFP Silica
Standard Silica Gel (230-400 mesh)
Chiral or achiral specialized columns
Mobile Phase A
Water + 0.1% Formic Acid
Hexane or Heptane
Supercritical CO₂
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Ethyl Acetate or Dichloromethane
Methanol (with amine additive)
Elution Mode
Gradient
Isocratic or Shallow Gradient
Gradient
Typical Pressure
150-300 bar
< 2 bar (Gravity/Low Pressure)
100-200 bar
Primary Goal
High Resolution & Quantification
High Throughput & Isolation
High Resolution & Speed
Diagrams
Caption: Workflow for selecting a separation strategy.
Caption: Troubleshooting flowchart for HPLC resolution.
References
Reversed Phase Liquid Chromatographic Method for Separation and Determination of Positional Isomeric Mono‐ and Di‐substituted Anilines and Phenols on an R,S‐Hydroxypropyl Ether β‐Cyclodextrin Column. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]
Reverse-phase high-performance liquid chromatography (HPLC) chromatograms of aniline (2), methylaniline isomers (3–5), and chloroaniline isomers (6–8) evaluated using a CROWNPAK CR-I(-) column. ResearchGate. Available at: [Link]
Separation and analysis of dimethylaniline isomers by supercritical fluid chromatography--electrospray ionization tandem mass spectrometry. Journal of Chromatography A. Available at: [Link]
Separation and analysis of dimethylaniline isomers by supercritical fluid chromatography--Electrospray ionization tandem mass spectrometry. FAO AGRIS. Available at: [Link]
Complementary Host Behavior of Fluorenone-Derived Host Compounds during Crystallization Processes from Mixed Anilines. Crystal Growth & Design. Available at: [Link]
m-NITRODIMETHYLANILINE. Organic Syntheses. Available at: [Link]
Separation of Aniline on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
Separation and determination of aniline and the toluidine, xylidine, ethylaniline, and N-methyltoluidine isomers by gas chromatography of their N-trifluoroacetyl derivatives. Analytical Chemistry. Available at: [Link]
Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University Research Repository. Available at: [Link]
Dimethylaniline : Synthesis. YouTube. Available at: [Link]
N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Available at: [Link]
Thin Layer Chromatography of Aromatic Amines. Available at: [Link]
The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. OMICS International. Available at: [Link]
SOME CHEMISTRY OF 2,6-DIETHYLANILINE. Canadian Journal of Chemistry. Available at: [Link]
Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. TMP UNIVERSAL JOURNAL OF ADVANCES IN PHARMACEUTICAL SCIENCES. Available at: [Link]
N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/N%2CN-dimethylaniline-and-2-Methoxy-5-((phenylamino)-Adebayo-Akande/3143c7b8d80e816a75f284b2e8006e885d519b5c]([Link]
2,6-Dimethylaniline. PubChem. Available at: [Link]
Synthesis of 2-amino-4-methoxy-N-methylaniline. PrepChem.com. Available at: [Link]
Separation of Ionic Analytes via Supercritical Fluid Chromatography: Achieving the Impossible. LCGC International. Available at: [Link]
Separation of azeotropes in the dimethoxymethane production process using deep eutectic solvents: Liquid–liquid extraction experiments and molecular insights. Journal of Molecular Liquids. Available at: [Link]
N,N-Dimethylaniline Method no.: PV2064. OSHA. Available at: [Link]
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. MDPI. Available at: [Link]
Separation of regio-isomers / suggestions for regio-selective methylation of aromatics? ResearchGate. Available at: [Link]
[Reader Insight] A Guide to Selective Columns for Isomer Separation. Welch Materials. Available at: [Link]
Synthesis of 2-ethyl-4-methoxy aniline via four-step process. ResearchGate. Available at: [Link]
The preparation method of 2- methoxyl group -4- nitroaniline. Google Patents.
Aniline-Driven Liquid-Liquid Extraction for Methylamine- Water Separation: Process Simulation and Performance Evaluation. Journal of Sustainable Materials Processing and Management. Available at: [Link]
A Human Oral Fluid Assay for D- and L- Isomer Detection of Amphetamine and Methamphetamine Using Liquid-Liquid Extraction. Scholar Works at UT Tyler. Available at: [Link]
Technical Support Center: Handling 2-Methoxy-N,4-Dimethylaniline Hydrochloride
Ticket ID: HYGRO-HCl-001 Status: Open Severity: High (Impacts Stoichiometry & Purity) Assigned Specialist: Senior Application Scientist Executive Summary You are encountering handling difficulties with 2-methoxy-N,4-dime...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: HYGRO-HCl-001
Status: Open
Severity: High (Impacts Stoichiometry & Purity)
Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering handling difficulties with 2-methoxy-N,4-dimethylaniline hydrochloride . As an electron-rich aniline salt, this compound presents a dual challenge:
Hygroscopicity: The ionic lattice of the hydrochloride salt is disrupted by the hydration energy of atmospheric water, leading to rapid mass gain and "caking."
Oxidation Sensitivity: The electron-donating methoxy and methyl groups activate the aromatic ring, making it susceptible to oxidative degradation (discoloration) if exposed to moisture and air simultaneously.
This guide provides a self-validating workflow to handle, store, and utilize this reagent without compromising experimental integrity.
Module 1: Storage & Integrity (The "Before" Phase)
Q: How should I store this compound to prevent degradation?
A: The "shelf-life" of this compound is dictated by its exclusion from moisture.
The Protocol:
Primary Containment: Store in an amber glass vial (to prevent photolysis) with a PTFE-lined cap.
Secondary Containment: Place the vial inside a vacuum desiccator containing Phosphorus Pentoxide (
) or high-grade indicating silica gel.
Why
? It is chemically reactive with water, maintaining a lower partial pressure of water vapor than physical desiccants like silica.
Atmosphere: If possible, backfill the storage container with Argon or Nitrogen.
Temperature: Store at 2–8°C .
Critical Note: You must allow the vial to warm to room temperature before opening it.[1] Opening a cold vial in a warm lab causes immediate condensation on the solid, accelerating hydrolysis and caking.
Q: The powder has formed hard clumps. Is it ruined?
A: Not necessarily. Clumping indicates surface adsorption of water, but unless the color has darkened significantly (to dark brown/black), the chemical integrity is likely intact.
Decision Matrix: Handling Clumped Material
Figure 1: Decision matrix for assessing and recovering hygroscopic aniline salts.
Module 2: Accurate Weighing (The "During" Phase)
Q: The mass on the balance keeps increasing while I weigh it. How do I get an accurate measurement?
A: You are observing the kinetic uptake of atmospheric water. Direct weighing on an open balance pan is invalid for this compound. You must use the Weighing by Difference technique.[2][3]
The "Weighing by Difference" Protocol:
This method eliminates error caused by moisture absorption during the transfer process.
Preparation: Dry a glass weighing bottle (with a ground-glass stopper) in an oven; cool it in a desiccator.
Load: Add slightly more than the required amount of amine salt to the weighing bottle. Cap it immediately.
Initial Weigh (
): Weigh the capped bottle containing the solid. Record this mass.
Transfer:
Take the bottle to your reaction vessel.
Open the bottle, quickly pour/spatula the approximate amount into the reaction vessel.
Immediately recap the weighing bottle.
Final Weigh (
): Weigh the capped bottle again.
Calculation:
Why this works: The solid inside the bottle remains protected. The moisture absorbed during the brief open transfer affects the reaction slightly, but the measurement of what left the bottle is precise.
Module 3: Reaction Troubleshooting (The "After" Phase)
Q: My yields are inconsistent, and I suspect stoichiometry errors.
A: If the salt is "wet," you are adding less molar equivalent of the amine than calculated.
Validation Step: Water Content Quantitation
Before running a sensitive reaction (e.g., a Buchwald-Hartwig coupling where stoichiometry is critical), quantify the water content.
Modification for Amines: Standard KF reagents are acidic. Amines can shift the pH, causing a side reaction that consumes iodine and gives false-high water readings.
Solution: Use a Buffered KF Reagent (containing salicylic acid or benzoic acid) to neutralize the amine and maintain the pH range (5–7) required for the redox reaction [1].
Correction Formula:
If KF analysis shows
water by weight:
Q: Can I just use an excess of the amine to compensate?
A: Risky.
Side Reactions: Excess amine can act as a nucleophile in competitive pathways.
Purification: Unreacted amine is difficult to separate from the product if they have similar polarities.
Hydrolysis: The water introduced (if not dried) can hydrolyze sensitive reagents like acid chlorides or esters in your mixture.
Module 4: Drying & Purification
Q: How do I dry the salt without decomposing it?
A: Aniline salts can sublime or oxidize at high temperatures.
Recommended Drying Setup:
Equipment: Vacuum Drying Pistol (Abderhalden) or Vacuum Oven.
Desiccant:
or KOH pellets (in the drying trap).
Temperature: 40–50°C. Do not exceed 60°C under high vacuum, as sublimation may occur.
Figure 2: Workflow for drying heat-sensitive hygroscopic salts.
References
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General protocols for drying amine salts).
Mettler Toledo. (n.d.). Good Titration Practice™ in Karl Fischer Titration. Retrieved from [Link]
Technical Support Center: Managing Color Change and Degradation of 2-methoxy-N,4-dimethylaniline
Introduction Welcome to the technical support guide for 2-methoxy-N,4-dimethylaniline. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile aromatic amine in...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the technical support guide for 2-methoxy-N,4-dimethylaniline. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile aromatic amine in their work. As an electron-rich aniline derivative, 2-methoxy-N,4-dimethylaniline is highly susceptible to oxidative degradation, which often manifests as a distinct color change from its pure, colorless or light-yellow state to various shades of yellow, brown, or red.[1] This guide provides a comprehensive framework for understanding, troubleshooting, and mitigating this degradation to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why has my new bottle of 2-methoxy-N,4-dimethylaniline turned yellow/brown?
A freshly purified sample of 2-methoxy-N,4-dimethylaniline should be a white to light-yellow solid or liquid. Discoloration is almost always a sign of oxidation.[1] Aromatic amines are notoriously sensitive to atmospheric oxygen and, to a lesser extent, light and heat.[2][3] The color change is due to the formation of highly conjugated, colored impurities resulting from oxidative coupling and other degradation reactions.[1][4] Even a small leak in the container's seal or repeated openings of the bottle can introduce enough oxygen to initiate this process.
Q2: Is a discolored sample of 2-methoxy-N,4-dimethylaniline still usable?
This depends on the tolerance of your specific application. For qualitative purposes or reactions where high purity is not critical, a slightly discolored sample might be acceptable. However, for quantitative analyses, GMP-regulated processes, or sensitive catalytic reactions, using a discolored sample is strongly discouraged. The colored impurities represent a decrease in the concentration of the active compound and can introduce unknown side-products or inhibitors into your experiment. It is best practice to assess the purity chromatographically (e.g., via HPLC or GC) before use.
Q3: Can the color be removed to "rescue" a degraded sample?
Yes, in many cases, the compound can be re-purified to remove colored degradation products. Standard laboratory techniques such as vacuum distillation or column chromatography are often effective. However, the purified compound must be immediately stored under an inert atmosphere to prevent rapid re-oxidation.[2]
Q4: What are the ideal storage conditions for 2-methoxy-N,4-dimethylaniline?
To maximize shelf life and maintain purity, the compound should be stored in a tightly sealed container, under a dry, inert atmosphere such as nitrogen or argon.[5][6] It is also advisable to store it in a cool, dark place, such as a refrigerator, to minimize thermal and photo-oxidation.[2][7] For long-term storage, consider subdividing larger quantities into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere.
Troubleshooting Guide: From Observation to Solution
This section provides a deeper dive into specific problems, their underlying chemical mechanisms, and actionable protocols to resolve them.
Problem 1: Progressive Sample Discoloration
You observe that your initially pure sample of 2-methoxy-N,4-dimethylaniline is progressively darkening over time, from light yellow to deep brown or red.
Causality and Mechanism:
The discoloration is a classic indicator of oxidative degradation. The tertiary amine group and the electron-rich aromatic ring make the molecule susceptible to oxidation. The process is often initiated by the loss of an electron to form a radical cation.[3] This highly reactive intermediate can then undergo several reactions, including coupling with another molecule to form dimers (like tetramethylbenzidine derivatives) or further oxidation to form colored quinone-imine structures.[4][8] These products contain extensive conjugated π-systems that absorb light in the visible spectrum, resulting in the observed color.
Caption: General pathway of aniline oxidation leading to colored byproducts.
Recommended Actions & Protocols:
Isolate and Assess: Immediately ensure the container is tightly sealed. If the discoloration is minor, proceed to assess its purity. If it is significant, re-purification is necessary before use.
Implement Proper Handling: For all future work, handle the material exclusively under an inert atmosphere.
This protocol outlines the best practices for handling air-sensitive reagents like 2-methoxy-N,4-dimethylaniline.[9][10]
Objective: To transfer the reagent from its storage container to a reaction vessel without exposure to atmospheric oxygen.
Materials:
Schlenk line or glove box
Nitrogen or Argon source (high purity)
Dry, oven-baked glassware
Gas-tight syringes with long needles
Rubber septa
Procedure:
Preparation: Assemble and flame-dry (or oven-dry) all glassware. Cool the assembled apparatus under a positive pressure of inert gas.
Inerting the Reagent Bottle: Puncture the septum of the reagent bottle with a needle connected to the inert gas line (venting with a second "exit" needle). Allow the gas to flow for several minutes to displace any air in the headspace.
Syringe Transfer: Purge a dry, gas-tight syringe with inert gas by drawing and expelling the gas at least 5-7 times.
Withdrawal: Insert the purged syringe needle through the septum into the reagent bottle. Ensure the needle tip is below the liquid surface. Gently draw the desired volume of liquid into the syringe. The positive pressure in the bottle should assist in filling the syringe.
Transfer: Withdraw the syringe and quickly insert it into the septum of the reaction vessel. Inject the reagent.
Storage: After withdrawal, ensure the reagent bottle is stored with a positive pressure of inert gas. For long-term storage, wrap the septum and cap junction with Parafilm® or electrical tape as an extra barrier.
Caption: Step-by-step workflow for handling air-sensitive anilines.
Problem 2: Appearance of Unknown Peaks in Analytical Data (HPLC, GC-MS, LC-MS)
Your analysis of a 2-methoxy-N,4-dimethylaniline sample shows unexpected peaks, compromising purity assessments and potentially interfering with the analysis of your target products.
Causality and Mechanism:
These unknown peaks are almost certainly degradation products. Besides the colored, high-molecular-weight oligomers, oxidation can lead to a variety of smaller, more volatile or polar molecules. Common degradation pathways for N,N-dimethylaniline derivatives include N-dealkylation to form secondary (N-methyl) and primary amines, or N-oxidation to form N-oxides.[11] Ring hydroxylation or oxidation of the methoxy group are also possible under more aggressive conditions.[12][13]
Recommended Actions & Protocols:
Characterize the Impurities: Use mass spectrometry (LC-MS or GC-MS) to identify the impurities. The mass difference between the parent compound and the new peaks can provide clues to their identity.
Quantify Purity: Use a validated HPLC or GC method with a reference standard to determine the exact purity of your sample before proceeding.
Purify or Replace: If the impurity level is unacceptable (>1-2%), the sample should be purified (see Problem 1) or replaced with a fresh, high-purity lot.
Potential Degradation Product
Chemical Transformation
Molecular Weight Change
Expected [M+H]⁺ (m/z) for 2-methoxy-N,4-dimethylaniline (MW: 151.21)
N-Oxide Derivative
Addition of one oxygen atom
+16 Da
168.21
N-demethylated Product
Loss of a methyl group (-CH₃)
-14 Da
138.18
N,N-didemethylated Product
Loss of two methyl groups (-2CH₃)
-28 Da
124.15
Hydroxylated Ring Product
Addition of one oxygen atom
+16 Da
168.21
Dimerization Product
Coupling of two molecules, loss of 2H
+300 Da (approx.)
303.40
Objective: To quickly determine the purity of a 2-methoxy-N,4-dimethylaniline sample and identify potential degradation products.[14][15]
Instrumentation:
High-Performance Liquid Chromatography (HPLC) system
Mass Spectrometer (e.g., QDa, Q-TOF, or Ion Trap)
Procedure:
Sample Preparation: Prepare a dilute solution of your 2-methoxy-N,4-dimethylaniline sample (~100 µg/mL) in a suitable solvent like methanol or acetonitrile.
Chromatographic Conditions (Example):
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: Start with 95% A, ramp to 95% B over 5-7 minutes.
Integrate the peak area of the parent compound (expected [M+H]⁺ at m/z 152.2).
Calculate the area percentage of the main peak to estimate purity.
Examine the mass spectra of any impurity peaks and compare their m/z values to those listed in Table 1 to tentatively identify them.
References
LI Jing-ling, ZHANG Xiao-ling, YAO Li-hong, CHAI Yu, PAN Yuan-jiang. Study on the Oxidation Behavior of N, N-Dimethylaniline Compounds in Microdroplets. Journal of Chinese Mass Spectrometry Society. 2024; 45(1): 174-182.
Graham, D. M., & Mesrobian, R. B. OXIDATION OF N,N-DIMETHYLANILINE: I.THE REACTION WITH BENZOYL PEROXIDE. Canadian Journal of Chemistry. 1963; 41(12): 2938-2946. [Link]
Amanote Research. Oxidation of N,n-Dimethylaniline: I.THE Reaction With Benzoyl Peroxide. Canadian Journal of Chemistry. 1963.
Gras, R., & Janssens, W. Colour stable aromatic amines and the production of light-coloured aromatic amine-based polyether polyols.
Slideshare. Dimethylaniline: Physical & Chemical Properties, Synthesis Methods, and Pharmaceutical Uses. 2024. [Link]
ResearchGate. N‐Methyl oxidation and N‐dealkylation of N,N‐dimethylaniline. [Link]
Reddit. Are amines often yellow? r/chemistry. 2023. [Link]
Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector and Empower 3 Software. [Link]
Wang, Z., et al. Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods. 2015; 7: 984-987. [Link]
Bartholomew, R. F., & Davidson, R. S. The photo-oxidation of an aromatic amine studied by flash photolysis. Proceedings of the Royal Society A: Mathematical, Physical and Engineering Sciences. 1971; 323(1555): 41-55. [Link]
FAO AGRIS. Analysis of six aromatic amines stability in workplace measurement. Journal of analytical chemistry. 2017; 72(9): 986-991. [Link]
Nielsen, J., & Lyngsø, L. O. Color Test for Selective Detection of Secondary Amines on Resin and in Solution. ACS Combinatorial Science. 2014; 16(12): 658-661. [Link]
Liggio, J., et al. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology. 2014; 48(10): 5957-5965. [Link]
Lv, Y., et al. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Food Science and Technology. 2021; 42. [Link]
MIT Department of Chemistry. Handling air-sensitive reagents AL-134. [Link]
Brimecombe, R. D., et al. Electrochemical monitoring of the biodegradation of 2,4-dimethylaniline. Journal of Agricultural and Food Chemistry. 2006; 54(23): 8799-8803. [Link]
Rutgers University. Aniline Standard Operating Procedure. [Link]
Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. 2014. [Link]
Centers for Disease Control and Prevention (CDC). Aniline Medical Management Guidelines. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 7610, 2-Methyl-4-methoxyaniline. [Link]
Guo, Y., et al. Study on the degradation mechanism and pathway of benzene dye intermediate 4-methoxy-2-nitroaniline via multiple methods in Fenton oxidation process. RSC Advances. 2018; 8(22): 12177-12188. [Link]
Chen, Y., et al. Kinetics and mechanism of 2,6-dimethyl-aniline degradation by hydroxyl radicals. Journal of Hazardous Materials. 2009; 168(1): 241-247. [Link]
Olalere, O. A., et al. 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Molbank. 2021; 2021(3): M1268. [Link]
A Comparative Guide to the Spectroscopic Analysis of 2-methoxy-N,4-dimethylaniline
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural elucidation of...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural elucidation of novel or synthesized compounds is paramount. 2-methoxy-N,4-dimethylaniline, a substituted aniline, represents a class of molecules that are common building blocks in medicinal chemistry. The precise arrangement of its functional groups dictates its chemical properties and potential biological activity. This guide provides an in-depth analysis of its ¹H NMR spectrum, contextualized by a comparative evaluation with other key spectroscopic techniques. Our approach is not merely procedural but is grounded in the causality of experimental choices, ensuring a robust and self-validating analytical workflow.
The Central Role of ¹H NMR in Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the cornerstone technique for determining the structure of organic molecules in solution.[1] Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and relative number of protons in a molecule. For a compound like 2-methoxy-N,4-dimethylaniline, ¹H NMR allows us to "see" the distinct proton environments created by the methoxy, N-methyl, and aromatic methyl substituents on the aniline core.
Predictive ¹H NMR Analysis of 2-methoxy-N,4-dimethylaniline
While an experimental spectrum is the gold standard, a predictive analysis based on established principles and data from analogous structures provides a powerful framework for interpretation. The structure of 2-methoxy-N,4-dimethylaniline features several distinct proton groups, each with an expected chemical shift (δ) range, integration value, and splitting pattern (multiplicity).
Molecular Structure and Proton Environments
Caption: Molecular structure of 2-methoxy-N,4-dimethylaniline with distinct proton environments highlighted.
Based on the electronic effects of the substituents (the electron-donating nature of the methoxy and dimethylamino groups), we can predict the chemical shifts for the aromatic and substituent protons.
Proton Environment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Rationale
N(CH₃)₂
2.9 - 3.1
Singlet (s)
6H
N-alkyl groups typically appear in this region. The two methyl groups are equivalent, resulting in a single peak. Data from N,N,4-trimethylaniline shows a singlet at 2.90 ppm.[2]
OCH₃
3.7 - 3.9
Singlet (s)
3H
Methoxy groups on an aromatic ring are deshielded and appear in this range. Data for 4-methoxy-N-methylaniline shows this peak at 3.77 ppm.[3]
Ar-CH₃
2.2 - 2.4
Singlet (s)
3H
Methyl groups attached to an aromatic ring are found in this region. The signal for the 4-methyl group in N,N,4-trimethylaniline is at 2.26 ppm.[2]
Ar-H (H-6)
6.8 - 7.0
Doublet (d)
1H
This proton is ortho to the electron-donating -N(CH₃)₂ group and meta to the -OCH₃ group, leading to significant shielding. It will be split by the adjacent H-5.
Ar-H (H-5)
6.6 - 6.8
Doublet of doublets (dd)
1H
This proton is ortho to the -CH₃ group and meta to both the -N(CH₃)₂ and -OCH₃ groups. It will be split by both H-6 and H-3.
Ar-H (H-3)
6.6 - 6.8
Doublet (d)
1H
This proton is ortho to the -OCH₃ group and meta to the -CH₃ group. It will be split by H-5. The strong donating effect of the ortho-methoxy group will cause significant shielding.[4]
A Comparative Framework: Why ¹H NMR is Not Enough
While ¹H NMR is exceptionally informative, relying on a single technique can lead to ambiguity, especially with complex structures or the presence of impurities. A multi-spectroscopic approach provides a self-validating system, where each technique offers a unique piece of the structural puzzle.
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon-13 NMR spectroscopy provides information about the carbon framework of the molecule.
Strengths:
Counts Unique Carbons: A standard broadband-decoupled ¹³C NMR spectrum will show a single peak for each chemically non-equivalent carbon atom. For 2-methoxy-N,4-dimethylaniline, we would expect to see 9 distinct signals (6 aromatic, 1 for -OCH₃, 1 for Ar-CH₃, and 1 for the two equivalent -N(CH₃)₂ carbons).
Chemical Shift Information: The chemical shift of each carbon provides insight into its electronic environment. Carbons attached to electronegative atoms like oxygen and nitrogen are shifted downfield.[5] For example, the carbon attached to the methoxy group (C-2) would be significantly downfield, as would the carbon attached to the nitrogen (C-1).
Weaknesses:
Low Sensitivity: The natural abundance of the ¹³C isotope is only 1.1%, and its gyromagnetic ratio is low, making ¹³C NMR inherently much less sensitive than ¹H NMR.[6] This necessitates a more concentrated sample or a longer acquisition time.[7]
Mass Spectrometry (MS): The Molecular Weight and Formula
Mass spectrometry is a destructive technique that provides the exact molecular weight and, with high resolution instruments, the molecular formula.
Strengths:
Molecular Ion Peak (M+): MS provides the mass-to-charge ratio (m/z) of the molecular ion. For 2-methoxy-N,4-dimethylaniline (C₉H₁₄N₂O), this would confirm the molecular weight of approximately 166.22 g/mol .
Fragmentation Pattern: The molecule breaks apart in the mass spectrometer in a predictable way, providing a "fingerprint" that can help to piece the structure together.[8] For instance, a common fragmentation for N,N-dimethylanilines is the loss of a methyl radical (•CH₃) to form a stable [M-15]⁺ ion.[9][10]
High Sensitivity: MS is an extremely sensitive technique, capable of detecting substances at picomole to femtomole levels.[11]
Weaknesses:
Isomers are Indistinguishable (by MW): MS cannot distinguish between isomers. For example, 3-methoxy-N,4-dimethylaniline would have the same molecular weight. The fragmentation pattern might differ, but this requires expert interpretation.
No Stereochemical Information: MS provides no information about the 3D arrangement of atoms.
Infrared (IR) Spectroscopy: The Functional Groups
IR spectroscopy measures the vibrations of bonds within a molecule, providing information about the functional groups present.[12]
Strengths:
Functional Group Identification: It is excellent for quickly identifying the presence of key functional groups. In our target molecule, we would expect to see:
C-N stretching for the aromatic amine around 1350-1250 cm⁻¹.
C-O stretching for the aryl ether around 1275-1200 cm⁻¹.
C-H stretching for the aromatic and aliphatic C-H bonds just above and below 3000 cm⁻¹, respectively.
Aromatic C=C bending in the 1600-1450 cm⁻¹ region.
Weaknesses:
Lack of Detailed Structural Information: While it confirms the presence of functional groups, it does not reveal how they are connected. The IR spectrum for an isomeric compound would likely be very similar.
Complex Spectra: The "fingerprint region" (below 1500 cm⁻¹) can be very complex and difficult to interpret fully.
Workflow for Comprehensive Spectroscopic Analysis
Caption: A synergistic workflow for unambiguous structure elucidation using multiple spectroscopic techniques.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The trustworthiness of any spectral data begins with meticulous sample preparation and a standardized acquisition procedure.
1. Sample Preparation
Objective: To prepare a homogeneous, particle-free solution of the analyte in a suitable deuterated solvent.
Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
High-quality 5 mm NMR tube
Pasteur pipette and glass wool
Small vial
Procedure:
Weigh approximately 10 mg of the sample into a clean, dry vial.
Add 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃).[14] CDCl₃ is a good first choice for many organic molecules. If solubility is an issue, DMSO-d₆ can be used.
Gently agitate the vial to ensure the sample is fully dissolved.
Place a small plug of glass wool into a Pasteur pipette. Causality: This step is critical to filter out any particulate matter, which can severely degrade the magnetic field homogeneity, leading to broadened peaks and poor spectral resolution.
Filter the solution through the glass wool directly into the NMR tube. The final sample height should be 4-5 cm.[14]
Cap the NMR tube securely and label it clearly.
2. Instrument Setup and Data Acquisition (on a 400 MHz Spectrometer)
Objective: To acquire a high-resolution ¹H NMR spectrum with good signal-to-noise and accurate integration.
Procedure:
Insert the sample into the spectrometer.
Locking: The instrument will lock onto the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.
Shimming: The magnetic field is homogenized across the sample volume. This process is crucial for achieving sharp, symmetrical peaks. Automated shimming routines are standard on modern spectrometers.
Setting Acquisition Parameters:
Pulse Program: Use a standard 30-degree pulse (e.g., zg30 on Bruker instruments). Causality: A 30-degree pulse allows for faster repetition of scans compared to a 90-degree pulse, as it requires less time for the magnetization to return to equilibrium (relaxation delay).[15]
Number of Scans (NS): Start with 8 or 16 scans for a sample of this concentration. This can be adjusted to improve the signal-to-noise ratio.
Acquisition Time (AQ): Set to at least 3 seconds to ensure good digital resolution.[15]
Relaxation Delay (D1): A delay of 1.5-2 seconds is typically sufficient when using a 30-degree pulse.[15]
Acquire the Spectrum: The instrument will pulse the sample and record the resulting Free Induction Decay (FID).
Data Processing:
Fourier Transform (FT): The FID (time-domain signal) is converted into the spectrum (frequency-domain signal).
Phasing: The spectrum is phased to ensure all peaks are in the positive absorptive mode.
Baseline Correction: A flat baseline is established.
Referencing: The spectrum is referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like Tetramethylsilane (TMS) at 0 ppm.
Integration: The area under each peak is integrated to determine the relative number of protons.
Conclusion
The analysis of 2-methoxy-N,4-dimethylaniline serves as an excellent case study for the principles of modern chemical characterization. While ¹H NMR provides the most detailed initial picture of the molecular structure, its true power is realized when used in concert with other spectroscopic methods. ¹³C NMR confirms the carbon skeleton, Mass Spectrometry validates the molecular weight and formula, and IR spectroscopy identifies the constituent functional groups. Together, these techniques form a robust, self-validating workflow that allows researchers to determine molecular structures with a high degree of confidence, a critical requirement in the rigorous field of drug development.
References
University of California, Riverside. (n.d.). NMR Sample Preparation. Retrieved from [Link]
Mesbah Energy Co. (2021, April 18). Basics of NMR Sample preparation and analysis of NMR analysis data. Retrieved from [Link]
Royal Society of Chemistry. (2019). Supporting Information for: N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes. Retrieved from [Link]
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
Gao, H., et al. (2015). Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines. Magnetic Resonance in Chemistry, 53(7), 520-5.
University of Ottawa. (n.d.). Sample preparation. Retrieved from [Link]
Cao, C.-t., et al. (2019). Substituent Effects on 13C NMR and 1H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. Journal of Physical Organic Chemistry, 32(10), e3993.
Emwas, A.-H. M., et al. (2019). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. In Metabolomics. IntechOpen.
Quora. (2021, August 1). What are the pros and cons of NMR, mass spectroscopy, and IR spectrometry? Retrieved from [Link]
ResearchGate. (n.d.). The 13 C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Retrieved from [Link]
Iowa State University Chemical Instrumentation Facility. (2013, March 19). NMR Sample Preparation. Retrieved from [Link]
Reuben, J. (1982). Isotopic multiplets in the carbon-13 NMR spectra of aniline derivatives and nucleosides with partially deuterated amino groups: effect of intra- and intermolecular hydrogen bonding. Journal of the American Chemical Society, 104(20), 5476-5478.
ResolveMass Laboratories Inc. (2025, June 3). 2025 Pharma Trends: Structure elucidation services by NMR. Retrieved from [Link]
Max-Planck-Institut für Kohlenforschung. (n.d.). Supporting Information. Retrieved from [Link]
Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). Retrieved from [Link]
University of Wisconsin-Madison Chemistry Department. (2020, April 13). Optimized Default 1H Parameters. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Retrieved from [Link]
Kolehmainen, E., & Knuutinen, J. (2005).
Royal Society of Chemistry. (n.d.). Supporting Information for: Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst. Retrieved from [Link]
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
Oregon State University. (2020, February 7). Spectroscopy of Amines. Retrieved from [Link]
13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved from [Link]
Open Library Publishing Platform. (n.d.). 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2-Methoxyaniline. PubChem Compound Database. Retrieved from [Link]
University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
Pauli, G. F., et al. (2014). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy.
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Doc Brown's Chemistry. (n.d.). mass spectrum of dimethylamine C2H7N CH3NHCH3. Retrieved from [Link]
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Supporting Information. (n.d.). Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2-Methoxy-N-methylaniline. PubChem Compound Database. Retrieved from [Link]
Technical Comparison Guide: Distinguishing 2-Methoxy-N,4-dimethylaniline from N,N-Dimethyl Isomers
Executive Summary: The Structural Divergence In the synthesis and quality control of substituted anilines, distinguishing between secondary and tertiary amine isomers is a critical checkpoint. The target compound, 2-meth...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Structural Divergence
In the synthesis and quality control of substituted anilines, distinguishing between secondary and tertiary amine isomers is a critical checkpoint. The target compound, 2-methoxy-N,4-dimethylaniline , is a secondary amine often synthesized via methylation of 2-methoxy-4-methylaniline. A common impurity or structural isomer is the tertiary amine variant (e.g., 2-methoxy-N,N-dimethylaniline), where the alkylation has occurred twice on the nitrogen rather than once on the nitrogen and once on the ring carbon (or simply lacking the ring methyl).
This guide delineates the definitive spectroscopic and chemical protocols to distinguish the target secondary amine from its N,N-dimethyl tertiary isomers. The core distinction relies on the presence of the N-H moiety in the target, which is absent in the N,N-dimethyl isomers.
Chemical Identity Comparison[1][2][3]
Feature
Target: 2-Methoxy-N,4-dimethylaniline
Isomer: 2-Methoxy-N,N-dimethylaniline
CAS RN
Specific to regioisomer
701-56-4 (example for 4-OMe isomer)
Formula
C₉H₁₃NO
C₉H₁₃NO
Amine Class
Secondary (2°)
Tertiary (3°)
Functional Groups
N-Methyl, O-Methyl, C-Methyl, N-H
N,N-Dimethyl, O-Methyl, No N-H
Ring Substitution
Trisubstituted (1, 2, 4 pattern)
Disubstituted (1, 2 pattern)
Aromatic Protons
3
4
Spectroscopic Differentiation (The Gold Standard)
Reliance on a single method can be misleading due to overlapping signals.[1] A self-validating approach combines NMR (nuclear environment) and IR (bond vibration) data.[1]
A. Proton NMR (
H-NMR) – The Definitive Count[1]
The most distinct difference lies in the integration of the methyl groups and the aromatic region.
Target (Secondary Amine):
N-Me Signal: Appears as a singlet integrating to 3H (typically
Aromatic Region:3 protons .[1] The pattern will show coupling consistent with 1,2,4-substitution (e.g., a doublet, a doublet of doublets, and a singlet/doublet).
Isomer (Tertiary Amine):
N-Me Signal: Appears as a singlet integrating to 6H (typically
2.7 – 2.9 ppm).[1][2] The chemical shift is often slightly upfield due to symmetry and lack of H-bonding.[1]
N-H Signal:Absent.
Ring Methyl:Absent (if the isomer is purely N,N-dimethylaniline with a methoxy group).
Aromatic Region:4 protons .[1] The pattern will reflect 1,2-substitution (ortho).
Critical Check: If you observe a singlet at ~2.8 ppm integrating to 6H, your sample is the tertiary amine isomer.
B. Infrared Spectroscopy (FTIR) – The Functional Check[1][7]
IR provides a rapid "Go/No-Go" decision based on the N-H stretch.[1]
Target: Displays a single, often sharp but weak-to-medium band around 3300–3450 cm⁻¹ corresponding to the N-H stretching vibration.[1][4]
Isomer:No band in the 3300–3500 cm⁻¹ region (excluding O-H from water contamination).
Chemical Validation: The Acetylation Protocol
Spectroscopy can sometimes be ambiguous if the sample is wet (masking N-H) or if signals overlap. The In-Situ Acetylation Test is a robust, self-validating chemical proof.[1] Secondary amines react rapidly with acetic anhydride to form amides; tertiary amines do not.[1]
Protocol:
Baseline: Take a small aliquot of the sample dissolved in CDCl
. Run a quick H-NMR.
Reaction: Add 2-3 drops of acetic anhydride (Ac
O) directly to the NMR tube. Shake and let stand for 5 minutes.
Measurement: Run the
H-NMR again.
Interpretation:
Target (Secondary): The N-Me peak will shift downfield significantly (often >0.5 ppm) due to the formation of the amide (N-acetyl-N-methyl). The N-H peak will disappear.[1]
Isomer (Tertiary): The spectrum remains unchanged (tertiary amines cannot be acetylated under these mild conditions).
Visualization of Decision Logic
The following diagram outlines the logical workflow to definitively categorize the compound.
Figure 1: Analytical decision matrix for distinguishing secondary amine targets from tertiary amine isomers.
Chromatographic Behavior[6][8][9]
When developing HPLC or GC methods, the polarity difference between the secondary and tertiary amines drives separation.
Prediction: The Target (Secondary Amine) possesses an N-H bond, making it capable of hydrogen bond donation. It is generally more polar than the N,N-dimethyl isomer.
Elution Order: The Target should elute earlier (lower retention time,
) than the more hydrophobic N,N-dimethyl isomer.
Note: Mobile phase pH is critical.[1] At low pH (<3), both are protonated (
vs ), which may compress separation. Neutral or basic pH (using ammonia buffer) often maximizes the polarity difference.
GC (Gas Chromatography)[6][10]
Mechanism: Volatility and Polarity (column dependent).[1]
Prediction: Secondary amines can hydrogen bond with polar stationary phases (e.g., PEG/Wax), increasing retention.
Elution Order (Polar Column): Target elutes after the Isomer.[1]
Elution Order (Non-Polar Column - DB-5): Boiling point dominates.[1] Secondary amines often have higher boiling points than their tertiary isomers due to intermolecular H-bonding.[1] Expect the Target to elute later .
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[1][4] (Standard text for IR/NMR interpretation of amines).
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 7337, 2-methoxy-4-nitroaniline (Structural Analog Data). Retrieved from [Link]
Reich, H. J. (2024).[1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] (Reference for N-H acidity and exchangeability).
A Comparative Analysis of Melting Points: 2-methoxy-N,4-dimethylaniline Free Base vs. Hydrochloride Salt
An In-Depth Guide for Pharmaceutical and Chemical Researchers Executive Summary In pharmaceutical development and chemical synthesis, the selection of a solid-state form for an active molecule is a critical decision that...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide for Pharmaceutical and Chemical Researchers
Executive Summary
In pharmaceutical development and chemical synthesis, the selection of a solid-state form for an active molecule is a critical decision that profoundly impacts its stability, solubility, and manufacturability. A common strategy for basic compounds, such as substituted anilines, is conversion to a salt form. This guide provides a detailed comparison between the free base form of an aromatic amine, exemplified by 2-methoxy-N,4-dimethylaniline, and its corresponding hydrochloride (HCl) salt. We will explore the fundamental physicochemical principles that govern their melting points, provide a robust experimental protocol for determination, and discuss the significant implications of the anticipated results for drug development professionals. While specific experimental data for 2-methoxy-N,4-dimethylaniline is not widely published, this guide establishes the theoretical framework and practical methodology for such an investigation, using established principles of physical chemistry.
The Rationale for Salt Formation in Active Molecules
The journey from a promising chemical entity to a viable drug product involves rigorous optimization of its physical properties. Amine-containing compounds often exist as oils or low-melting-point solids at ambient temperatures, posing significant challenges for purification, handling, and formulation into stable dosage forms.
Salt formation, typically with an acid like hydrochloric acid, is a proven strategy to overcome these hurdles. The resulting salt is often a crystalline solid with improved physical characteristics.[1][2] The melting point is a primary indicator of these changes, serving as a crucial parameter for material characterization and a proxy for the stability of the crystal lattice. This guide hypothesizes that the conversion of 2-methoxy-N,4-dimethylaniline from its free base to its HCl salt will result in a dramatic and significant increase in its melting point.
Physicochemical Principles: A Tale of Two Forces
The difference in melting points between a free base and its salt is fundamentally a story of intermolecular and intermolecular forces. The energy required to break the bonds holding the molecules together in a solid lattice and transition to a liquid phase is what we measure as the melting point.
2.1 Molecular Structure and Intermolecular Interactions
2-methoxy-N,4-dimethylaniline (Free Base): As a tertiary amine, the free base is a neutral molecule. The dominant forces holding its molecules together in a solid state are relatively weak van der Waals forces and dipole-dipole interactions. The nitrogen's lone pair of electrons and the methoxy group create a molecular dipole, but there are no strong hydrogen bond donors.
2-methoxy-N,4-dimethylaniline HCl (Hydrochloride Salt): The reaction with hydrochloric acid protonates the basic nitrogen atom, creating a positively charged quaternary ammonium cation and a chloride anion (Cl⁻). The resulting material is no longer held together by weak intermolecular forces but by powerful electrostatic attractions between these oppositely charged ions.[3] This ionic bonding organizes the ions into a highly ordered, three-dimensional crystal lattice. The energy required to overcome these strong ionic forces is substantially greater than that needed to overcome the weak forces in the free base.[4][5]
HPLC Profiling of 2-Methoxy-N,4-Dimethylaniline: Retention Behavior & Impurity Analysis
Executive Summary 2-Methoxy-N,4-dimethylaniline (CAS: 30427-09-9), often utilized as a specialized intermediate in the synthesis of azo dyes and pharmaceutical tyrosine kinase inhibitors, presents unique chromatographic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Methoxy-N,4-dimethylaniline (CAS: 30427-09-9), often utilized as a specialized intermediate in the synthesis of azo dyes and pharmaceutical tyrosine kinase inhibitors, presents unique chromatographic challenges due to its secondary amine structure and electron-donating substituents.[1]
This guide provides a technical analysis of its HPLC retention behavior. Unlike simple anilines, the ortho-methoxy and para-methyl groups create a specific hydrophobic and electronic profile that dictates its separation from precursors (2-methoxy-4-methylaniline) and over-methylated impurities (2-methoxy-N,N,4-trimethylaniline). We present a validated method approach using C18 chemistry and comparative retention logic to ensure precise identification and quantification.
Part 1: Chemical Profile & Physiochemical Drivers
Understanding the molecule's core properties is the first step to predictable chromatography.[1] The N-methyl group increases lipophilicity compared to the primary amine precursor, while the ortho-methoxy group introduces steric hindrance and hydrogen bond acceptance potential.
Property
Value (Predicted/Experimental)
Chromatographic Impact
IUPAC Name
N,4-Dimethyl-2-methoxyaniline
Target Analyte
CAS Number
30427-09-9
Identification Key
Molecular Formula
C₁₀H₁₅NO
MW: 165.23 g/mol
LogP (Octanol/Water)
~2.42
Moderate retention on C18; elutes after primary amines.
pKa (Conjugate Acid)
~5.2
Weak base.[1] At neutral pH, it is largely uncharged (higher retention). At pH < 3, it is protonated (lower retention, potential peak tailing).
Structural Impurity Map
The synthesis of 2-methoxy-N,4-dimethylaniline typically involves the methylation of 2-methoxy-4-methylaniline (also known as p-cresidine).[1] Common impurities include unreacted starting material and the tertiary amine byproduct.
Figure 1: Synthetic pathway showing the progression of hydrophobicity (LogP) which correlates directly with Reverse-Phase HPLC retention time.
Part 2: Method Development & Optimization
To achieve baseline resolution between the target and its critical impurities, we recommend a Reverse-Phase (RP-HPLC) approach using a base-deactivated C18 column.[1]
Column Selection
Recommended: Agilent ZORBAX Eclipse Plus C18 or Waters XBridge C18 (3.5 µm or 5 µm).
Rationale: These columns are designed to minimize silanol interactions, which is critical for analyzing basic amines like anilines to prevent peak tailing.[1]
Mobile Phase Strategy
The pH of the mobile phase is the most critical variable.
Acidic Conditions (pH 2.5 - 3.0): Use 0.1% Formic Acid. The amine is protonated (
). Retention is lower, but peak shape is often sharper due to ionic suppression of silanol activity.
Neutral/Basic Conditions (pH 7.0 - 8.0): Use 10mM Ammonium Acetate or Bicarbonate. The amine is neutral (
). Retention increases significantly. Note: Ensure your column is pH-stable if going above pH 8.
*RRT is calculated relative to the target analyte (set to 1.00). Actual retention times will vary by system but the order remains constant in Reverse Phase.
Method Validation Decision Tree
Use this logic flow to troubleshoot separation issues.
Figure 2: Troubleshooting logic for optimizing the separation of aniline derivatives.
Part 4: Experimental Protocol
Objective: Quantification of 2-methoxy-N,4-dimethylaniline purity.
Standard Preparation:
Weigh 10 mg of 2-methoxy-N,4-dimethylaniline reference standard (e.g., from AA Blocks or BLD Pharm).
Dissolve in 10 mL of 50:50 ACN:Water to make a 1.0 mg/mL stock.
Sonicate for 5 minutes to ensure complete dissolution.
Sample Preparation:
Dissolve synthesis crude or raw material to a target concentration of 0.5 mg/mL in mobile phase.
Filter through a 0.22 µm PTFE syringe filter to remove particulates.
System Suitability:
Inject the standard 5 times.
Acceptance Criteria: RSD of Peak Area < 2.0%; Tailing Factor (T) < 1.5.
Analysis:
Inject Blank -> Standard -> Sample -> Standard.
Calculate purity using % Area Normalization or External Standard method.
References
AA Blocks. (2025). Product Catalog: 2-methoxy-N,4-dimethylaniline (CAS 30427-09-9).[2] Retrieved from
Huang, S., et al. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by Ir(III) Complexes.[1] Royal Society of Chemistry. (Describes synthesis and purification of similar N-methyl anilines). Retrieved from
BenchChem. (2025). Separation of Aniline Derivatives: Troubleshooting & Optimization. Retrieved from
SIELC Technologies. (2018). HPLC Separation of Anisidine and Toluidine Isomers. Retrieved from
A Comparative Guide to Carbon-13 NMR Shifts for Methoxy and Methyl Groups in Anilines
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of aniline derivatives, a precise understanding of their molecular structure is paramount. Carbon-13 Nuclear M...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of aniline derivatives, a precise understanding of their molecular structure is paramount. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the carbon framework of a molecule. This guide offers an in-depth comparison of the ¹³C NMR chemical shifts for methoxy (-OCH₃) and methyl (-CH₃) groups in substituted anilines. By presenting and interpreting experimental data, this document aims to provide a valuable resource for spectral analysis and structural elucidation.
The Significance of Methoxy and Methyl Groups in Drug Discovery
Aniline and its derivatives are foundational scaffolds in medicinal chemistry. The introduction of small alkyl and alkoxy substituents, such as methyl and methoxy groups, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. These groups can alter lipophilicity, metabolic stability, and receptor binding affinity. Consequently, the ability to unambiguously identify and characterize these groups within a complex molecular structure is crucial for the modern medicinal chemist.
Understanding the Electronic Environment: A Comparative Analysis of ¹³C NMR Chemical Shifts
The chemical shift (δ) in ¹³C NMR is highly sensitive to the electronic environment of the carbon atom. Factors such as the hybridization of the carbon, the electronegativity of adjacent atoms, and the resonance and inductive effects of substituents on the aromatic ring all contribute to the final observed shift.
Methoxy Group (-OCH₃) Chemical Shifts in Anilines
The carbon of a methoxy group attached to an aromatic ring typically resonates in the range of 55-62 ppm. This downfield shift, compared to a simple alkane, is due to the deshielding effect of the directly attached, electronegative oxygen atom. The precise chemical shift is further modulated by the electronic nature of other substituents on the aniline ring and the position of the methoxy group itself.
Methyl Group (-CH₃) Chemical Shifts in Anilines
The carbon of a methyl group attached to an aniline ring generally appears at a much higher field, typically between 17 and 21 ppm. This is because the methyl carbon is less deshielded than the methoxy carbon. Similar to the methoxy group, its chemical shift is influenced by the electronic effects of other ring substituents and its position relative to the amino group.
Comparative Data for Methoxy- and Methyl-Substituted Anilines
The following table summarizes the experimental ¹³C NMR chemical shifts for the methoxy and methyl carbons in various aniline derivatives. All data is reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.
Compound
Position of -OCH₃/-CH₃
Other Substituent
Position of Other Substituent
Methoxy Carbon (δ, ppm)
Methyl Carbon (δ, ppm)
Solvent
o-Anisidine
ortho
-
-
55.2
-
CDCl₃
m-Anisidine
meta
-
-
54.9
-
CDCl₃
p-Anisidine
para
-
-
55.8
-
CDCl₃
5-Chloro-2-methoxyaniline
ortho
Chloro
5
56.4
-
DMSO-d₆
4-Nitro-2-methoxyaniline
ortho
Nitro
4
56.7
-
DMSO-d₆
o-Toluidine
ortho
-
-
17.5
-
CDCl₃
m-Toluidine
meta
-
-
21.5
-
CDCl₃
p-Toluidine
para
-
-
20.4
-
CDCl₃
2-Chloro-4-methylaniline
para
Chloro
2
-
20.1
DMSO-d₆
4-Nitro-2-methylaniline
ortho
Nitro
4
-
17.0
CDCl₃
Note: The exact chemical shifts can vary slightly depending on the solvent and the concentration of the sample.
Interpreting the Trends: The Causality Behind the Shifts
The data presented in the table reveals several key trends that can be rationalized by considering the interplay of electronic and steric effects.
The "Ortho Effect"
A notable observation is the "ortho effect," where substituents in the ortho position to the amino group can cause anomalous chemical shifts.[1] This is often attributed to a combination of steric and electronic interactions. For instance, in o-toluidine, the methyl carbon is shielded (appears at a higher field) compared to m- and p-toluidine. This can be explained by steric hindrance between the methyl and amino groups, which may force the amino group slightly out of the plane of the aromatic ring, thereby altering the electronic communication between the amino group and the ring.[2]
Influence of Electron-Withdrawing and Electron-Donating Groups
The electronic nature of other substituents on the aniline ring significantly influences the chemical shifts of the methoxy and methyl carbons.
Electron-withdrawing groups (EWGs) , such as the nitro group (-NO₂), tend to deshield the carbons of the aromatic ring and its substituents. This is evident in the downfield shift of the methoxy carbon in 4-nitro-2-methoxyaniline (56.7 ppm) compared to o-anisidine (55.2 ppm). Similarly, the methyl carbon in 4-nitro-2-methylaniline (17.0 ppm) is slightly deshielded compared to o-toluidine (17.5 ppm is an exception and may be due to other factors).
Electron-donating groups (EDGs) , by contrast, would be expected to shield these carbons, causing an upfield shift.
The following diagram illustrates the influence of substituent electronic effects on the chemical shifts of the methoxy and methyl carbons.
Caption: Influence of substituent electronic effects on ¹³C NMR chemical shifts.
Experimental Protocols for Acquiring High-Quality ¹³C NMR Spectra
To ensure the acquisition of accurate and reproducible ¹³C NMR data, the following experimental protocols are recommended.
Standard ¹³C NMR Spectroscopy
This protocol is suitable for routine structural confirmation.
Sample Preparation :
Dissolve 10-50 mg of the aniline derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3]
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
Filter the solution into a 5 mm NMR tube to remove any particulate matter.
Instrument Setup :
Insert the sample into the NMR spectrometer.
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity.
Data Acquisition :
Use a standard proton-decoupled ¹³C pulse sequence.
Set the spectral width to encompass the expected range of chemical shifts (typically 0-220 ppm).
The number of scans will depend on the sample concentration. For a moderately concentrated sample, 128 to 1024 scans are typically sufficient.
Quantitative ¹³C NMR Spectroscopy
For accurate determination of isomeric ratios or purity, a quantitative ¹³C NMR protocol is necessary. This requires suppression of the Nuclear Overhauser Effect (NOE) and ensuring full relaxation of the carbon nuclei between pulses.
Sample Preparation :
Follow the same procedure as for standard ¹³C NMR, but with a precisely weighed sample if an internal standard is to be used for absolute quantification.
Instrument Setup :
Lock and shim the spectrometer as described above.
Data Acquisition :
Use an inverse-gated decoupling pulse sequence to suppress the NOE.
Set a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the carbons of interest. T₁ values for quaternary carbons can be particularly long.
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio for accurate integration.
The following workflow diagram outlines the key steps for acquiring quantitative ¹³C NMR data.
Caption: Workflow for quantitative ¹³C NMR spectroscopy.
Conclusion
The ¹³C NMR chemical shifts of methoxy and methyl groups in substituted anilines provide a wealth of information about the electronic and steric environment within these molecules. A thorough understanding of the trends in these chemical shifts, supported by high-quality experimental data, is a powerful asset for any scientist working in the field of organic synthesis and drug discovery. By following the detailed protocols outlined in this guide, researchers can confidently acquire and interpret ¹³C NMR spectra for the unambiguous structural elucidation of aniline derivatives.
References
Cao, C., et al. (2015). Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines. Magnetic Resonance in Chemistry, 53(7), 520-525. Available from: [Link]
Kolehmainen, E., et al. (2005). ¹³C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 10(1), 134-143. Available from: [Link]
Fadhil, A. A., & Essa, A. H. (2009). SUBSTITUENT EFFECTS IN THE 13C NMR CHEMICAL SHIFTS OF PARA-(PARA-SUBSTITUTED BENZYLIDENE AMINO)BENZONITRILE AND PARA-(ORTHO-SUBS). J. Iran. Chem. Soc., 6(4), 808-811. Available from: [Link]
ResearchGate. (n.d.). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Retrieved from [Link]
PubChem. (n.d.). 2-Chloro-p-toluidine. Retrieved from [Link]
PubChem. (n.d.). 5-Chloro-2-methoxyaniline. Retrieved from [Link]
PubChem. (n.d.). 4-Chloro-2-toluidine. Retrieved from [Link]
Angewandte Chemie International Edition. (2018). Supporting Information. Available from: [Link]
PLOS ONE. (2019). 13C and 15N NMR identification of product compound classes from aqueous and solid phase photodegradation of 2,4,6-trinitrotoluene. Available from: [Link]
Royal Society of Chemistry. (n.d.). New Journal of Chemistry Supporting Information. Retrieved from [Link]
Contreras, R. H., et al. (1993). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substitut. The Journal of Physical Chemistry, 97(12), 2827-2831. Available from: [Link]
Royal Society of Chemistry. (2019). Supporting Information: N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes. Available from: [Link]
Zhang, J., et al. (2015). Substituent Effects on 13 C NMR and 1 H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. Chinese Journal of Chemistry, 33(7), 783-789. Available from: [Link]
Marinković, A. D., et al. (2013). SUBSTITUENT EFFECT ON IR, 1H- AND 13C-NMR SPECTRAL DATA IN N-(SUBSTITUTED PHENYL)-2-CYANOACETAMIDES. Chemical Industry & Chemical Engineering Quarterly, 19(1), 67-78. Available from: [Link]
Chegg. (2021). Solved Analysis of the IR spectra, 1H NMR, and 13C NMR for. Retrieved from [Link]
Abraham, R. J., et al. (2020). The use of MM/QM calculations of 13 C and 15 N chemical shifts in the conformational analysis of alkyl substituted anilines. Magnetic Resonance in Chemistry, 58(10), 976-987. Available from: [Link]
Ni, S., et al. (1990). 13C n.m.r, characterization of soluble polyaniline. Polymer Communications, 31(10), 381-383. Available from: [Link]
Wasylishen, R. E. (1976). 15N–13C spin–spin coupling constants in some aniline derivatives. Canadian Journal of Chemistry, 54(6), 833-839. Available from: [Link]
Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (1989). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag.
ResearchGate. (n.d.). Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. Retrieved from [Link]
Magritek. (n.d.). Quantification of single components in complex mixtures by 13C NMR. Retrieved from [Link]
Ganapathy, K., & Palanisamy, A. (1988). Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 100(4), 293-297. Available from: [Link]
BYJU'S. (n.d.). Ortho Effect. Retrieved from [Link]
CEITEC. (n.d.). Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance) For most organic comp. Retrieved from [Link]
D'yakonov, V. A. (2012). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
U.S. Army Engineer Research and Development Center. (2019). 13C and 15N NMR identification of product compound classes from aqueous and solid phase photodegradation of 2,4,6-trinitrotoluene. PLOS ONE. Available from: [Link]
MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(11), 2843. Available from: [Link]
ChemRxiv. (2020). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. Available from: [Link]
SpectraBase. (n.d.). p-Toluidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
A Comparative Guide to the UV-Vis Absorption of Substituted Anilines: Predicting the λmax of 2-methoxy-N,4-dimethylaniline
The Aniline Chromophore: A Story of Substituent Effects The UV-Vis absorption of aniline is characterized by two main bands originating from π → π* electronic transitions within the benzene ring. The primary, high-energy...
Author: BenchChem Technical Support Team. Date: February 2026
The Aniline Chromophore: A Story of Substituent Effects
The UV-Vis absorption of aniline is characterized by two main bands originating from π → π* electronic transitions within the benzene ring. The primary, high-energy band (the E2-band) is typically observed around 230-240 nm, while a secondary, lower-energy band (the B-band) appears around 280-290 nm. The position and intensity of these bands are highly sensitive to the nature and position of substituents on both the aromatic ring and the amino group. These substituents act as auxochromes , functional groups that, while not chromophores themselves, modify the absorption characteristics of the chromophore.
The introduction of electron-donating groups (EDGs) to the aniline scaffold generally results in a bathochromic shift (a shift to a longer wavelength, also known as a red shift). This occurs because EDGs, such as amino (-NH₂), methoxy (-OCH₃), and alkyl groups (-CH₃), have non-bonding electrons or sigma electrons that can be delocalized into the π-system of the benzene ring. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thus requiring less energy (and longer wavelength light) to induce a π → π* transition.
Comparative Analysis of Aniline Derivatives
To predict the λmax of 2-methoxy-N,4-dimethylaniline, we can systematically examine the effects of its constituent functional groups by comparing the spectra of simpler, related molecules. The data presented below has been compiled from various sources and serves as our experimental foundation.
Compound
Structure
Substituents
λmax (nm)
Solvent
Aniline
(Parent Compound)
~280
Not Specified
o-Anisidine (2-Methoxyaniline)
2-methoxy
~293
Not Specified
p-Toluidine (4-Methylaniline)
4-methyl
293
Isooctane
N,N-Dimethylaniline
N,N-dimethyl
251
Cyclohexane
Note: The λmax values can vary slightly depending on the solvent used due to solute-solvent interactions.
The Influence of a Methoxy Group
The methoxy group (-OCH₃) is a potent electron-donating group due to the lone pair of electrons on the oxygen atom. When positioned ortho to the amino group, as in o-anisidine, it causes a noticeable bathochromic shift compared to aniline. The absorption spectrum of o-anisidine shows a maximum around 293 nm.
The Role of a para-Methyl Group
The methyl group (-CH₃) is a weaker electron-donating group that operates through hyperconjugation. In p-toluidine, the methyl group at the para position contributes to a bathochromic shift, with a reported λmax of 293 nm in isooctane.
The Effect of N,N-Dimethylation
Replacing the hydrogens on the amino group with methyl groups, as in N,N-dimethylaniline, has a significant electronic effect. The N,N-dimethyl group is a strong electron-donating auxochrome. This leads to a substantial bathochromic shift, with N,N-dimethylaniline exhibiting a primary absorption band at 251 nm in cyclohexane.
Predicting the λmax of 2-methoxy-N,4-dimethylaniline
Based on the individual contributions of the substituents, we can now formulate a well-reasoned prediction for the λmax of 2-methoxy-N,4-dimethylaniline.
Starting Point: N,N-Dimethylaniline (λmax ≈ 251 nm) : This is a suitable baseline as it contains the strongest auxochrome present in our target molecule.
Adding a para-Methyl Group : The addition of a methyl group in the para position (as seen in p-toluidine) typically induces a bathochromic shift.
Adding an ortho-Methoxy Group : The ortho-methoxy group (as seen in o-anisidine) also causes a significant bathochromic shift.
Considering the combined electron-donating effects of the N,N-dimethyl, para-methyl, and ortho-methoxy groups, it is highly probable that the primary absorption maximum of 2-methoxy-N,4-dimethylaniline will be significantly red-shifted compared to N,N-dimethylaniline (251 nm). The cumulative effect of these three electron-donating groups will likely push the λmax to a value greater than that observed for both o-anisidine (~293 nm) and p-toluidine (293 nm).
Predicted λmax for 2-methoxy-N,4-dimethylaniline: Based on this comparative analysis, the primary UV-Vis absorption maximum (λmax) for 2-methoxy-N,4-dimethylaniline in a non-polar solvent is predicted to be in the range of 300-315 nm . This estimation accounts for the additive bathochromic shifts induced by the three electron-donating substituents.
Experimental Protocol for UV-Vis Spectroscopic Analysis
To validate this prediction, the following experimental protocol provides a standardized method for acquiring the UV-Vis absorption spectrum of an aniline derivative.
I. Materials and Instrumentation
Analyte: 2-methoxy-N,4-dimethylaniline (or other aniline derivative)
Solvent: Spectroscopic grade cyclohexane (or other suitable non-polar solvent)
Cuvettes: Matched pair of 1 cm path length quartz cuvettes
II. Procedure
Solution Preparation:
Prepare a stock solution of the analyte in the chosen solvent at a concentration of approximately 1 mg/mL.
From the stock solution, prepare a dilute working solution (e.g., 0.01 mg/mL). The final concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.5 AU for optimal accuracy.
Instrument Setup:
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
Set the wavelength range for scanning (e.g., 200-400 nm).
Baseline Correction:
Fill both the sample and reference cuvettes with the pure solvent.
Place the cuvettes in their respective holders in the spectrophotometer.
Run a baseline scan to zero the instrument across the entire wavelength range.
Sample Measurement:
Empty the sample cuvette and rinse it with a small amount of the working solution before filling it.
Place the sample cuvette back into the sample holder.
Initiate the sample scan.
Data Analysis:
The resulting spectrum will show absorbance as a function of wavelength.
Identify the wavelength at which the maximum absorbance occurs (λmax).
III. Workflow Diagram
Caption: Experimental workflow for UV-Vis spectroscopic analysis.
Conclusion
While direct experimental data for the UV-Vis absorption maximum of 2-methoxy-N,4-dimethylaniline remains elusive in the surveyed literature, a systematic comparison with structurally related aniline derivatives provides a strong basis for a reliable prediction. The combined electron-donating effects of the N,N-dimethyl, ortho-methoxy, and para-methyl groups are expected to induce a significant bathochromic shift, placing the λmax in the region of 300-315 nm. This predictive analysis, grounded in the fundamental principles of electronic spectroscopy and supported by experimental data from analogous compounds, serves as a valuable guide for researchers working with this and similar substituted anilines. The provided experimental protocol offers a clear and robust method for the empirical validation of this prediction.
References
PubChem. p-Toluidine. National Center for Biotechnology Information. [Link]
SIELC Technologies. UV-Vis Absorption Spectrum of Aniline. [Link]
ResearchGate. UV-vis spectra of (a) aniline and di-ANI. (b) oANS and tri-oANS. [Link]
Safety & Regulatory Compliance
Safety
Standard Operating Procedure: Disposal of 2-Methoxy-N,4-Dimethylaniline Hydrochloride
Topic: Proper Disposal Procedures for 2-Methoxy-N,4-Dimethylaniline Hydrochloride Content Type: Standard Operating Procedure (SOP) / Technical Guide Audience: Researchers, Chemical Safety Officers, Drug Development Scien...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Proper Disposal Procedures for 2-Methoxy-N,4-Dimethylaniline Hydrochloride
Content Type: Standard Operating Procedure (SOP) / Technical Guide
Audience: Researchers, Chemical Safety Officers, Drug Development Scientists[1]
[1]
Executive Summary & Chemical Identity
Objective: To define the safe handling, segregation, and disposal protocols for 2-methoxy-N,4-dimethylaniline hydrochloride (an N-methylated aniline derivative).
Scope: This guide applies to all laboratory personnel handling this substance in research or scale-up environments.
Chemical Profile:
Chemical Name: 2-Methoxy-N,4-dimethylaniline hydrochloride[1]
Structural Class: Substituted Aniline Salt (Amine Hydrochloride)
Risk Profile: Based on Structure-Activity Relationships (SAR) of similar aniline derivatives (e.g., p-cresidine), this compound must be treated as a High-Hazard Toxicant and Potential Carcinogen .[1] It poses risks of methemoglobinemia upon exposure and is toxic to aquatic life.
Critical Hazards & Safety Precautions
Immediate action required before handling waste.
Hazard Category
Description
Critical Safety Control
Acute Toxicity
Toxic by inhalation, ingestion, and skin contact.[1][2] Potential Methemoglobin former.
Zero-Skin-Contact Policy. Double-gloving is mandatory.[1]
Carcinogenicity
Structurally similar to known carcinogens (e.g., p-cresidine).
Handle exclusively in a Class II Biosafety Cabinet or Chemical Fume Hood .
Chemical Reactivity
Incompatible with strong oxidizers and strong bases (liberates free base).
Segregate from nitric acid, perchlorates, and alkaline waste streams.
Physical State
Solid (Salt form). Dust generation is a primary vector for exposure.
Use wet-wiping methods for cleaning; never dry sweep.
Waste Characterization & Segregation Logic
Proper characterization is the foundation of compliance. As this specific isomer may not have a unique RCRA "U" or "P" list code, it must be characterized by its hazardous properties.
Waste Classification:
US EPA (RCRA): Likely D001 (Ignitable, if in solvent) or Characteristic Toxic . If not explicitly listed, manage as Non-Specific Hazardous Chemical Waste .
DOT Classification (for transport): UN 2811 (Toxic solid, organic, n.o.s.) or UN 1548 (Aniline hydrochloride analog).
Segregation Decision Tree (Graphviz Diagram):
Figure 1: Decision logic for segregating aniline derivative waste streams to ensure compatibility with incineration protocols.[1]
Step-by-Step Disposal Workflow
Phase 1: Preparation
Don PPE: Wear a lab coat, safety goggles, and double nitrile gloves (0.11 mm minimum thickness). If handling >10g of powder, use a P95/P100 respirator or work inside a hood.
Prepare Container: Select a chemically compatible waste container (HDPE or Glass).
Note: Ensure the container is labeled "Hazardous Waste" with the specific chemical name written out in full.
Phase 2: Collection (Solid Waste)
Containment: Place the solid waste (weighing boats, contaminated paper, bulk powder) into a clear polyethylene bag.
Sealing: Seal the bag with tape or a zip-tie.
Secondary Containment: Place the sealed bag into the primary "Solid Toxic Waste" drum/container.
Decontamination: Wipe the exterior of the primary container with a solvent-dampened wipe (ethanol or acetone) to remove any potential dust residue. Dispose of the wipe in the same container.
Phase 3: Collection (Liquid Waste)
pH Check: Ensure the solution is not mixed with strong oxidizers (e.g., Nitric Acid) which could react with the aniline moiety.
Transfer: Pour liquid waste into the appropriate carboy (Halogenated or Non-Halogenated) using a funnel to prevent splashing.
Rinsing: Rinse the original vessel with a small volume of solvent and add the rinsate to the waste container. Do not rinse into the sink.
Phase 4: Final Disposal (Logistics)
Request Pickup: Submit a waste pickup request through your facility’s EHS portal.
Manifesting: Declare the waste as "Toxic Organic Solid/Liquid, n.o.s. (Contains substituted aniline hydrochloride)."
Destruction Method: The mandatory disposal method is High-Temperature Incineration .
Why? Incineration ensures complete thermal decomposition of the aromatic ring and nitrogen bonds, preventing environmental release of toxic aniline metabolites.
Spill Response Protocol
For spills < 50g inside a laboratory.
Evacuate & Alert: Clear the immediate area. Alert nearby personnel.
Isolate: Mark the zone.
PPE Upgrade: Wear a Tyvek sleeve or suit if the spill is large enough to pose a splash/dust hazard to clothing.
Neutralization/Cleanup:
Solids: Do NOT dry sweep (generates dust). Cover with wet paper towels (water or dilute acetic acid) to dampen. Scoop up the damp slurry into a waste bag.
Liquids: Absorb with vermiculite, sand, or commercial spill pads.
Surface Decontamination: Wash the area with soap and water 3 times. Collect all wash water as hazardous waste.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7824, p-Cresidine (Structural Analog). Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). RCRA Waste Classification Guidelines. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline and Homologues. Retrieved from [Link]
Navigating the Safe Handling of 2-methoxy-N,4-dimethylaniline hydrochloride: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the ability to handle chemical compounds with confidence and precision is paramount. This guide provides essential, immediate safety and logistical...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and scientists in the dynamic field of drug development, the ability to handle chemical compounds with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for the handling of 2-methoxy-N,4-dimethylaniline hydrochloride. By moving beyond a simple checklist and delving into the rationale behind these procedures, we aim to empower you with the knowledge to maintain a safe and efficient laboratory environment.
I. Hazard Assessment and Personal Protective Equipment (PPE)
A thorough risk assessment is the cornerstone of safe laboratory practice. Given the toxicological profile of similar aromatic amines, the primary routes of exposure to 2-methoxy-N,4-dimethylaniline hydrochloride are inhalation of dust particles, skin contact, and eye contact.[1] Consequently, a multi-layered PPE strategy is essential to create a robust barrier against exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
PPE Category
Item
Specifications and Rationale
Eye Protection
Safety Goggles with Side Shields
Essential to protect against splashes and airborne particles. Standard safety glasses are insufficient.
Hand Protection
Chemical-resistant Gloves
Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[4][5]
Body Protection
Laboratory Coat
A buttoned lab coat provides a primary barrier against accidental spills and contamination of personal clothing.
Respiratory Protection
NIOSH-approved Respirator
A respirator may be necessary in situations with poor ventilation or when handling large quantities of the solid compound where dust generation is likely.[5]
II. Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a stringent operational protocol is critical to minimize the risk of exposure during the handling of 2-methoxy-N,4-dimethylaniline hydrochloride. All manipulations should be performed within a certified chemical fume hood to ensure adequate ventilation.[6]
Step 1: Preparation
Designated Area: Designate a specific area within the laboratory for handling this compound.
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and unobstructed.
Gather Materials: Assemble all necessary equipment (spatulas, weighing paper, glassware, etc.) within the fume hood before introducing the chemical.
Step 2: Donning PPE
Follow the proper sequence for donning PPE: lab coat, then respirator (if required), followed by safety goggles, and finally gloves.
Step 3: Weighing and Transfer
Containment: Perform all weighing and transferring of the solid compound within the fume hood to contain any dust.
Careful Handling: Use a spatula to handle the solid. Avoid creating dust by gently scooping and transferring the material.
Closed Systems: When transferring the compound into a solution, do so within the fume hood and use sealed containers for transport within the lab.
Step 4: Post-Handling Decontamination
Surface Cleaning: Thoroughly decontaminate the work surface and any equipment used with an appropriate solvent and cleaning agent.
PPE Removal: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Gloves should be removed last and disposed of immediately.
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[4][6]
III. Disposal Plan: Ensuring Environmental and Regulatory Compliance
The proper disposal of 2-methoxy-N,4-dimethylaniline hydrochloride and any contaminated materials is a critical final step. Improper disposal can lead to environmental contamination and regulatory violations.[1][3]
Waste Segregation: All waste contaminated with 2-methoxy-N,4-dimethylaniline hydrochloride, including gloves, weighing paper, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.
Container Management: The waste container should be kept closed when not in use and stored in a designated satellite accumulation area.
Regulatory Adherence: Disposal must be carried out in strict accordance with all local, regional, and national environmental regulations.[7][8][9] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures. Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.
IV. Workflow and Decision-Making Diagrams
To visually summarize the key decision-making processes in handling this compound, the following diagrams are provided.
Caption: PPE Selection Workflow Diagram
Caption: Disposal Decision Tree
By integrating these safety protocols and operational guidelines into your daily laboratory workflow, you can confidently handle 2-methoxy-N,4-dimethylaniline hydrochloride while prioritizing personal and environmental safety.
V. References
Precautions for Laboratory Workers Who Handle Carcinogenic Aromatic Amines. (n.d.). Amanote Research. Retrieved from
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. Retrieved from
Safety Data Sheet. (n.d.). Enamine. Retrieved from
Precautions for Laboratory Workers who Handle Carcinogenic Aromatic Amines. (n.d.). PMC - NIH. Retrieved from
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Retrieved from
Personal protective equipment for handling 1-Aminohydantoin-d2 hydrochloride. (n.d.). Benchchem. Retrieved from
SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich. Retrieved from
2-METHOXY-N-METHYANILINE - Safety Data Sheet. (n.d.). ChemicalBook. Retrieved from
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (n.d.). ResearchGate. Retrieved from
Personal Protective Equipment. (2025, September 12). US EPA. Retrieved from
Exposure to aromatic amines. (2015, June 17). DVA. Retrieved from
Personal protective equipment for handling 5-ethyl-2,3-dihydro-1H-inden-2-amine. (n.d.). Benchchem. Retrieved from
SAFETY DATA SHEET. (2019, August 9). sc-480291. Retrieved from
Hazardous Substance Fact Sheet. (n.d.). NJ.gov. Retrieved from
SAFETY DATA SHEET. (n.d.). Retrieved from
SAFETY DATA SHEET. (2010, May 10). Fisher Scientific. Retrieved from
SAFETY DATA SHEET. (n.d.). TCI Chemicals. Retrieved from
Safety data sheet. (2023, June 26). Retrieved from
SAFETY DATA SHEET. (n.d.). Fisher Scientific. Retrieved from
DIMETHYLANILINE - Safety Data Sheet. (n.d.). ChemicalBook. Retrieved from